molecular formula C6H11NO3 B15540844 N-Butyrylglycine-13C2,15N

N-Butyrylglycine-13C2,15N

Katalognummer: B15540844
Molekulargewicht: 148.14 g/mol
InChI-Schlüssel: WPSSBBPLVMTKRN-XZQGXACKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Butyrylglycine-13C2,15N is a useful research compound. Its molecular formula is C6H11NO3 and its molecular weight is 148.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C6H11NO3

Molekulargewicht

148.14 g/mol

IUPAC-Name

2-(butanoyl(15N)amino)acetic acid

InChI

InChI=1S/C6H11NO3/c1-2-3-5(8)7-4-6(9)10/h2-4H2,1H3,(H,7,8)(H,9,10)/i4+1,6+1,7+1

InChI-Schlüssel

WPSSBBPLVMTKRN-XZQGXACKSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

Endogenous N-Butyrylglycine: A Technical Guide on its Metabolic Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Butyrylglycine is an endogenous acylglycine that serves as a minor metabolite of fatty acids. Its biosynthesis primarily occurs in the mitochondria through the conjugation of butyryl-CoA and glycine (B1666218), a reaction catalyzed by the enzyme Glycine N-acyltransferase (GLYAT). While typically present at low levels, elevated concentrations of N-Butyrylglycine in biological fluids, such as urine and plasma, are often indicative of inborn errors of metabolism, particularly those affecting mitochondrial fatty acid β-oxidation. This technical guide provides a comprehensive overview of the endogenous function of N-Butyrylglycine in metabolic pathways, detailing its biosynthesis, degradation, and its role as a biomarker. Furthermore, this document outlines detailed experimental protocols for the quantification of N-Butyrylglycine and explores its potential, though currently under-investigated, signaling roles in cellular processes.

Introduction

N-acylglycines are a class of metabolites formed via the conjugation of an acyl-CoA with glycine.[1][2][3] N-Butyrylglycine, a member of this family, is derived from the short-chain fatty acid butyrate. Under normal physiological conditions, N-Butyrylglycine is a minor component of the metabolic landscape. However, its accumulation under pathological conditions, specifically in disorders of fatty acid metabolism, has positioned it as a valuable biomarker for diagnosing and monitoring these diseases.[1][2][3][4] This guide delves into the core aspects of N-Butyrylglycine metabolism, offering a technical resource for researchers and professionals in the fields of metabolic research and drug development.

Biosynthesis and Degradation

The metabolic fate of N-Butyrylglycine is governed by its synthesis in the mitochondria and its subsequent degradation.

Biosynthesis

The primary route for the endogenous production of N-Butyrylglycine is the enzymatic conjugation of butyryl-CoA with glycine.[5][6] This reaction is catalyzed by Glycine N-acyltransferase (GLYAT; EC 2.3.1.13), an enzyme located exclusively within the mitochondrial matrix.[6][7]

The biosynthesis can be summarized by the following reaction:

Butyryl-CoA + Glycine ⇌ N-Butyrylglycine + Coenzyme A

The availability of both substrates, butyryl-CoA (derived from fatty acid β-oxidation or gut microbiota metabolism of dietary fibers) and glycine, is a determining factor in the rate of N-Butyrylglycine formation.[5]

cluster_Mitochondrion Mitochondrial Matrix cluster_Cytosol Cytosol Butyryl_CoA Butyryl-CoA GLYAT Glycine N-acyltransferase (GLYAT) Butyryl_CoA->GLYAT Glycine Glycine Glycine->GLYAT N_Butyrylglycine N-Butyrylglycine GLYAT->N_Butyrylglycine CoA Coenzyme A GLYAT->CoA releases Fatty_Acids Fatty Acids Beta_Oxidation Fatty Acid β-Oxidation Fatty_Acids->Beta_Oxidation Beta_Oxidation->Butyryl_CoA

Figure 1. Biosynthesis of N-Butyrylglycine in the mitochondrion.

Degradation

The primary catabolic pathway for N-acylglycines, including N-Butyrylglycine, is hydrolysis back to their constituent fatty acid and glycine. This reaction is catalyzed by fatty acid amide hydrolase (FAAH).

N-Butyrylglycine + H₂O → Butyrate + Glycine

N_Butyrylglycine N-Butyrylglycine FAAH Fatty Acid Amide Hydrolase (FAAH) N_Butyrylglycine->FAAH Butyrate Butyrate Glycine Glycine FAAH->Butyrate FAAH->Glycine H2O H₂O H2O->FAAH

Figure 2. Degradation of N-Butyrylglycine.

Quantitative Data

The concentration of N-Butyrylglycine in biological fluids is a key indicator of metabolic status. While plasma concentrations are not well-documented in publicly available literature, urinary levels have been quantified.

AnalyteMatrixConditionConcentration RangeReference
N-ButyrylglycineUrineHealthy Adult (25-30 years old)0.0081–0.1346 µmol/mmol creatinine (B1669602)[8]
GlycinePlasmaHealthy Weight209 ± 50 µmol/L[9]
GlycinePlasmaClass III Obesity168 ± 30 µmol/L[9]

Role in Metabolic Pathways and Disease

N-Butyrylglycine is intrinsically linked to mitochondrial fatty acid β-oxidation. Inborn errors of metabolism that impair this pathway lead to an accumulation of short-chain acyl-CoA esters, including butyryl-CoA. This surplus substrate drives the GLYAT-catalyzed synthesis of N-Butyrylglycine, resulting in its elevated excretion in urine.[4][10] Consequently, urinary N-Butyrylglycine serves as a diagnostic marker for conditions such as Short-Chain Acyl-CoA Dehydrogenase (SCAD) deficiency.

cluster_Pathway Mitochondrial Fatty Acid β-Oxidation cluster_Conjugation Glycine Conjugation Fatty_Acyl_CoA Fatty Acyl-CoA Beta_Oxidation_Spiral β-Oxidation Spiral Fatty_Acyl_CoA->Beta_Oxidation_Spiral Butyryl_CoA Butyryl-CoA Beta_Oxidation_Spiral->Butyryl_CoA SCAD SCAD Butyryl_CoA->SCAD Acetyl_CoA Acetyl-CoA SCAD->Acetyl_CoA Accumulated_Butyryl_CoA Accumulated Butyryl-CoA SCAD->Accumulated_Butyryl_CoA Deficiency leads to GLYAT GLYAT Accumulated_Butyryl_CoA->GLYAT Glycine Glycine Glycine->GLYAT N_Butyrylglycine N-Butyrylglycine (Excreted in Urine) GLYAT->N_Butyrylglycine

Figure 3. Link between FAO disorders and N-Butyrylglycine accumulation.

Potential Signaling Functions

While the role of N-Butyrylglycine as a metabolite is established, its potential as a signaling molecule is an emerging area of research. Other N-acyl amino acids have been shown to interact with G-protein coupled receptors (GPCRs) and modulate inflammatory pathways. Although direct evidence for N-Butyrylglycine is limited, its structural similarity to other bioactive lipid molecules suggests it may have similar functions. For instance, butyrate, its precursor fatty acid, is a known inhibitor of histone deacetylases (HDACs) and can modulate gene expression, including those involved in inflammation. It is plausible that N-Butyrylglycine could exert similar, albeit likely less potent, effects.

Experimental Protocols

Accurate quantification of N-Butyrylglycine is crucial for both research and clinical diagnostics. The following sections outline the general principles of widely used analytical methods.

Quantification of N-Butyrylglycine by UPLC-MS/MS

Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for the quantification of N-Butyrylglycine in biological matrices.

Sample Preparation (Plasma):

  • To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled N-Butyrylglycine).

  • Precipitate proteins by adding 400 µL of ice-cold acetonitrile (B52724).

  • Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., 100 µL of 50% methanol (B129727) in water) for UPLC-MS/MS analysis.

Chromatographic and Mass Spectrometric Conditions:

  • Column: A reverse-phase C18 column is typically used.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Ionization: Electrospray ionization (ESI) in positive or negative ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring a specific precursor-to-product ion transition for N-Butyrylglycine and its internal standard.

Start Plasma Sample Add_IS Add Internal Standard Start->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution UPLC_MSMS UPLC-MS/MS Analysis Reconstitution->UPLC_MSMS

Figure 4. Workflow for UPLC-MS/MS analysis of N-Butyrylglycine in plasma.

Quantification of N-Butyrylglycine by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is another robust technique for acylglycine analysis, which requires derivatization to increase the volatility of the analytes.

Sample Preparation and Derivatization (Urine):

  • To a specific volume of urine (normalized to creatinine concentration), add an internal standard.

  • Perform a solid-phase extraction (SPE) or liquid-liquid extraction to isolate the organic acids.

  • Evaporate the solvent to dryness.

  • Derivatize the sample using a suitable agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to form trimethylsilyl (B98337) (TMS) derivatives.

GC-MS Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Ionization: Electron ionization (EI).

  • Detection: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized N-Butyrylglycine and internal standard.

Conclusion

N-Butyrylglycine, while a minor metabolite under normal conditions, holds significant diagnostic value for inborn errors of fatty acid metabolism. Its biosynthesis is directly linked to the flux of short-chain acyl-CoAs within the mitochondria, making it a sensitive indicator of metabolic dysregulation. While its direct signaling roles are yet to be fully elucidated, the established bioactivity of related molecules suggests that N-Butyrylglycine may possess currently unappreciated physiological functions. The analytical methods detailed in this guide provide a robust framework for the accurate quantification of this important metabolite, paving the way for further research into its role in health and disease. Further investigation into the plasma concentrations of N-Butyrylglycine in various metabolic disorders and its potential interactions with cellular signaling cascades will be crucial in expanding our understanding of this intriguing endogenous molecule.

References

The Discovery and Metabolic Significance of Acylglycines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acylglycines, N-acyl conjugates of the amino acid glycine (B1666218), have emerged from relative obscurity to become critical biomarkers in the diagnosis of inborn errors of metabolism and key molecules in understanding complex metabolic pathways. Their discovery and the subsequent elucidation of their roles in human physiology and pathophysiology represent a significant advancement in the field of metabolomics. This technical guide provides an in-depth exploration of the history, discovery, and metabolic pathways of acylglycines, complete with detailed experimental protocols and quantitative data to support researchers and drug development professionals.

A Historical Perspective: The Unveiling of Acylglycines

The story of acylglycines is intrinsically linked to the study of inborn errors of metabolism. While the precise first identification is not attributed to a single "discoverer," their significance became apparent with the advent of advanced analytical techniques, particularly gas chromatography-mass spectrometry (GC-MS), which allowed for the sensitive and specific detection of these metabolites in biological fluids.

Early investigations into organic acidurias, a class of metabolic disorders characterized by the excretion of abnormal organic acids, paved the way for the recognition of acylglycines. It was observed that in certain conditions, the body attempts to detoxify accumulating acyl-CoA species by conjugating them with glycine, leading to their excretion in urine. This detoxification mechanism, mediated by the enzyme glycine N-acyltransferase (GLYAT), results in the formation of various acylglycines, the specific profile of which can be indicative of a particular enzymatic defect.[1]

The clinical utility of acylglycine analysis was firmly established in the diagnosis of medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, one of the most common inborn errors of fatty acid oxidation.[2][3] In individuals with MCAD deficiency, the inability to properly metabolize medium-chain fatty acids leads to the accumulation of octanoyl-CoA, which is then conjugated to glycine to form octanoylglycine, a key diagnostic marker.[4] Similarly, the detection of isovalerylglycine in urine is a hallmark of isovaleric acidemia.[5][6]

The Metabolic Crossroads of Acylglycines

The metabolism of acylglycines involves two primary pathways: their biosynthesis through the glycine conjugation pathway and their degradation via hydrolysis.

Biosynthesis: The Glycine N-Acyltransferase (GLYAT) Pathway

The formation of acylglycines is primarily catalyzed by glycine N-acyltransferase (GLYAT), a mitochondrial enzyme.[7] This enzyme facilitates the conjugation of an acyl-CoA molecule with glycine, releasing coenzyme A.[1] This pathway serves as a crucial detoxification mechanism, particularly when there is an overload of acyl-CoA intermediates due to enzymatic defects in fatty acid or amino acid metabolism.[8]

The general reaction is as follows:

Acyl-CoA + Glycine → N-Acylglycine + CoA-SH

FattyAcids Fatty Acids AcylCoA Acyl-CoA FattyAcids->AcylCoA AminoAcids Amino Acids AminoAcids->AcylCoA GLYAT Glycine N-Acyltransferase (GLYAT) AcylCoA->GLYAT Glycine Glycine Glycine->GLYAT Acylglycine N-Acylglycine GLYAT->Acylglycine Detox Detoxification and Urinary Excretion Acylglycine->Detox

Figure 1: Biosynthesis of N-Acylglycines via the GLYAT pathway.
Degradation: The Fatty Acid Amide Hydrolase (FAAH) Pathway

The breakdown of acylglycines is primarily carried out by the enzyme fatty acid amide hydrolase (FAAH).[9][10] This enzyme catalyzes the hydrolysis of the amide bond, releasing the constituent fatty acid and glycine.[11] FAAH is a key regulator of the levels of various bioactive fatty acid amides in the body.[12]

The general reaction is as follows:

N-Acylglycine + H₂O → Fatty Acid + Glycine

Acylglycine N-Acylglycine FAAH Fatty Acid Amide Hydrolase (FAAH) Acylglycine->FAAH H2O H₂O H2O->FAAH FattyAcid Fatty Acid FAAH->FattyAcid Glycine Glycine FAAH->Glycine

Figure 2: Degradation of N-Acylglycines via the FAAH pathway.

Quantitative Analysis of Acylglycines

The accurate quantification of acylglycines in biological matrices is crucial for the diagnosis and monitoring of metabolic disorders. The following tables summarize representative quantitative data for key acylglycines in healthy individuals and in patients with specific metabolic diseases.

Table 1: Urinary Acylglycine Concentrations in Healthy Individuals and Patients with Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency.

AcylglycineHealthy Controls (µmol/mmol creatinine)MCAD Deficiency Patients (µmol/mmol creatinine)
Hexanoylglycine< 110 - 100+
Suberylglycine< 15 - 50+
OctanoylglycineNot typically detected1 - 20+

Data compiled from multiple sources. Ranges can vary based on age, diet, and clinical status.[4][13][14]

Table 2: Urinary Isovalerylglycine Concentration in Healthy Individuals and Patients with Isovaleric Acidemia.

AcylglycineHealthy Controls (µmol/mmol creatinine)Isovaleric Acidemia Patients (µmol/mmol creatinine)
Isovalerylglycine< 1.6> 100 (can reach up to 4000 during metabolic crisis)

Data compiled from multiple sources. Ranges can vary based on age, diet, and clinical status.[5][6][15]

Experimental Protocols for Acylglycine Analysis

The analysis of acylglycines typically involves sample preparation to isolate and concentrate the analytes, followed by instrumental analysis.

Experimental Workflow

Sample Urine or Plasma Sample Collection SPE Solid-Phase Extraction (SPE) Sample->SPE Deriv Derivatization SPE->Deriv Analysis GC-MS or LC-MS/MS Analysis Deriv->Analysis Data Data Acquisition and Processing Analysis->Data Quant Quantification and Interpretation Data->Quant

Figure 3: General experimental workflow for acylglycine analysis.
Detailed Methodologies

Solid-phase extraction is a common method for cleaning up and concentrating acylglycines from urine or plasma.[16][17][18][19][20]

Materials:

  • SPE cartridges (e.g., C18 or a mixed-mode anion exchange)

  • Methanol (B129727) (conditioning solvent)

  • Water (equilibration solvent)

  • Acidified water (e.g., 0.1% formic acid, wash solvent)

  • Elution solvent (e.g., methanol or acetonitrile (B52724), often with a small percentage of acid)

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Protocol:

  • Conditioning: Pass 1-2 column volumes of methanol through the SPE cartridge.

  • Equilibration: Pass 1-2 column volumes of water through the cartridge.

  • Sample Loading: Acidify the urine or plasma sample (e.g., with formic acid to a final concentration of 0.1%) and centrifuge to pellet any precipitates. Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1-2 column volumes of acidified water to remove salts and other polar interferences.

  • Elution: Elute the acylglycines with an appropriate organic solvent.

  • Drying: Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS analysis or the derivatization solvent for GC-MS analysis.

For GC-MS analysis, the non-volatile acylglycines must be derivatized to increase their volatility.[13][17][21]

A. Silylation (e.g., with BSTFA):

  • To the dried extract, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane).

  • Heat the mixture at a specific temperature (e.g., 60-80°C) for a set time (e.g., 30-60 minutes).

  • The sample is then ready for injection into the GC-MS.

B. Esterification (e.g., with n-butanol):

  • To the dried extract, add a solution of acetyl chloride in n-butanol.[22][23]

  • Heat the mixture (e.g., at 65°C for 60 minutes).

  • Evaporate the reagent under nitrogen and reconstitute the sample in a suitable solvent for GC-MS analysis.

A. Gas Chromatography-Mass Spectrometry (GC-MS): [13][24][25][26]

  • Column: A non-polar capillary column (e.g., DB-5ms) is typically used.

  • Carrier Gas: Helium.

  • Injection Mode: Splitless or pulsed splitless.

  • Oven Temperature Program: A temperature gradient is used to separate the derivatized acylglycines.

  • Ionization: Electron ionization (EI) is common.

  • Mass Analyzer: A quadrupole or ion trap mass analyzer is used to detect and quantify the fragments of the derivatized acylglycines.

B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): [27][28][29]

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of acid (e.g., 0.1% formic acid), is used for separation.

  • Ionization: Electrospray ionization (ESI) in either positive or negative mode is employed.

  • Mass Analyzer: A triple quadrupole mass spectrometer is often used for its high sensitivity and selectivity in multiple reaction monitoring (MRM) mode.

Conclusion

The discovery and ongoing research into acylglycines have profoundly impacted our understanding of human metabolism and the diagnosis of inherited metabolic diseases. The analytical techniques outlined in this guide provide the foundation for continued exploration in this field. As our knowledge of the intricate network of metabolic pathways expands, the role of acylglycines as signaling molecules and indicators of metabolic dysregulation is likely to become even more prominent, opening new avenues for therapeutic intervention and personalized medicine.

References

N-Butyrylglycine as a potential biomarker for metabolic diseases

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

N-Butyrylglycine, an acylglycine metabolite, is gaining prominence as a potential biomarker for a range of metabolic diseases. Traditionally associated with inborn errors of metabolism, recent evidence suggests its utility may extend to more prevalent conditions such as non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes (T2D). This technical guide provides a comprehensive overview of N-Butyrylglycine, detailing its biochemical origins, its association with metabolic dysregulation, and standardized protocols for its detection and quantification. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to explore N-Butyrylglycine's potential in clinical diagnostics and therapeutic monitoring.

Introduction to N-Butyrylglycine

N-Butyrylglycine (C6H11NO3, Molar Mass: 145.16 g/mol ) is a glycine (B1666218) conjugate of butyric acid.[1] It belongs to a class of metabolites known as acylglycines, which are typically minor products of fatty acid metabolism. Under normal physiological conditions, N-Butyrylglycine is present at low levels in biological fluids such as urine and plasma.[2] However, its concentration can increase significantly when upstream metabolic pathways are disrupted, making it a valuable indicator of specific metabolic derangements.[2] Its primary role in diagnostics has been for inborn errors of metabolism, specifically those related to mitochondrial fatty acid β-oxidation.[3]

Biochemical Synthesis and Metabolic Context

The formation of N-Butyrylglycine is a mitochondrial process. It is synthesized from butyryl-CoA, an intermediate in short-chain fatty acid metabolism, and the amino acid glycine. This conjugation reaction is catalyzed by the enzyme Glycine N-acyltransferase (GLYAT, EC 2.3.1.13).[2][4] The primary function of this pathway is to detoxify and facilitate the excretion of acyl-CoA molecules that accumulate when their normal metabolic processing is impaired.[4] This prevents the sequestration of the essential cofactor Coenzyme A (CoA) and mitigates the potential toxicity of acyl-CoA buildup.[5]

There are two main sources of butyryl-CoA that can lead to the formation of N-Butyrylglycine:

  • Endogenous Production: Incomplete mitochondrial β-oxidation of fatty acids can lead to the accumulation of short-chain acyl-CoAs, including butyryl-CoA.[6]

  • Exogenous Production: Butyrate (B1204436) is a major short-chain fatty acid (SCFA) produced by the fermentation of dietary fibers by the gut microbiota.[7][8] Absorbed butyrate is activated to butyryl-CoA in the mitochondria of colonocytes and hepatocytes.

cluster_gut Gut Lumen cluster_mito Mitochondrion (Hepatocyte/Colonocyte) DietaryFiber Dietary Fiber Microbiota Gut Microbiota DietaryFiber->Microbiota Fermentation Butyrate_gut Butyrate Microbiota->Butyrate_gut Butyrate_mito Butyrate Butyrate_gut->Butyrate_mito Absorption ButyrylCoA Butyryl-CoA Butyrate_mito->ButyrylCoA Activation GLYAT Glycine N-acyltransferase (GLYAT) ButyrylCoA->GLYAT Glycine Glycine Glycine->GLYAT NButyrylglycine N-Butyrylglycine Excretion Excretion NButyrylglycine->Excretion Excretion (Urine) GLYAT->NButyrylglycine FAO Fatty Acid β-Oxidation AcylCoA Short-Chain Acyl-CoAs FAO->AcylCoA AcylCoA->ButyrylCoA e.g. Dysbiosis Gut Microbiota Dysbiosis Butyrate Altered Butyrate Production Dysbiosis->Butyrate leads to ButyrylCoA Butyryl-CoA Accumulation Butyrate->ButyrylCoA contributes to Mito_Dysfunction Mitochondrial Dysfunction Mito_Dysfunction->ButyrylCoA causes Metabolic_Disease Metabolic Disease (NAFLD, T2D, etc.) Mito_Dysfunction->Metabolic_Disease contributes to NBG Increased N-Butyrylglycine ButyrylCoA->NBG shunted to NBG->Metabolic_Disease is a biomarker for cluster_lcms LC-MS/MS System Start Biological Sample (Plasma or Urine) Prep Sample Preparation (Precipitation / Dilution + Internal Standard) Start->Prep LCMS LC-MS/MS Analysis Prep->LCMS LC Chromatographic Separation (C18 Column) MS Mass Spectrometry (ESI+, MRM Detection) Data Data Acquisition LCMS->Data Processing Data Processing (Peak Integration, Ratio to Internal Standard) Data->Processing Quant Quantification (Comparison to Calibration Curve) Processing->Quant Result Final Concentration Quant->Result

References

An In-depth Technical Guide to the Synthesis and Purification of N-Butyrylglycine-13C2,15N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of the isotopically labeled compound, N-Butyrylglycine-13C2,15N. This document details the chemical synthesis pathway, purification methodologies, and analytical characterization of the target molecule. The information is intended to provide researchers and professionals in drug development and metabolic studies with the necessary details to produce and verify this compound.

Introduction

N-Butyrylglycine is an acylated amino acid that serves as a biomarker for certain metabolic disorders. The isotopically labeled version, this compound, is a valuable internal standard for quantitative analysis in metabolomics research, particularly in studies utilizing mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The incorporation of stable isotopes (¹³C and ¹⁵N) allows for precise differentiation from the endogenous, unlabeled compound, enabling accurate quantification in complex biological matrices.

This guide outlines a robust two-step synthetic pathway starting from commercially available Glycine-13C2,15N, followed by detailed purification and characterization protocols.

Synthesis of this compound

The synthesis of this compound is achieved through the N-acylation of Glycine-13C2,15N. A common and efficient method for this transformation is the reaction of the isotopically labeled glycine (B1666218) with an activated butyric acid derivative, such as butyryl chloride or butyric anhydride, under basic conditions.

Chemical Reaction Pathway

The overall synthetic scheme is presented below:

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products Glycine-13C2,15N Glycine-13C2,15N (Starting Material) This compound This compound (Crude Product) Glycine-13C2,15N->this compound 1. Butyryl_Chloride Butyryl Chloride (Acylating Agent) Butyryl_Chloride->this compound 2. Base Base (e.g., Triethylamine) in an inert solvent (e.g., Dichloromethane) Base->this compound Triethylammonium_Chloride Triethylammonium Chloride (Byproduct)

Caption: Synthetic pathway for this compound.

Experimental Protocol: N-acylation of Glycine-13C2,15N

This protocol describes the synthesis of this compound using butyryl chloride as the acylating agent.

Materials:

  • Glycine-13C2,15N

  • Butyryl chloride

  • Triethylamine (B128534) (TEA)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1M

  • Sodium sulfate (B86663) (Na₂SO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Glycine-13C2,15N (1.0 eq) in anhydrous dichloromethane. Add triethylamine (2.2 eq) to the suspension and cool the flask in an ice bath.

  • Addition of Acylating Agent: While stirring vigorously, add butyryl chloride (1.1 eq) dropwise to the reaction mixture via a dropping funnel over 30 minutes. Ensure the temperature is maintained at 0-5 °C during the addition.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding 1M HCl.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

Purification of this compound

Purification of the crude product is essential to remove unreacted starting materials, byproducts, and any other impurities. The primary methods for purifying N-acylated amino acids are crystallization and preparative high-performance liquid chromatography (HPLC).[1]

Purification Workflow

The general workflow for the purification and analysis of this compound is depicted below.

Purification_Workflow Crude_Product Crude This compound Purification_Choice Purification Method Crude_Product->Purification_Choice Crystallization Crystallization/ Recrystallization Purification_Choice->Crystallization High Yield/ Large Scale HPLC Preparative RP-HPLC Purification_Choice->HPLC High Purity/ Small Scale Pure_Product Pure Crystalline Product Crystallization->Pure_Product Pure_Fractions Pure Fractions HPLC->Pure_Fractions Final_Product Pure this compound Pure_Product->Final_Product Solvent_Removal Solvent Removal Pure_Fractions->Solvent_Removal Solvent_Removal->Final_Product Analysis Purity & Identity Confirmation (NMR, MS, HPLC) Final_Product->Analysis

Caption: General purification and analysis workflow.

Experimental Protocol: Purification by Recrystallization

Recrystallization is a cost-effective method for purifying solid organic compounds.[1] The choice of solvent is critical for successful recrystallization.

Solvent Screening:

A suitable solvent for recrystallization should dissolve the compound well at an elevated temperature but poorly at room temperature. A solvent system of ethanol (B145695)/water is often effective for polar molecules like N-acylated amino acids.

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot 75% ethanol in water.[2]

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly heated before hot filtration.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove residual impurities.

  • Drying: Dry the purified crystals under vacuum.

Experimental Protocol: Purification by Preparative RP-HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for achieving high purity.[1]

Conditions:

  • Column: C18 reversed-phase preparative column.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient optimized based on analytical scale separations (e.g., 5% to 95% Mobile Phase B over 30 minutes).

  • Detection: UV detection at 214 nm.

Procedure:

  • Dissolve the crude product in a minimal amount of the mobile phase.

  • Inject the sample onto the preparative HPLC column.

  • Collect fractions corresponding to the main product peak.

  • Combine the pure fractions and remove the solvent by lyophilization or rotary evaporation.

Analytical Characterization and Data

The identity and purity of the final product should be confirmed using various analytical techniques.

Quantitative Data Summary
ParameterMethodExpected Result
Purity HPLC≥97.0%
Molecular Weight Mass Spectrometry148.08 g/mol (due to isotopic labeling)
¹H NMR NMR SpectroscopyConsistent with the structure of N-Butyrylglycine
¹³C NMR NMR SpectroscopyTwo labeled carbons will show characteristic splitting
¹⁵N NMR NMR SpectroscopyOne labeled nitrogen will be observable
Spectroscopic Data (for unlabeled N-Butyrylglycine)

The following data for unlabeled N-Butyrylglycine can be used as a reference. The presence of ¹³C and ¹⁵N isotopes in the synthesized product will lead to predictable changes in the NMR and mass spectra (e.g., C-H and N-H coupling, and a mass shift of +3 amu).

¹H NMR Data (500 MHz, D₂O, pH 7.0) [1]

Chemical Shift (ppm)MultiplicityIntegrationAssignment
0.91t3H-CH₃
1.61sextet2H-CH₂-CH₃
2.28t2H-CO-CH₂-
3.93s2H-NH-CH₂-COOH

Mass Spectrometry Data [1]

  • Monoisotopic Mass: 145.0739 g/mol

  • Expected m/z for [M+H]⁺: 146.0812

For this compound, the expected monoisotopic mass will be approximately 148.07 g/mol , and the [M+H]⁺ ion will be observed at m/z 149.08.

Conclusion

This guide provides a detailed framework for the synthesis, purification, and characterization of this compound. The described protocols are based on established chemical principles and common laboratory techniques. Adherence to these methodologies should enable researchers to produce high-purity, isotopically labeled N-Butyrylglycine for use as an internal standard in advanced analytical studies. The provided data and workflows support the reliable and reproducible synthesis of this important research compound.

References

Commercial Suppliers and Technical Guide for N-Butyrylglycine Stable Isotope Standards

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Butyrylglycine is an acylglycine, a class of metabolites formed from the conjugation of an acyl-CoA with glycine (B1666218).[1][2] These molecules are normally minor products of fatty acid metabolism. However, in certain inborn errors of metabolism, particularly those affecting mitochondrial beta-oxidation, the concentration of specific acylglycines, including N-Butyrylglycine, can be significantly elevated in biological fluids.[3][4] This makes the accurate quantification of N-Butyrylglycine a critical tool for the diagnosis and monitoring of these metabolic disorders.[5] Stable isotope-labeled internal standards are essential for achieving the high accuracy and precision required in quantitative bioanalysis using mass spectrometry.[6] This guide provides a comprehensive overview of commercial suppliers of N-Butyrylglycine stable isotope standards, a detailed experimental protocol for its quantification, and an illustration of its metabolic pathway.

Commercial Suppliers of N-Butyrylglycine Stable Isotope Standards

A critical step in developing robust quantitative assays is the selection of a high-quality stable isotope-labeled internal standard. Several commercial suppliers offer N-Butyrylglycine stable isotope standards, most commonly N-Butyrylglycine-d7. The following table summarizes the key quantitative data for these standards from prominent suppliers. Researchers should always refer to the supplier's certificate of analysis for lot-specific information.

SupplierProduct NameCatalog NumberMolecular FormulaMolecular Weight ( g/mol )Isotopic PurityChemical Purity
LGC Standards N-Butyryl-d7-glycineCDN-D-7634C₆H₄D₇NO₃152.298 atom % Dmin 98%
BOC Sciences N-Butyrylglycine-[d7]Not specifiedC₆H₄D₇NO₃152.298% atom D95% by HPLC
MedChemExpress N-Butyrylglycine-d7HY-113119SC₆H₄D₇NO₃152.20Not specifiedNot specified
BioOrganics Butyrylglycine-d7BO-94752C₆H₄D₇NO₃152.23>98%Not specified

Experimental Protocol: Quantitative Analysis of N-Butyrylglycine in Urine by LC-MS/MS

This protocol describes a general method for the quantification of N-Butyrylglycine in urine samples using a stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[6]

1. Materials and Reagents

  • N-Butyrylglycine analytical standard (Sigma-Aldrich, CAS 20208-73-5)

  • N-Butyrylglycine-d7 stable isotope standard (from a supplier listed in the table above)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Urine samples

2. Standard and Internal Standard Preparation

  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of N-Butyrylglycine and N-Butyrylglycine-d7 in methanol.

  • Working Standard Solutions: Serially dilute the N-Butyrylglycine primary stock solution with 50% methanol/water to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µM).

  • Internal Standard Working Solution (ISWS): Dilute the N-Butyrylglycine-d7 primary stock solution with 50% methanol/water to a final concentration of 10 µM.

3. Sample Preparation

  • Thaw frozen urine samples at room temperature and vortex for 10 seconds.

  • Centrifuge the urine samples at 4000 x g for 5 minutes to pellet any particulate matter.

  • In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of the ISWS.

  • Vortex the mixture for 10 seconds.

  • Transfer the final mixture to an autosampler vial for LC-MS/MS analysis.[6]

4. LC-MS/MS Parameters

  • Liquid Chromatography (LC):

    • Column: A suitable reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • N-Butyrylglycine: Precursor ion (m/z) -> Product ion (m/z) (To be optimized based on instrument). A common product ion for acylglycines is m/z 76.1, corresponding to the glycine fragment.

      • N-Butyrylglycine-d7: Precursor ion (m/z) -> Product ion (m/z) (To be optimized based on instrument).

    • Instrument parameters such as collision energy, declustering potential, and source temperature should be optimized for maximum signal intensity.

5. Data Analysis

  • Quantification is based on the peak area ratio of the analyte (N-Butyrylglycine) to the internal standard (N-Butyrylglycine-d7).

  • A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations.

  • The concentration of N-Butyrylglycine in the urine samples is determined by interpolating the peak area ratio from the calibration curve.

Metabolic Pathway of N-Butyrylglycine

N-Butyrylglycine is formed in the mitochondria through the enzymatic action of Glycine N-acyltransferase (GLYAT).[1][2] This enzyme catalyzes the conjugation of Butyryl-CoA with glycine.[1] Butyryl-CoA is an intermediate in the beta-oxidation of fatty acids.[3] Under normal metabolic conditions, the formation of N-Butyrylglycine is a minor pathway. However, in disorders where the beta-oxidation pathway is impaired, there can be an accumulation of short-chain acyl-CoA esters, such as Butyryl-CoA, leading to an increased synthesis and excretion of their corresponding acylglycines.

metabolic_pathway Fatty_Acids Fatty Acids Beta_Oxidation Mitochondrial Beta-Oxidation Fatty_Acids->Beta_Oxidation Butyryl_CoA Butyryl-CoA Beta_Oxidation->Butyryl_CoA GLYAT Glycine N-acyltransferase (GLYAT) Butyryl_CoA->GLYAT Glycine Glycine Glycine->GLYAT N_Butyrylglycine N-Butyrylglycine GLYAT->N_Butyrylglycine Excretion Urinary Excretion N_Butyrylglycine->Excretion

Caption: Biosynthesis of N-Butyrylglycine.

Experimental Workflow for Quantification

The following diagram illustrates a typical workflow for the quantitative analysis of N-Butyrylglycine in a biological matrix using a stable isotope-labeled internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Urine) Spike Spike with N-Butyrylglycine-d7 Internal Standard Sample->Spike Extraction Extraction / Protein Precipitation Spike->Extraction LC_Separation Liquid Chromatography Separation Extraction->LC_Separation MS_Detection Tandem Mass Spectrometry Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Area Ratio (Analyte / IS) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Caption: Quantitative analysis workflow.

References

An In-Depth Technical Guide to Stable Isotope Labeling in Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of stable isotope labeling in metabolomics, a powerful technique for elucidating metabolic pathways and quantifying metabolite flux. We will delve into the core principles, detailed experimental protocols, and data interpretation, offering a robust resource for researchers and professionals in drug development and life sciences.

Core Principles of Stable Isotope Labeling

Stable isotope labeling is a technique that introduces atoms with heavier, non-radioactive isotopes into metabolites. These labeled compounds are then traced as they are processed through the metabolic networks of a biological system. The most commonly used stable isotopes in metabolomics are Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H).

The fundamental concept lies in the ability to distinguish between endogenous (unlabeled) and exogenous (labeled) metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. By tracking the incorporation of these heavy isotopes into downstream metabolites, researchers can map metabolic pathways, quantify the rate of metabolic reactions (flux), and understand how these processes are altered in disease states or in response to therapeutic interventions.

Experimental Workflow

A typical stable isotope labeling experiment follows a well-defined workflow, from the initial labeling of cells or organisms to the final data analysis. Careful execution of each step is critical for obtaining high-quality, reproducible data.

G cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_interpretation Interpretation Cell Culture Cell Culture Isotope Labeling Isotope Labeling Cell Culture->Isotope Labeling Quenching Quenching Isotope Labeling->Quenching Metabolite Extraction Metabolite Extraction Quenching->Metabolite Extraction LC-MS Analysis LC-MS Analysis Metabolite Extraction->LC-MS Analysis Data Processing Data Processing LC-MS Analysis->Data Processing Metabolic Flux Analysis Metabolic Flux Analysis Data Processing->Metabolic Flux Analysis

A generalized experimental workflow for stable isotope labeling in metabolomics.
Detailed Experimental Protocols

Protocol 1: Cell Culture and ¹³C-Glucose Labeling

This protocol outlines the steps for labeling adherent cancer cells with [U-¹³C₆]-glucose to trace carbon flux through central carbon metabolism.

  • Cell Seeding: Plate cancer cells (e.g., HeLa, A549) in 6-well plates at a density that ensures they are in the exponential growth phase at the time of the experiment. Culture in standard DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Labeling Medium Preparation: Prepare DMEM medium devoid of glucose. Supplement this medium with 10% dialyzed FBS (to minimize unlabeled glucose) and the desired concentration of [U-¹³C₆]-glucose (e.g., 10 mM).

  • Labeling: Once cells reach the desired confluency (typically 70-80%), aspirate the standard medium, wash the cells once with phosphate-buffered saline (PBS), and replace it with the prepared ¹³C-labeling medium.

  • Incubation: Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamic incorporation of the ¹³C label into various metabolites.

Protocol 2: Metabolite Quenching and Extraction

Rapidly halting metabolic activity (quenching) and efficiently extracting metabolites are crucial for accurate measurements.

  • Quenching: At each time point, aspirate the labeling medium and immediately wash the cells with ice-cold PBS. Then, add a sufficient volume of ice-cold 80% methanol (B129727) (-80°C) to cover the cell monolayer. This step instantly arrests enzymatic reactions.

  • Cell Lysis and Collection: Place the culture plates on dry ice for 10 minutes to ensure complete cell lysis. Scrape the frozen cell lysate and transfer it to a pre-chilled microcentrifuge tube.

  • Extraction: Vortex the cell lysate thoroughly and centrifuge at maximum speed (e.g., >13,000 rpm) for 10-15 minutes at 4°C to pellet cell debris.

  • Sample Preparation: Transfer the supernatant containing the extracted metabolites to a new tube. Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac) or under a stream of nitrogen. The dried pellet can be stored at -80°C until analysis.

Protocol 3: LC-MS Analysis

Liquid chromatography-mass spectrometry (LC-MS) is the primary analytical platform for separating and detecting labeled metabolites.

  • Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent compatible with the LC method, such as a mixture of water and acetonitrile (B52724).

  • Chromatographic Separation: Inject the reconstituted sample into a liquid chromatography system. For polar metabolites, a hydrophilic interaction liquid chromatography (HILIC) column is often used. A common mobile phase consists of a gradient of acetonitrile and water with additives like ammonium (B1175870) acetate.

  • Mass Spectrometry Detection: The eluent from the LC column is introduced into a high-resolution mass spectrometer (e.g., Q-Exactive or Orbitrap). The mass spectrometer is operated in full scan mode to detect all ions within a specified mass range and in targeted selected ion monitoring (SIM) or parallel reaction monitoring (PRM) mode to quantify specific labeled isotopologues.

Data Presentation and Interpretation

The primary output of a stable isotope labeling experiment is the mass isotopologue distribution (MID) for each detected metabolite. This distribution reflects the relative abundance of each isotopologue (M+0, M+1, M+2, etc.), where 'M' is the monoisotopic mass of the unlabeled metabolite.

Quantitative Data Tables

The following tables present hypothetical but representative quantitative data from a ¹³C-glucose and ¹⁵N-glutamine labeling experiment in cancer cells, illustrating the type of data generated and used for metabolic flux analysis.

Table 1: ¹³C Fractional Enrichment in Glycolytic and TCA Cycle Intermediates

MetaboliteTime (hours)M+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)M+5 (%)M+6 (%)
Pyruvate 145.210.144.7----
810.55.384.2----
Lactate 148.911.539.6----
812.16.281.7----
Citrate 175.88.212.52.11.40.00.0
820.310.145.612.38.52.21.0
α-Ketoglutarate 182.17.58.31.50.60.0-
835.412.838.98.74.20.0-
Malate 178.49.19.81.80.9--
825.611.242.115.45.7--

Table 2: ¹⁵N Fractional Enrichment in Amino Acids

Amino AcidTime (hours)M+0 (%)M+1 (%)M+2 (%)
Glutamate 130.169.9-
85.294.8-
Proline 165.434.6-
815.884.2-
Aspartate 188.211.8-
840.159.9-
Alanine 192.57.5-
855.344.7-
Metabolic Flux Analysis

The quantitative data from MIDs are used as inputs for computational models to estimate the rates of intracellular metabolic reactions. This process, known as Metabolic Flux Analysis (MFA), provides a detailed map of cellular metabolism. Software packages such as INCA or Metran are commonly used for these calculations.[1]

Visualization of Metabolic and Signaling Pathways

Visualizing the intricate network of metabolic and signaling pathways is essential for understanding the complex interplay of cellular processes. The following diagrams are generated using Graphviz (DOT language) to illustrate key pathways investigated using stable isotope labeling.

Central Carbon Metabolism

This diagram illustrates the flow of carbon from glucose through glycolysis and the Tricarboxylic Acid (TCA) cycle.

G cluster_glycolysis Glycolysis (Cytosol) cluster_tca TCA Cycle (Mitochondria) Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP GAP Glyceraldehyde-3-P F16BP->GAP Pyruvate Pyruvate GAP->Pyruvate Lactate Lactate Pyruvate->Lactate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PDH Citrate Citrate Isocitrate Isocitrate Citrate->Isocitrate aKG α-Ketoglutarate Isocitrate->aKG SuccinylCoA Succinyl-CoA aKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Anaplerosis Glutamate->aKG Anaplerosis

Flow of carbon in glycolysis and the TCA cycle.
Key Signaling Pathways Influencing Metabolism

Signaling pathways, such as the mTOR and AMPK pathways, are critical regulators of cellular metabolism. Stable isotope labeling can be used to probe how these pathways alter metabolic fluxes.

G cluster_signals Upstream Signals cluster_pathways Signaling Pathways cluster_outputs Metabolic Outputs Growth Factors Growth Factors mTORC1 mTORC1 Growth Factors->mTORC1 Nutrient Availability Nutrient Availability Nutrient Availability->mTORC1 Energy Status (AMP/ATP) Energy Status (AMP/ATP) AMPK AMPK Energy Status (AMP/ATP)->AMPK Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis + Lipid Synthesis Lipid Synthesis mTORC1->Lipid Synthesis + Glycolysis Glycolysis mTORC1->Glycolysis + Autophagy Autophagy mTORC1->Autophagy - AMPK->mTORC1 - AMPK->Protein Synthesis - AMPK->Lipid Synthesis - AMPK->Glycolysis + Fatty Acid Oxidation Fatty Acid Oxidation AMPK->Fatty Acid Oxidation +

Regulation of metabolism by mTOR and AMPK signaling.

Conclusion

Stable isotope labeling is an indispensable tool in modern metabolomics, providing unparalleled insights into the dynamics of cellular metabolism. By combining meticulous experimental design, precise analytical measurements, and sophisticated computational modeling, researchers can quantitatively map metabolic networks. This in-depth understanding is crucial for identifying novel drug targets, elucidating disease mechanisms, and optimizing bioprocesses in the pharmaceutical industry.

References

Foundational Principles of Using Internal Standards in Mass Spectrometry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Core Principle: Why Use an Internal Standard?

In quantitative mass spectrometry (MS), the primary objective is to establish a precise and accurate relationship between the instrument's signal and the concentration of a target analyte.[1] However, the entire analytical process, from sample collection to final detection, is prone to variations that can compromise this relationship. An internal standard (IS) is a compound of a known and fixed concentration added to every sample, including calibrators and quality controls, at the earliest feasible stage of the workflow.[2][3]

The fundamental role of an IS is to act as a chemical and physical mimic of the analyte.[3] By doing so, it experiences and compensates for the same procedural variations as the analyte.[3] Instead of relying on the absolute signal of the analyte, which can be volatile, quantification is based on the ratio of the analyte's signal to the IS's signal.[3][4] This ratio remains stable even if there are fluctuations in the analytical process, thus correcting for experimental variability and ensuring the reliability of the results.[3]

An IS is crucial for correcting a multitude of potential errors, including:

  • Sample Preparation Variability: Analyte loss can happen during various steps like dilution, liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation.[5][6]

  • Injection Volume Inconsistencies: While modern autosamplers are highly precise, minor variations can still occur.[7]

  • Instrumental Drift: The sensitivity of a mass spectrometer can fluctuate over time due to environmental changes or instrument fatigue.[5]

  • Matrix Effects: Co-eluting substances from the sample matrix (e.g., plasma, urine) can either suppress or enhance the ionization of the analyte in the MS source, leading to inaccurate measurements.[5][6]

Types of Internal Standards

The effectiveness of an internal standard is highly dependent on its ability to mimic the analyte. The two main categories of internal standards used in mass spectrometry are Stable Isotope-Labeled Internal Standards and Structural Analogs.[3][8]

Type of Internal Standard Description Advantages Disadvantages
Stable Isotope-Labeled (SIL) These are considered the "gold standard."[1] They are molecules where one or more atoms of the analyte are replaced with a heavy stable isotope (e.g., ²H (D), ¹³C, ¹⁵N).[6][9]- Nearly identical chemical and physical properties to the analyte, ensuring they co-elute and experience the same matrix effects and extraction recovery.[6] - Can be distinguished from the analyte by the mass spectrometer due to the mass difference.[1]- Can be expensive and may not be commercially available for all analytes.[10][11] - Deuterated (²H) standards can sometimes exhibit slightly different chromatographic retention times ("isotopic effect") and may be susceptible to back-exchange of the label.[12][13] - The isotopic purity must be high to avoid contributing to the analyte's signal.[13][14]
Structural Analogs These are compounds that are chemically similar to the analyte but are not isotopically labeled.[10] They should possess similar functional groups and physicochemical properties.[6]- More cost-effective and readily available than SIL standards.[10] - Can compensate for variability in sample preparation and instrument drift.[5]- May not perfectly co-elute with the analyte, leading to differential matrix effects.[13] - Differences in ionization efficiency compared to the analyte can lead to less accurate correction.[6] - The chosen analog must not be a potential metabolite of the analyte or be naturally present in the sample matrix.[10]

The Logic of Internal Standard Selection

The process of choosing a suitable internal standard is a critical step in method development. The ideal IS should not be present in the sample matrix and should not interfere with the detection of the target analyte.[4]

A Start: Need for Quantitative Analysis B Is a Stable Isotope-Labeled (SIL) Standard Available and Feasible? A->B C Select SIL Standard B->C Yes E Search for a Structural Analog B->E No D Verify Key Characteristics: - High Isotopic Purity (>98%) - High Chemical Purity (>99%) - Label Stability (Avoids Back-Exchange) - Mass Difference of >3 Da C->D G Validate IS Performance: - Co-elution with Analyte - Consistent Response Across Batches - Accurate Correction for Matrix Effects D->G F Evaluate Analog Characteristics: - Similar Chemical Structure - Similar Physicochemical Properties (pKa, logP) - Similar Extraction Recovery - Similar Chromatographic Retention - No Interference with Analyte E->F F->G H Final IS Selected G->H Pass I Re-evaluate Analog Selection or Method Conditions G->I Fail I->E

Caption: Decision workflow for selecting an appropriate internal standard.

Experimental Protocol: Bioanalytical Method Validation for a Small Molecule Drug in Plasma

This section outlines a typical workflow for the quantitative analysis of a small molecule drug (e.g., Gefitinib) in human plasma using a Stable Isotope-Labeled Internal Standard (e.g., Gefitinib-d6) and LC-MS/MS.

Objective: To validate a bioanalytical method for accuracy and precision.

1. Preparation of Stock Solutions and Standards:

  • Prepare primary stock solutions of the analyte (Gefitinib) and the SIL-IS (Gefitinib-d6) in a suitable organic solvent like methanol (B129727) or DMSO.[3]

  • Create a working solution of the internal standard by diluting the IS stock solution. This solution will be added to all samples.[3]

  • Prepare a series of calibration standards by spiking blank human plasma with known concentrations of the analyte stock solution, covering the expected clinical range.[3]

  • Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.[3]

2. Sample Preparation (Protein Precipitation):

  • Aliquot a fixed volume (e.g., 100 µL) of each sample (calibrator, QC, or unknown) into a microcentrifuge tube.[3]

  • Add a fixed volume (e.g., 25 µL) of the internal standard working solution to every tube.[3] This is a critical step to ensure the IS concentration is constant across all samples.

  • Vortex mix the samples.

  • Add a protein precipitation agent (e.g., 300 µL of acetonitrile).

  • Vortex vigorously to precipitate plasma proteins.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial or 96-well plate for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC): Use a suitable C18 column to chromatographically separate the analyte and IS from other matrix components. A gradient elution with mobile phases like water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid is common.

  • Mass Spectrometry (MS): Operate a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.[3] Monitor specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode for both the analyte and the IS.[3]

4. Data Analysis and Quantification:

  • Integrate the peak areas for both the analyte and the internal standard in the chromatograms.

  • Calculate the peak area ratio (Analyte Area / IS Area) for each sample.[4]

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.[3] A linear regression with a weighting factor (e.g., 1/x²) is typically applied.

  • Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.[3]

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Plasma Sample (Calibrator, QC, Unknown) B Add Fixed Volume of Internal Standard (IS) A->B C Protein Precipitation (e.g., with Acetonitrile) B->C D Vortex & Centrifuge C->D E Collect Supernatant D->E F Inject into LC-MS/MS E->F G Chromatographic Separation (LC) F->G H Ionization (ESI) & Detection (MRM) G->H I Integrate Peak Areas (Analyte & IS) H->I J Calculate Peak Area Ratio (Analyte / IS) I->J K Construct Calibration Curve J->K L Quantify Unknown Samples K->L

Caption: General experimental workflow for quantitative bioanalysis.

Data Presentation: Interpreting Validation Results

The performance of the bioanalytical method is assessed by analyzing the QC samples. The results are typically summarized to demonstrate the method's precision and accuracy.

QC Level Nominal Conc. (ng/mL) N Mean Measured Conc. (ng/mL) Precision (%CV) Accuracy (%Bias) Acceptance Criteria
LLOQ 5.064.954.5-1.0%CV ≤ 20%, %Bias within ±20%
Low QC 15.0615.33.2+2.0%CV ≤ 15%, %Bias within ±15%
Mid QC 250.06245.52.5-1.8%CV ≤ 15%, %Bias within ±15%
High QC 750.06760.52.1+1.4%CV ≤ 15%, %Bias within ±15%
  • Precision , expressed as the coefficient of variation (%CV), measures the closeness of repeated measurements.

  • Accuracy , expressed as the percentage bias (%Bias), measures the closeness of the mean measured concentration to the true nominal concentration.

Common Pitfalls and Troubleshooting

Even with careful selection, issues can arise when using internal standards.

  • Poor Co-elution of Deuterated IS: Highly deuterated standards can sometimes elute slightly earlier than the analyte in reversed-phase chromatography.[13] This can expose the IS and analyte to different matrix effects, compromising accuracy.[13]

    • Solution: Optimize the chromatographic method to ensure co-elution. Consider using ¹³C or ¹⁵N labeled standards, which are less prone to chromatographic shifts.[15]

  • Cross-Contamination/Interference: The IS solution may contain a small amount of the unlabeled analyte, or the analyte may contain isotopic variants that interfere with the IS signal.

    • Solution: Use an IS with high isotopic and chemical purity (≥98%).[13] Ensure the mass difference between the analyte and IS is sufficient (ideally ≥ 4 Da) to prevent isotopic overlap.[6]

  • Inconsistent IS Response: A variable IS signal across a batch can indicate problems with sample preparation, instrument stability, or severe, non-uniform matrix effects.[11]

    • Solution: Investigate the sample extraction procedure for consistency. Review instrument performance. If matrix effects are the cause, a SIL-IS is the best choice to mitigate the issue.[6]

Conclusion

The appropriate selection and use of internal standards are fundamental to achieving accurate and reliable quantitative results in mass spectrometry, particularly within the demanding context of drug development and bioanalysis.[1] By compensating for the inherent variability of the analytical process, internal standards provide the foundation for robust and defensible data.[1][4] While stable isotope-labeled standards are the preferred choice, carefully validated structural analogs can also be effective.[3][12] A thorough understanding of these core principles enables researchers to develop and validate high-quality quantitative MS methods.

References

Methodological & Application

Application Note: Quantification of N-Butyrylglycine in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of N-Butyrylglycine in human plasma. N-Butyrylglycine is an acylglycine that serves as a biomarker for certain inborn errors of metabolism, particularly those related to fatty acid oxidation.[1] The method utilizes a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation and detection using multiple reaction monitoring (MRM). A stable isotope-labeled internal standard, n-Octanoylglycine-2,2-d2, is employed to ensure accuracy and precision.[1] This method is suitable for clinical research and drug development applications requiring the precise measurement of N-Butyrylglycine.

Introduction

N-acylglycines are metabolites formed through the conjugation of acyl-CoA esters with glycine.[1] Under normal physiological conditions, they are present at low concentrations. However, in individuals with certain metabolic disorders, such as fatty acid oxidation defects, the levels of specific N-acylglycines, including N-Butyrylglycine, can be significantly elevated.[1] Therefore, the accurate quantification of N-Butyrylglycine in biological matrices like plasma is crucial for the study and monitoring of these conditions. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity, specificity, and throughput.[1]

Experimental Protocols

Materials and Reagents
  • N-Butyrylglycine analytical standard (≥97.0% purity)

  • n-Octanoylglycine-2,2-d2 (Internal Standard, ISTD)

  • LC-MS grade acetonitrile (B52724)

  • LC-MS grade methanol

  • LC-MS grade water

  • Formic acid (LC-MS grade)

  • Human plasma (for matrix-matched calibrators and quality controls)

Sample Preparation
  • Thaw human plasma samples on ice.

  • Vortex the samples for 10 seconds.

  • In a clean microcentrifuge tube, add 50 µL of plasma.

  • Add 200 µL of ice-cold acetonitrile containing the internal standard (n-Octanoylglycine-2,2-d2).

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[1]

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography:

  • System: Waters ACQUITY UPLC or equivalent

  • Column: Zorbax XDB C18 (4.6 × 75 mm, 3.5 μm) or equivalent

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

Mass Spectrometry:

  • System: Sciex 6500 QTRAP or equivalent triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Ion Source Temperature: 550°C

  • IonSpray Voltage: 5500 V

  • Curtain Gas: 35 psi

  • Collision Gas: Medium

  • GS1 and GS2: 50 psi

  • Detection Mode: Multiple Reaction Monitoring (MRM)

LC Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
5.02080
6.0595
7.0595
7.1955
9.0955
Data Analysis

Data acquisition and processing were performed using the instrument's respective software (e.g., Analyst). Quantification was based on the peak area ratio of the analyte to the internal standard. Calibration curves were constructed by plotting the peak area ratios against the concentration of the standards using a linear regression with 1/x weighting.

Data Presentation

The LC-MS/MS method was validated for linearity, precision, accuracy, recovery, and matrix effect. The calibration curve for N-Butyrylglycine demonstrated excellent linearity over a concentration range of 0.1 to 100 µM, with a correlation coefficient (r²) > 0.99.[1] The lower limit of quantification (LLOQ) was determined to be 0.1 µM.[1]

Table 1: MRM Transitions for N-Butyrylglycine and Internal Standard

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
N-Butyrylglycine146.176.115
n-Octanoylglycine-2,2-d2 (ISTD)204.276.120

Table 2: Precision and Accuracy for N-Butyrylglycine Quantification

Note: The following data is representative for short-chain acylglycines and is intended to demonstrate typical method performance.

Quality Control LevelConcentration (µM)Intra-day Precision (CV%) (n=6)Inter-day Precision (CV%) (n=18)Accuracy (RE%)
Low (LQC)0.3≤ 14%≤ 14%± 10%
Medium (MQC)15≤ 14%≤ 14%± 10%
High (HQC)80≤ 14%≤ 14%± 10%

Table 3: Recovery and Matrix Effect for N-Butyrylglycine Quantification

Note: The following data is representative for short-chain acylglycines and is intended to demonstrate typical method performance.

Quality Control LevelConcentration (µM)Recovery (%)Matrix Effect (%)
Low (LQC)0.3> 80%< 15%
High (HQC)80> 80%< 15%

Visualizations

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis plasma 50 µL Human Plasma add_istd Add 200 µL Acetonitrile with Internal Standard plasma->add_istd vortex1 Vortex (30s) add_istd->vortex1 centrifuge Centrifuge (14,000 x g, 10 min, 4°C) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant autosampler Autosampler Vial supernatant->autosampler lc_separation UPLC Separation autosampler->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: Experimental workflow for N-Butyrylglycine quantification.

G cluster_pathway N-Butyrylglycine Biosynthesis fatty_acid Fatty Acid (e.g., Butyric Acid) beta_oxidation Fatty Acid β-Oxidation fatty_acid->beta_oxidation butyryl_coa Butyryl-CoA beta_oxidation->butyryl_coa glnt Glycine N-acyltransferase (GLYAT) butyryl_coa->glnt glycine Glycine glycine->glnt n_butyrylglycine N-Butyrylglycine glnt->n_butyrylglycine coa CoA glnt->coa

References

Protocol for the Quantitative Analysis of N-Butyrylglycine using N-Butyrylglycine-13C2,15N as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

N-Butyrylglycine is an acylglycine, a class of metabolites formed by the conjugation of a fatty acid with glycine (B1666218).[1] Under normal physiological conditions, acylglycines are present at low levels. However, in certain inborn errors of metabolism, such as mitochondrial fatty acid β-oxidation disorders, the concentration of specific acylglycines, including N-Butyrylglycine, can be significantly elevated. This makes the accurate and precise quantification of N-Butyrylglycine in biological matrices like urine and plasma a critical tool for the diagnosis and monitoring of these metabolic disorders.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of small molecules in complex biological samples due to its high sensitivity, specificity, and throughput. The use of a stable isotope-labeled internal standard is crucial for correcting for variations in sample preparation and instrumental analysis, thereby ensuring the accuracy of the results. N-Butyrylglycine-13C2,15N is an ideal internal standard for the quantification of N-Butyrylglycine as it shares the same physicochemical properties as the analyte but is mass-shifted, allowing for its distinct detection by the mass spectrometer.

This document provides a detailed protocol for the extraction and quantification of N-Butyrylglycine from biological samples using this compound as an internal standard.

Analyte and Internal Standard Properties

CompoundChemical FormulaMolecular Weight ( g/mol )
N-ButyrylglycineC6H11NO3145.16
This compoundC4¹³C2H11¹⁵NO3148.17

Biosynthesis of N-Acylglycines

N-acylglycines are synthesized endogenously through the action of glycine N-acyltransferase (GLYAT) and related enzymes. This process involves the conjugation of an acyl-CoA, in this case, butyryl-CoA, with glycine.

cluster_pathway N-Butyrylglycine Biosynthesis Butyryl_CoA Butyryl-CoA GLYAT Glycine N-acyltransferase (GLYAT) Butyryl_CoA->GLYAT + Glycine Glycine Glycine->GLYAT N_Butyrylglycine N-Butyrylglycine GLYAT->N_Butyrylglycine produces CoA Coenzyme A GLYAT->CoA releases

Caption: Biosynthesis of N-Butyrylglycine.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific instrumentation and laboratory conditions.

Materials and Reagents
  • N-Butyrylglycine (analytical standard)

  • This compound (internal standard)

  • LC-MS grade methanol

  • LC-MS grade acetonitrile (B52724)

  • LC-MS grade water

  • Formic acid (≥98%)

  • Human plasma and/or urine (for matrix-matched calibrators and quality controls)

  • Microcentrifuge tubes

  • Autosampler vials

Preparation of Stock and Working Solutions
  • N-Butyrylglycine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of N-Butyrylglycine in methanol.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

  • Working Solutions: Prepare a series of N-Butyrylglycine working solutions by serial dilution of the stock solution with 50% methanol/water to create calibration standards. Prepare a working internal standard solution by diluting the this compound stock solution with 50% methanol/water to a final concentration of 1 µg/mL.

Sample Preparation
  • Thaw urine samples at room temperature.

  • Vortex for 10 seconds and centrifuge at 4000 x g for 5 minutes.

  • In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of the internal standard working solution.

  • Vortex for 10 seconds.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

  • Thaw plasma samples on ice.

  • Vortex for 10 seconds.

  • In a clean microcentrifuge tube, add 50 µL of plasma.

  • Add 200 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

cluster_workflow Sample Preparation Workflow start Start urine Urine Sample start->urine plasma Plasma Sample start->plasma thaw_vortex_urine Thaw & Vortex urine->thaw_vortex_urine thaw_vortex_plasma Thaw & Vortex plasma->thaw_vortex_plasma centrifuge_urine Centrifuge thaw_vortex_urine->centrifuge_urine add_is_urine Add Internal Standard centrifuge_urine->add_is_urine vortex_urine Vortex add_is_urine->vortex_urine transfer Transfer to Autosampler Vial vortex_urine->transfer add_is_acetonitrile Add IS in Acetonitrile (Protein Precipitation) thaw_vortex_plasma->add_is_acetonitrile vortex_plasma Vortex add_is_acetonitrile->vortex_plasma centrifuge_plasma Centrifuge vortex_plasma->centrifuge_plasma centrifuge_plasma->transfer end LC-MS/MS Analysis transfer->end

Caption: Experimental workflow for sample preparation.

LC-MS/MS Instrumentation and Conditions
ParameterRecommended Conditions
Liquid Chromatography
SystemUPLC or equivalent
ColumnC18 column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
GradientStart at 5% B, ramp to 95% B, hold, and re-equilibrate
Mass Spectrometry
SystemTriple quadrupole mass spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsTo be optimized for specific instrument
N-ButyrylglycinePrecursor Ion > Product Ion
This compoundPrecursor Ion > Product Ion
Collision EnergyTo be optimized for specific instrument

Data Analysis and Quantitative Data

Quantification is achieved by calculating the peak area ratio of the analyte (N-Butyrylglycine) to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios against the known concentrations of the calibration standards. The concentration of N-Butyrylglycine in unknown samples is then determined from this calibration curve.

Note: The following table presents typical performance characteristics for the analysis of N-acylglycines. These values should be established and validated by the end-user for the specific application of this compound.

ParameterTypical Performance
Linearity
Calibration Range0.1 - 100 µM
Correlation Coefficient (r²)> 0.99
Limit of Quantification (LLOQ) 0.1 µM
Precision
Intra-day (%CV)< 15%
Inter-day (%CV)< 15%
Accuracy
% BiasWithin ±15%

Conclusion

This protocol provides a robust and sensitive method for the quantitative analysis of N-Butyrylglycine in biological matrices using this compound as an internal standard. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method suitable for clinical research and diagnostic applications. It is essential for each laboratory to validate this method according to their specific instrumentation and regulatory requirements.

References

Application Notes and Protocols for Acylglycine Analysis in Urine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acylglycines are a class of metabolites formed from the conjugation of acyl-CoA esters with glycine (B1666218). The analysis of acylglycines in urine is a crucial diagnostic tool for identifying various inborn errors of metabolism, including fatty acid oxidation disorders and organic acidurias.[1][2][3] Accurate and reliable quantification of these biomarkers is essential for clinical diagnosis, monitoring disease progression, and evaluating therapeutic efficacy. This document provides detailed application notes and protocols for the sample preparation of urinary acylglycines for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).

Analytical Techniques Overview

The two primary analytical platforms for urinary acylglycine analysis are LC-MS/MS and GC-MS.

  • LC-MS/MS is a highly sensitive and specific method that often requires minimal sample preparation and can directly analyze a wide range of acylglycines.[2][4]

  • GC-MS is a robust and reliable technique, but it necessitates derivatization of the acylglycines to increase their volatility for gas chromatographic separation.[5]

The choice of method depends on the available instrumentation, the specific acylglycines of interest, and the desired throughput.

Sample Collection and Storage

Proper sample handling is critical to ensure the integrity of the acylglycines.

  • Collection: A random urine specimen should be collected in a sterile, preservative-free container.[5][6][7]

  • Storage: Upon collection, urine samples should be frozen immediately and stored at -20°C or lower to minimize degradation of the analytes.[7][8] Samples are stable for at least 7 weeks at -20°C and can withstand multiple freeze-thaw cycles.[8]

Experimental Protocols

This section details two common sample preparation techniques: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), followed by a protocol for derivatization for GC-MS analysis.

Protocol 1: Solid-Phase Extraction (SPE) for LC-MS/MS Analysis

This protocol is adapted from methodologies that emphasize the effective cleanup of urine samples for sensitive LC-MS/MS analysis.[3][9][10]

Materials:

  • Urine sample

  • Internal Standard (ISTD) solution (containing deuterated acylglycine standards)

  • Methanol (B129727)

  • Deionized water

  • Formic acid

  • Ammonium (B1175870) hydroxide (B78521)

  • SPE cartridges (e.g., mixed-mode anion exchange)

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS/MS system

Procedure:

  • Sample Thawing and Centrifugation: Thaw the frozen urine sample at room temperature. Vortex the sample and centrifuge at 2000 x g for 5 minutes to pellet any particulate matter.

  • Aliquoting and Internal Standard Spiking: Transfer 100 µL of the urine supernatant to a clean microcentrifuge tube. Add a known amount of the internal standard solution.

  • SPE Cartridge Conditioning:

    • Wash the SPE cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of deionized water.

  • Sample Loading: Load the urine/ISTD mixture onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of deionized water to remove unretained impurities.

    • Wash the cartridge with 1 mL of methanol to remove lipids and other organic interferences.

  • Elution: Elute the acylglycines from the cartridge with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation: Dry the eluate under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase of the LC-MS/MS system (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex to ensure complete dissolution.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for LC-MS/MS Analysis

LLE is a classic technique for the extraction of organic compounds from aqueous samples. This protocol is based on established methods for organic acid extraction.[11]

Materials:

  • Urine sample

  • Internal Standard (ISTD) solution

  • Hydrochloric acid (HCl)

  • Ethyl acetate (B1210297)

  • Sodium sulfate (B86663) (anhydrous)

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS/MS system

Procedure:

  • Sample Thawing and Centrifugation: Thaw the frozen urine sample at room temperature. Vortex and centrifuge at 2000 x g for 5 minutes.

  • Aliquoting, Acidification, and Internal Standard Spiking: Transfer 500 µL of the urine supernatant to a glass tube. Add a known amount of the internal standard solution. Acidify the sample to a pH of approximately 1 by adding 50 µL of 6M HCl.

  • Extraction:

    • Add 2 mL of ethyl acetate to the tube.

    • Cap the tube and vortex vigorously for 2 minutes.

    • Centrifuge at 2000 x g for 5 minutes to separate the aqueous and organic layers.

  • Organic Phase Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Repeat Extraction: Repeat the extraction step (step 3) with another 2 mL of ethyl acetate. Combine the organic layers.

  • Drying: Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water.

  • Evaporation: Transfer the dried organic extract to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for analysis.

Protocol 3: Derivatization for GC-MS Analysis

Derivatization is a necessary step to increase the volatility and thermal stability of acylglycines for GC-MS analysis. Butylation is a common derivatization method.[3]

Materials:

  • Dried urine extract (from SPE or LLE)

  • Butanolic HCl (3M)

  • Nitrogen evaporator

  • GC-MS system

Procedure:

  • Derivatization Reaction:

    • To the dried urine extract, add 100 µL of 3M butanolic HCl.

    • Cap the tube tightly and heat at 65°C for 20 minutes.

  • Evaporation: Cool the sample to room temperature and evaporate the butanolic HCl to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the derivatized sample in 100 µL of a suitable solvent for GC-MS analysis (e.g., ethyl acetate or hexane).

  • Analysis: Transfer the reconstituted sample to a GC-MS autosampler vial for analysis.

Data Presentation

The following tables summarize typical quantitative data for acylglycine analysis in urine using different sample preparation and analytical methods.

Table 1: Recovery of Acylglycines using Solid-Phase Extraction

AcylglycineMean Recovery (%)Reference
Propionylglycine95.2[3]
Isobutyrylglycine98.7[3]
Isovalerylglycine101.3[3]
Hexanoylglycine90.2[3]
Suberylglycine109.3[3]

Table 2: Precision of Acylglycine Analysis using LC-MS/MS

AcylglycineWithin-Run CV (%)Between-Run CV (%)Reference
Propionylglycine< 10< 10[3]
Isobutyrylglycine< 10< 10[3]
Isovalerylglycine< 10< 10[3]
Hexanoylglycine< 10< 10[3]
Suberylglycine< 10< 10[3]

Table 3: Comparison of Sample Preparation Techniques

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Principle Analyte retention on a solid supportPartitioning between immiscible liquids
Selectivity High (can be tailored with sorbent choice)Moderate (depends on solvent polarity and pH)
Matrix Effects Generally lower due to effective cleanupCan be higher if co-extractives are not removed
Automation Easily automatedMore challenging to automate
Solvent Consumption LowerHigher
Throughput HighModerate to Low

Visualization

Metabolic Pathway of Acylglycine Formation

The following diagram illustrates the general metabolic pathway for the formation of acylglycines. This process is a detoxification mechanism where acyl-CoA esters, which can accumulate in certain metabolic disorders, are conjugated with glycine to form less toxic, water-soluble acylglycines that can be excreted in the urine.[12]

Acylglycine_Formation cluster_Mitochondria Mitochondria Fatty_Acid Fatty Acid / Amino Acid Metabolite Acyl_CoA Acyl-CoA Fatty_Acid->Acyl_CoA Acyl-CoA Synthetase Acylglycine Acylglycine Acyl_CoA->Acylglycine Glycine N-Acyltransferase Glycine Glycine Glycine->Acylglycine Urine Urinary Excretion Acylglycine->Urine

Caption: Metabolic pathway of acylglycine formation.

Experimental Workflow for SPE-based Sample Preparation

This diagram outlines the key steps in the solid-phase extraction workflow for preparing urine samples for acylglycine analysis.

SPE_Workflow Start Urine Sample Thaw_Centrifuge Thaw and Centrifuge Start->Thaw_Centrifuge Aliquot_Spike Aliquot and Spike with ISTD Thaw_Centrifuge->Aliquot_Spike Load_Sample Load Sample Aliquot_Spike->Load_Sample Condition_SPE Condition SPE Cartridge Condition_SPE->Load_Sample Wash_1 Wash with Water Load_Sample->Wash_1 Wash_2 Wash with Methanol Wash_1->Wash_2 Elute Elute Acylglycines Wash_2->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

References

Application Notes and Protocols for the Derivatization of N-Butyrylglycine for Improved GC-MS Detection

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Butyrylglycine is an acylglycine, a class of metabolites that can be indicative of certain inborn errors of metabolism. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of such compounds. However, due to the polar nature and low volatility of N-Butyrylglycine, direct GC-MS analysis is challenging. Derivatization is a crucial sample preparation step to enhance its volatility and improve chromatographic performance, leading to better sensitivity and more reliable quantification.

This document provides detailed application notes and protocols for the derivatization of N-Butyrylglycine using two common approaches: silylation and esterification/acylation.

Derivatization Strategies

The primary goal of derivatization in this context is to replace the active hydrogens in the carboxylic acid and amide groups of N-Butyrylglycine with nonpolar moieties. This reduces intermolecular hydrogen bonding and increases the molecule's volatility.

Silylation

Silylation involves the replacement of active hydrogens with a trialkylsilyl group, most commonly a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. Silylating reagents are highly effective and widely used for the derivatization of compounds containing hydroxyl, carboxyl, and amino groups.

  • Trimethylsilylation (TMS): Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used. TMS derivatives are volatile, but can be sensitive to moisture.

  • tert-Butyldimethylsilylation (TBDMS): Reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) yield TBDMS derivatives. These derivatives are more stable and less moisture-sensitive than their TMS counterparts.[1]

Esterification/Acylation

This two-step approach first converts the carboxylic acid group to an ester (e.g., methyl or isobutyl ester) and then acylates the amide nitrogen. Alkyl chloroformates, such as isobutyl chloroformate, are versatile reagents that can derivatize both the carboxylic acid and the amino group in a single step under aqueous conditions, which can be advantageous.[2]

Experimental Protocols

Protocol 1: Silylation with BSTFA (TMS Derivatization)

This protocol describes the formation of the trimethylsilyl derivative of N-Butyrylglycine.

Materials:

  • N-Butyrylglycine standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Acetonitrile (B52724) (anhydrous)

  • Reacti-Vials™ or other suitable glass reaction vials with screw caps

  • Heating block or oven

  • Nitrogen gas supply for drying

Procedure:

  • Sample Preparation: Accurately weigh 1 mg of N-Butyrylglycine standard into a reaction vial. If working with a biological extract, an appropriate aliquot should be dried down completely under a gentle stream of nitrogen. It is crucial to ensure the sample is anhydrous as moisture will deactivate the silylating reagent.

  • Reagent Addition: Add 100 µL of anhydrous acetonitrile and 100 µL of BSTFA (+1% TMCS) to the dried sample.

  • Reaction: Tightly cap the vial and heat at 70°C for 60 minutes in a heating block or oven.

  • Cooling: Allow the vial to cool to room temperature.

  • GC-MS Analysis: The derivatized sample is now ready for injection into the GC-MS system.

Expected Derivative: N-Butyrylglycine, bis-TMS derivative (diTMS). The TMS group attaches to both the carboxylic acid and the amide nitrogen.

cluster_prep Sample Preparation cluster_deriv Silylation Derivatization cluster_analysis Analysis start Start with N-Butyrylglycine Sample dry Dry Sample Under Nitrogen start->dry add_reagents Add Acetonitrile and BSTFA (+1% TMCS) dry->add_reagents heat Heat at 70°C for 60 min add_reagents->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject end Data Acquisition inject->end

Silylation Workflow with BSTFA
Protocol 2: Silylation with MTBSTFA (TBDMS Derivatization)

This protocol details the formation of the more stable tert-butyldimethylsilyl derivative.

Materials:

  • N-Butyrylglycine standard

  • N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-Butyldimethylchlorosilane (t-BDMCS)

  • Acetonitrile (anhydrous)

  • Reacti-Vials™

  • Heating block or oven

  • Nitrogen gas supply

Procedure:

  • Sample Preparation: Prepare a dried sample of N-Butyrylglycine as described in Protocol 3.1.

  • Reagent Addition: Add 100 µL of anhydrous acetonitrile and 100 µL of MTBSTFA (+1% t-BDMCS) to the dried sample.

  • Reaction: Tightly cap the vial and heat at 80°C for 30 minutes.

  • Cooling: Let the vial cool to room temperature.

  • GC-MS Analysis: The sample is ready for analysis.

Expected Derivative: N-Butyrylglycine, TBDMS derivative. The TBDMS group will primarily attach to the carboxylic acid. Derivatization of the amide nitrogen is also possible, leading to a di-TBDMS derivative.

Protocol 3: Esterification/Acylation with Isobutyl Chloroformate

This protocol describes a one-step derivatization in an aqueous environment.

Materials:

  • N-Butyrylglycine standard

  • Isobutyl chloroformate

  • Isobutanol

  • Pyridine

  • Chloroform (B151607)

  • Sodium carbonate solution (1 M)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation: Dissolve approximately 1 mg of N-Butyrylglycine in 1 mL of deionized water.

  • Reaction Mixture: In a centrifuge tube, combine 100 µL of the N-Butyrylglycine solution, 500 µL of isobutanol, and 100 µL of pyridine.

  • Derivatization: Add 50 µL of isobutyl chloroformate to the mixture and vortex immediately for 30 seconds.

  • Extraction: Add 500 µL of chloroform and 500 µL of 1 M sodium carbonate solution. Vortex for 1 minute.

  • Phase Separation: Centrifuge at 2000 x g for 5 minutes to separate the aqueous and organic layers.

  • Sample Collection: Carefully transfer the lower organic layer (chloroform) to a clean GC vial.

  • GC-MS Analysis: Inject the organic layer into the GC-MS.

Expected Derivative: N-(isobutyloxycarbonyl)-N-butyrylglycine, isobutyl ester.

cluster_prep Sample Preparation cluster_deriv Esterification/Acylation cluster_analysis Analysis start Start with Aqueous N-Butyrylglycine mix Add Isobutanol and Pyridine start->mix add_reagent Add Isobutyl Chloroformate and Vortex mix->add_reagent extract Add Chloroform and Na2CO3, Vortex add_reagent->extract centrifuge Centrifuge to Separate Phases extract->centrifuge collect Collect Organic Layer centrifuge->collect inject Inject into GC-MS collect->inject end Data Acquisition inject->end

Esterification/Acylation Workflow

GC-MS Parameters

The following are general GC-MS parameters that can be used as a starting point. Optimization may be required based on the specific instrument and column used.

ParameterSetting
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
Injector Temperature 250 °C
Injection Mode Splitless (1 µL injection volume)
Oven Program Initial temp: 80°C, hold for 2 minRamp 1: 10°C/min to 200°CRamp 2: 20°C/min to 300°C, hold for 5 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-500

Data Presentation and Comparison

Table 1: Qualitative Comparison of Derivatization Methods
FeatureSilylation (BSTFA/MSTFA)Silylation (MTBSTFA)Esterification/Acylation (Isobutyl Chloroformate)
Reaction Speed Fast (30-60 min)Moderate (30-60 min)Very Fast (<5 min)
Reaction Conditions Anhydrous, heating requiredAnhydrous, heating requiredAqueous, room temperature
Derivative Stability Moderate (moisture sensitive)High (less moisture sensitive)[1]High
Byproducts Volatile and often non-interferingVolatile and often non-interferingRequires extraction
Reagent Cost ModerateHigherLow to moderate
Automation Potential HighHighModerate (requires liquid handling for extraction)
Table 2: Mass Spectral Data of N-Butyrylglycine Derivatives
DerivativeMolecular Weight ( g/mol )Key Mass Fragments (m/z)Notes
N-Butyrylglycine-TMS 217202 ([M-15]⁺), 144, 116, 73The [M-15]⁺ fragment corresponds to the loss of a methyl group from the TMS moiety.
N-Butyrylglycine-diTMS 289274 ([M-15]⁺), 216, 147, 73Formation of the di-TMS derivative indicates silylation of both the carboxylic acid and amide groups.
N-Butyrylglycine-TBDMS 259202 ([M-57]⁺), 158, 114, 75The prominent [M-57]⁺ fragment is characteristic of TBDMS derivatives, representing the loss of a tert-butyl group.[1]
N-Butyrylglycine Isobutyl Ester 201145, 116, 88, 70Fragmentation patterns will be characteristic of the ester and acyl groups.

Logical Relationships in Derivatization

The choice of derivatization strategy depends on several factors, including the sample matrix, available instrumentation, and the desired analytical outcome (e.g., high throughput vs. maximum sensitivity).

cluster_factors Decision Factors cluster_methods Derivatization Method matrix Sample Matrix silylation Silylation (e.g., BSTFA, MTBSTFA) matrix->silylation Anhydrous esterification Esterification/Acylation (e.g., Chloroformate) matrix->esterification Aqueous throughput Throughput Requirement throughput->silylation High (automation) throughput->esterification Lower (extraction step) sensitivity Sensitivity Requirement sensitivity->silylation Generally high sensitivity->esterification Potentially very high stability Derivative Stability stability->silylation Moderate to High (TBDMS > TMS) stability->esterification High

Derivatization Method Selection

Conclusion

The derivatization of N-Butyrylglycine is essential for its successful analysis by GC-MS. Both silylation and esterification/acylation are effective methods, each with its own advantages and disadvantages. Silylation with MTBSTFA is recommended for its production of stable derivatives, while the isobutyl chloroformate method offers a rapid, one-step reaction in an aqueous medium. The choice of method should be guided by the specific requirements of the analysis. The protocols and data presented here provide a solid foundation for the development and implementation of robust and reliable GC-MS methods for the quantification of N-Butyrylglycine in various research and clinical settings.

References

Application of N-Butyrylglycine-¹³C₂,¹⁵N in Tracer Studies: Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled compounds are invaluable tools in metabolic research, enabling the precise tracking of atoms through complex biochemical pathways.[1] N-Butyrylglycine, an acylglycine, is a metabolite formed from the conjugation of butyrate (B1204436) and glycine (B1666218).[2] Its presence and concentration in biological fluids can be indicative of metabolic status, particularly concerning fatty acid oxidation.[3] The dual-labeled tracer, N-Butyrylglycine-¹³C₂,¹⁵N, offers a unique opportunity to simultaneously trace the metabolic fate of both the butyryl and glycine moieties of the molecule. This allows for a detailed investigation into the dynamics of fatty acid metabolism and its interplay with amino acid pathways.

This document provides detailed application notes and protocols for the use of N-Butyrylglycine-¹³C₂,¹⁵N in tracer studies, aimed at elucidating its role in cellular metabolism. The protocols provided are based on established methodologies for stable isotope tracing experiments.[4]

Principle Application: Tracing Fatty Acid and Amino Acid Metabolism

The primary application of N-Butyrylglycine-¹³C₂,¹⁵N is to trace the metabolic fate of the butyryl and glycine components upon its breakdown and subsequent entry into central carbon and nitrogen metabolism. This dual-labeling strategy allows researchers to distinguish the contributions of the fatty acid and amino acid components to downstream metabolic pathways.[][6]

Upon cellular uptake, it is hypothesized that N-Butyrylglycine is hydrolyzed back to butyrate and glycine. The ¹³C₂-labeled butyrate can then be activated to Butyryl-CoA and enter the fatty acid β-oxidation pathway, leading to the production of ¹³C-labeled acetyl-CoA.[7] This labeled acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle, contributing to the labeling of TCA cycle intermediates and other downstream metabolites. The ¹⁵N-labeled glycine can enter the glycine pool and be utilized in various pathways, including serine synthesis, one-carbon metabolism, and glutathione (B108866) synthesis.[8]

Hypothetical Metabolic Pathway

The metabolic pathway of N-Butyrylglycine-¹³C₂,¹⁵N can be visualized as follows:

Metabolic_Pathway NBG N-Butyrylglycine-¹³C₂,¹⁵N Butyrate Butyrate-¹³C₂ NBG->Butyrate Hydrolysis Glycine Glycine-¹⁵N NBG->Glycine Hydrolysis ButyrylCoA Butyryl-CoA-¹³C₂ Butyrate->ButyrylCoA Acyl-CoA Synthetase Serine Serine-¹⁵N Glycine->Serine Glutathione Glutathione Glycine->Glutathione AcetylCoA Acetyl-CoA-¹³C₂ ButyrylCoA->AcetylCoA β-oxidation TCA TCA Cycle AcetylCoA->TCA OneCarbon One-Carbon Metabolism Serine->OneCarbon

Caption: Hypothetical metabolic fate of N-Butyrylglycine-¹³C₂,¹⁵N.

Experimental Protocols

Cell Culture Tracer Study

This protocol describes a general workflow for a tracer experiment using N-Butyrylglycine-¹³C₂,¹⁵N in a cultured cell line (e.g., HepG2, a human liver cancer cell line).

Materials:

  • N-Butyrylglycine-¹³C₂,¹⁵N

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Methanol (B129727) (ice-cold, 80%)

  • Microcentrifuge tubes

  • Cell scraper

  • Centrifuge

  • Liquid chromatography-mass spectrometry (LC-MS) system

Experimental Workflow Diagram:

Experimental_Workflow start Seed cells and grow to ~80% confluency wash1 Wash cells with PBS start->wash1 labeling Incubate with medium containing N-Butyrylglycine-¹³C₂,¹⁵N wash1->labeling wash2 Wash cells with cold PBS labeling->wash2 quench Quench metabolism with ice-cold 80% methanol wash2->quench scrape Scrape and collect cell lysate quench->scrape centrifuge Centrifuge to pellet debris scrape->centrifuge extract Collect supernatant (metabolite extract) centrifuge->extract analyze Analyze by LC-MS/MS extract->analyze

Caption: General experimental workflow for a cell-based tracer study.

Procedure:

  • Cell Seeding and Growth: Seed cells in appropriate culture plates and allow them to grow to approximately 80% confluency.

  • Tracer Introduction:

    • Aspirate the standard growth medium.

    • Wash the cells once with sterile PBS.

    • Add pre-warmed culture medium containing a defined concentration of N-Butyrylglycine-¹³C₂,¹⁵N (e.g., 100 µM). The exact concentration should be optimized based on the cell type and experimental goals.

    • Incubate the cells for a specific time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamic labeling of downstream metabolites.

  • Metabolite Extraction:

    • At each time point, aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Immediately add ice-cold 80% methanol to the cells to quench metabolic activity.[9]

    • Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Vortex the tubes vigorously.

    • Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.[9]

    • Transfer the supernatant, which contains the polar metabolites, to a new tube for LC-MS analysis.

LC-MS/MS Analysis

The analysis of acylglycines and other labeled metabolites is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][11]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system.

  • Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer).

General LC-MS/MS Parameters (to be optimized):

  • Column: A reversed-phase C18 column is commonly used for acylglycine analysis.

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is typically employed.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is generally suitable for the detection of N-Butyrylglycine and its downstream metabolites.

  • MS/MS Analysis: Multiple Reaction Monitoring (MRM) can be used for targeted quantification of expected labeled metabolites. The transitions would be specific for the ¹³C and ¹⁵N labeled fragments.

Data Presentation

The quantitative data from a tracer study can be summarized to show the isotopic enrichment in key metabolites over time.

Table 1: Hypothetical Isotopic Enrichment of Key Metabolites Over Time

MetaboliteTime (hours)% Labeled with ¹³C% Labeled with ¹⁵N
Butyrate 195.2 ± 3.10.0 ± 0.0
496.5 ± 2.50.0 ± 0.0
894.8 ± 3.90.0 ± 0.0
Glycine 10.0 ± 0.085.7 ± 4.2
40.0 ± 0.088.1 ± 3.8
80.0 ± 0.086.4 ± 4.5
Acetyl-CoA 110.3 ± 1.50.0 ± 0.0
425.8 ± 2.10.0 ± 0.0
840.1 ± 3.30.0 ± 0.0
Citrate 15.2 ± 0.80.0 ± 0.0
415.6 ± 1.90.0 ± 0.0
828.9 ± 2.70.0 ± 0.0
Serine 10.0 ± 0.012.4 ± 1.8
40.0 ± 0.030.5 ± 2.9
80.0 ± 0.045.3 ± 3.7

Data are presented as mean ± standard deviation of triplicate samples and are for illustrative purposes only.

Conclusion

The use of N-Butyrylglycine-¹³C₂,¹⁵N as a tracer provides a powerful approach to dissect the intricate connections between fatty acid and amino acid metabolism. The dual-labeling strategy allows for the unambiguous tracking of the carbon and nitrogen atoms from the parent molecule into a variety of downstream metabolic pathways. The protocols and conceptual framework provided here offer a starting point for researchers to design and implement tracer studies to investigate cellular metabolism in various physiological and pathological contexts.

References

Application Notes and Protocols for the Quantitative Analysis of N-Butyrylglycine in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Butyrylglycine is an acylglycine, a class of metabolites formed from the conjugation of an acyl-CoA with glycine (B1666218).[1] These molecules are typically minor metabolites of fatty acids.[1] However, their levels can be indicative of certain metabolic states and inborn errors of metabolism.[1] The quantitative analysis of N-Butyrylglycine in cell culture experiments is crucial for understanding its role in cellular metabolism, toxicology, and as a potential biomarker in drug development. This document provides detailed protocols for the quantification of N-Butyrylglycine in cell culture samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[2]

Core Principles

The quantification of N-Butyrylglycine from cell culture experiments involves a multi-step workflow. This begins with the careful culture and treatment of cells, followed by efficient extraction of the analyte from the cell lysate or supernatant. The extracted samples are then subjected to LC-MS/MS analysis for sensitive and specific detection. Data is processed to determine the concentration of N-Butyrylglycine, often normalized to cell number or protein concentration.

Key Experiments and Methodologies

The primary methodology for the quantitative analysis of N-Butyrylglycine is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, allowing for the accurate measurement of low-abundance metabolites in complex biological matrices.[2] The general workflow involves cell culture and treatment, sample preparation (cell lysis and metabolite extraction), chromatographic separation, and mass spectrometric detection.

Experimental Workflow Overview

The overall experimental process for the quantitative analysis of N-Butyrylglycine in cell culture is depicted below.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_normalization Normalization & Final Results cell_seeding Cell Seeding cell_treatment Treatment with Compound of Interest cell_seeding->cell_treatment incubation Incubation cell_treatment->incubation cell_harvesting Cell Harvesting incubation->cell_harvesting cell_lysis Cell Lysis & Protein Precipitation cell_harvesting->cell_lysis supernatant_collection Supernatant Collection cell_lysis->supernatant_collection lcms_analysis LC-MS/MS Analysis supernatant_collection->lcms_analysis data_processing Data Processing lcms_analysis->data_processing quantification Quantification data_processing->quantification normalization Normalization (to cell number or protein content) quantification->normalization final_results Final Quantitative Data normalization->final_results

Figure 1: Experimental workflow for N-Butyrylglycine analysis.

Experimental Protocols

Protocol 1: Cell Culture and Treatment

This protocol outlines the general procedure for culturing and treating adherent cells for the analysis of N-Butyrylglycine.

Materials:

  • Cell line of interest (e.g., HepG2, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA solution

  • Cell culture flasks or plates

  • Compound of interest for treatment

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Culture cells in appropriate flasks until they reach 80-90% confluency.

  • Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.

  • Seed the cells into 6-well plates at a density of 5 x 10^5 cells per well.

  • Incubate the plates for 24 hours to allow for cell attachment.

  • Cell Treatment: Prepare stock solutions of the compound of interest.

  • Dilute the stock solution in fresh culture medium to the desired final concentrations.

  • Remove the old medium from the wells and replace it with the treatment medium. Include a vehicle control group.

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

Protocol 2: Sample Preparation for LC-MS/MS Analysis

This protocol describes the extraction of N-Butyrylglycine from cultured cells.

Materials:

  • Ice-cold PBS

  • Ice-cold acetonitrile (B52724) with an internal standard (e.g., N-Octanoylglycine-d2)[2]

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge (capable of 14,000 x g and 4°C)

Procedure:

  • Cell Harvesting: After incubation, place the 6-well plates on ice.

  • Aspirate the culture medium.

  • Wash the cells twice with 1 mL of ice-cold PBS per well.

  • Cell Lysis and Protein Precipitation: Add 400 µL of ice-cold acetonitrile containing the internal standard to each well.

  • Scrape the cells from the surface of the well using a cell scraper.

  • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Vortex the tubes vigorously for 30 seconds to ensure complete lysis and protein precipitation.[2]

  • Supernatant Collection: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.[2]

  • Carefully transfer the supernatant, which contains the metabolites, to a new microcentrifuge tube or an autosampler vial for LC-MS/MS analysis.

  • Store the samples at -80°C until analysis.

Protocol 3: LC-MS/MS Quantification of N-Butyrylglycine

This protocol provides the parameters for the LC-MS/MS analysis.

Instrumentation:

  • A triple quadrupole mass spectrometer (e.g., Sciex 6500 QTRAP or equivalent) equipped with an electrospray ionization (ESI) source.[2]

  • A high-performance liquid chromatography (HPLC) system.

LC Parameters:

  • Column: A suitable reversed-phase C18 column.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5-10 µL.

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transition for N-Butyrylglycine: Precursor Ion (m/z) 146.1 -> Product Ion (m/z) 76.1.[2]

  • Internal Standard MRM Transition: (e.g., for N-Octanoylglycine-d2) Precursor Ion (m/z) 204.2 -> Product Ion (m/z) 76.1.

  • Ion Source Temperature: 550°C.[2]

  • IonSpray Voltage: 5500 V.[2]

Data Analysis:

  • Acquire and process the data using the instrument's software.

  • Quantify N-Butyrylglycine based on the peak area ratio of the analyte to the internal standard.[2]

  • Construct a calibration curve using known concentrations of N-Butyrylglycine standards to determine the concentration in the samples.

Data Presentation

The following tables present hypothetical quantitative data for N-Butyrylglycine in different cell lines and under various treatment conditions.

Table 1: Basal Levels of N-Butyrylglycine in Different Cell Lines

Cell LineTissue of OriginN-Butyrylglycine Concentration (pmol/10^6 cells)
HepG2Liver Carcinoma15.2 ± 2.1
HEK293Embryonic Kidney8.9 ± 1.5
A549Lung Carcinoma12.5 ± 1.8
MCF-7Breast Adenocarcinoma10.1 ± 1.3

Table 2: Effect of Compound X on N-Butyrylglycine Levels in HepG2 Cells (48h Treatment)

TreatmentConcentration (µM)N-Butyrylglycine (pmol/10^6 cells)Fold Change vs. Control
Vehicle Control014.8 ± 1.91.0
Compound X122.1 ± 2.51.5
Compound X1035.4 ± 3.12.4
Compound X5058.7 ± 4.64.0

Signaling Pathway

Biosynthesis of N-Butyrylglycine

N-Butyrylglycine is synthesized through the action of glycine N-acyltransferase, an enzyme that catalyzes the conjugation of butyryl-CoA (an activated form of butyric acid) with glycine.[1] This reaction is a part of the body's mechanism for detoxifying and eliminating excess acyl-CoAs.

biosynthesis_pathway Butyryl_CoA Butyryl-CoA GNAT Glycine N-acyltransferase (GLYAT) Butyryl_CoA->GNAT Glycine Glycine Glycine->GNAT N_Butyrylglycine N-Butyrylglycine GNAT->N_Butyrylglycine CoA Coenzyme A GNAT->CoA

References

Application Notes and Protocols for the Mass Spectrometric Analysis of N-Butyrylglycine-13C2,15N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Butyrylglycine is an acyl glycine (B1666218) that serves as a biomarker for certain inborn errors of metabolism. Stable isotope-labeled internal standards, such as N-Butyrylglycine-13C2,15N, are crucial for accurate quantification of this metabolite in biological matrices by mass spectrometry. Understanding the fragmentation pattern of the labeled standard is essential for developing robust and reliable analytical methods. These application notes provide a detailed overview of the predicted mass spectrometry fragmentation of this compound and a comprehensive protocol for its analysis.

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of this compound is predicted based on the known fragmentation of unlabeled N-Butyrylglycine and fundamental principles of mass spectrometry. In positive ion mode electrospray ionization (ESI), the molecule is expected to protonate to form the precursor ion [M+H]+. The isotopic labeling with two 13C atoms and one 15N atom will increase the mass of the molecule by 3 Da compared to its unlabeled counterpart.

Predicted Fragmentation Pathway:

Collision-induced dissociation (CID) of the [M+H]+ ion of this compound is expected to result in several characteristic product ions. The primary fragmentation is anticipated to be the cleavage of the amide bond, leading to the formation of a butyrylium ion and the neutral loss of the isotopically labeled glycine moiety. Another significant fragmentation pathway involves the cleavage of the bond between the alpha-carbon and the carbonyl carbon of the glycine moiety.

The following diagram illustrates the predicted fragmentation pathway:

fragmentation_pathway cluster_parent This compound [M+H]+ cluster_fragments Predicted Product Ions parent Predicted m/z: 149.08 fragment1 Butyrylium ion Predicted m/z: 71.05 parent->fragment1 Neutral Loss of Glycine-13C2,15N (78.05 Da) fragment2 [Glycine-13C2,15N+H]+ Predicted m/z: 79.03 parent->fragment2 Amide bond cleavage fragment3 Iminium ion Predicted m/z: 76.04 parent->fragment3 Loss of Butyryl Group

Caption: Predicted fragmentation pathway of this compound.

Table 1: Predicted m/z of Precursor and Product Ions

Ion DescriptionPredicted m/z (this compound)Corresponding Unlabeled m/z
[M+H]+149.08146.08
Butyrylium ion71.0571.05
[Glycine-13C2,15N+H]+79.0376.04
Iminium ion76.0473.06

Experimental Protocol

This protocol outlines a general procedure for the quantitative analysis of N-Butyrylglycine in biological samples using this compound as an internal standard by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation (Plasma or Urine)

  • Protein Precipitation:

    • To 50 µL of plasma or urine in a microcentrifuge tube, add 200 µL of cold acetonitrile (B52724) containing the internal standard (this compound) at a known concentration.

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Evaporation and Reconstitution:

    • Dry the supernatant under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separation.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Ion Source Parameters: Optimize source temperature, gas flows (nebulizer, heater), and capillary voltage according to the instrument manufacturer's recommendations.

    • MRM Transitions:

      Table 2: MRM Transitions for Quantification

      AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
      N-Butyrylglycine146.0876.04Optimize for instrument
      This compound149.0879.03Optimize for instrument

3. Data Analysis and Quantification

  • Integrate the peak areas for the specified MRM transitions of both the analyte and the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Generate a calibration curve by plotting the peak area ratios of known standards against their concentrations.

  • Determine the concentration of N-Butyrylglycine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Workflow Diagram

The following diagram outlines the experimental workflow from sample preparation to data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Plasma or Urine) add_is Add Internal Standard (this compound) sample->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporation supernatant->dry reconstitute Reconstitution dry->reconstitute lc Liquid Chromatography (C18 Column) reconstitute->lc ms Tandem Mass Spectrometry (ESI+, MRM) lc->ms integrate Peak Integration ms->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio calibrate Calibration Curve ratio->calibrate quantify Quantification calibrate->quantify

Caption: Experimental workflow for the quantification of N-Butyrylglycine.

Conclusion

This document provides a comprehensive guide to the predicted mass spectrometric fragmentation of this compound and a detailed protocol for its use as an internal standard in quantitative analyses. The provided information is intended to assist researchers in developing and validating robust LC-MS/MS methods for the accurate measurement of N-Butyrylglycine in various biological matrices, which is critical for the study and diagnosis of related metabolic disorders.

Application Note: Quantitative Analysis of N-Butyrylglycine in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Butyrylglycine is an acylglycine, a group of metabolites formed from the conjugation of glycine (B1666218) with acyl-CoA esters.[1] Under normal physiological conditions, acylglycines are present at low levels in biological fluids.[1] However, in certain inborn errors of metabolism, such as fatty acid β-oxidation disorders, the concentration of specific acylglycines, including N-Butyrylglycine, can be significantly elevated.[2][3] Therefore, the accurate and precise quantification of N-Butyrylglycine in biological matrices like plasma is crucial for the diagnosis and monitoring of these metabolic disorders.[1][3]

This application note describes a robust and sensitive method for the quantification of N-Butyrylglycine in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard for accurate quantification and has been validated for linearity, precision, and accuracy.

Experimental Protocols

  • N-Butyrylglycine analytical standard (≥97.0% purity)[4]

  • N-Octanoylglycine-d2 (Internal Standard, ISTD)

  • LC-MS grade acetonitrile (B52724)

  • LC-MS grade methanol (B129727)

  • LC-MS grade water

  • Formic acid

  • Human plasma (K2EDTA)

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[1]

  • Analytical Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).

  • N-Butyrylglycine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of N-Butyrylglycine in methanol to obtain a final concentration of 1 mg/mL.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of N-Octanoylglycine-d2 in methanol.

  • Working Solutions: Prepare intermediate working solutions of N-Butyrylglycine and the internal standard by diluting the stock solutions with 50% methanol/water.

  • Calibration Curve Standards: A series of calibration standards are prepared by spiking blank human plasma with the N-Butyrylglycine working solution to achieve final concentrations over the desired range (e.g., 0.1 to 100 µM).[1]

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in blank human plasma.

  • Thaw plasma samples, calibration standards, and QC samples on ice.

  • To 50 µL of each sample, add 200 µL of ice-cold acetonitrile containing the internal standard (at a fixed concentration).[1]

  • Vortex vigorously for 30 seconds to precipitate proteins.[1]

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[1]

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[1]

The liquid chromatography and mass spectrometry parameters should be optimized for the specific instrumentation used. The following are representative conditions.

Table 1: Liquid Chromatography Parameters

ParameterValue
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
GradientSee Table 2

Table 2: Gradient Elution Profile

Time (min)% Mobile Phase B
0.05
2.095
2.595
2.65
4.05

Table 3: Mass Spectrometry Parameters

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Source Temperature550°C
IonSpray Voltage5500 V
Curtain Gas35 psi
Collision GasMedium
GS1 and GS250 psi
Detection ModeMultiple Reaction Monitoring (MRM)
MRM TransitionsSee Table 4

Table 4: MRM Transitions for N-Butyrylglycine and Internal Standard

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
N-Butyrylglycine146.176.115
N-Octanoylglycine-d2 (ISTD)204.276.120

Note: Collision energies are starting points and should be optimized for the specific instrument used.[1]

Data acquisition and processing are performed using the instrument's respective software.[1] Quantification is based on the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the concentration of the standards using a linear regression with a 1/x weighting.[1]

Results and Data Presentation

The LC-MS/MS method was validated for linearity, precision, and accuracy.

The calibration curve for N-Butyrylglycine demonstrated excellent linearity over the concentration range of 0.1 to 100 µM, with a correlation coefficient (r²) > 0.99.[1] The lower limit of quantification (LLOQ) was determined to be 0.1 µM.[1]

Table 5: Example Calibration Curve Data for N-Butyrylglycine

Concentration (µM)Peak Area Ratio (Analyte/ISTD)
0.10.005
0.50.024
1.00.051
5.00.255
10.00.510
25.01.275
50.02.550
100.05.100

The intra- and inter-day precision and accuracy were evaluated using the QC samples. The results are summarized in Table 6.

Table 6: Precision and Accuracy Data for N-Butyrylglycine QC Samples

QC LevelNominal Conc. (µM)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Accuracy (%Bias)
Low0.3≤ 15%≤ 15%± 15%± 15%
Medium30≤ 15%≤ 15%± 15%± 15%
High80≤ 15%≤ 15%± 15%± 15%

Visualizations

experimental_workflow sample Plasma Sample (Calibrator, QC, or Unknown) precipitation Protein Precipitation (Acetonitrile + ISTD) sample->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Transfer centrifugation->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Processing (Peak Integration, Ratio Calculation) lcms->data calibration Calibration Curve Generation (Linear Regression, 1/x weighting) data->calibration quantification Quantification of Unknowns calibration->quantification

Caption: Experimental workflow for N-Butyrylglycine analysis.

signaling_pathway acyl_coa Butyryl-CoA (from Fatty Acid Oxidation) enzyme Glycine N-acyltransferase (EC 2.3.1.13) acyl_coa->enzyme glycine Glycine glycine->enzyme n_butyrylglycine N-Butyrylglycine enzyme->n_butyrylglycine coa CoA enzyme->coa excretion Urinary Excretion n_butyrylglycine->excretion

Caption: Biosynthesis of N-Butyrylglycine.

Conclusion

The LC-MS/MS method described provides a reliable, sensitive, and specific tool for the quantitative analysis of N-Butyrylglycine in human plasma. The use of a stable isotope-labeled internal standard ensures high accuracy and precision. This protocol is well-suited for applications in clinical research for the study of inborn errors of metabolism and in pharmaceutical development for monitoring metabolic pathways.

References

Application of N-Butyrylglycine-¹³C₂,¹⁵N in Preclinical Drug Development: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of preclinical drug development, the precise quantification of endogenous metabolites is paramount for understanding drug efficacy, toxicity, and mechanism of action. N-Butyrylglycine, an acylglycine, has been identified as a potential biomarker in various metabolic disorders.[1] Its concentration in biological fluids can reflect alterations in fatty acid metabolism and mitochondrial function.[1] To accurately measure fluctuations in N-Butyrylglycine levels during preclinical trials, a robust analytical methodology is essential. The use of a stable isotope-labeled internal standard, such as N-Butyrylglycine-¹³C₂,¹⁵N, is the gold standard for quantitative analysis by mass spectrometry.[2][3][4][5] This heavy-labeled analog of the analyte of interest co-elutes chromatographically but is distinguishable by its mass, allowing for correction of matrix effects and variations in sample processing, thereby ensuring high accuracy and precision.[2][5]

This document provides detailed application notes and protocols for the utilization of N-Butyrylglycine-¹³C₂,¹⁵N in preclinical drug development, focusing on its role as an internal standard for the accurate quantification of N-Butyrylglycine in biological matrices.

Application Notes

1. Biomarker Quantification in Preclinical Models:

N-Butyrylglycine levels may be modulated by novel therapeutics targeting metabolic pathways. In preclinical studies using animal models of metabolic diseases, N-Butyrylglycine-¹³C₂,¹⁵N can be used as an internal standard to accurately quantify changes in endogenous N-Butyrylglycine concentrations in response to drug treatment. This allows for a precise assessment of the drug's pharmacodynamic effect on the target metabolic pathway.

2. Pharmacokinetic/Toxicokinetic (PK/TK) Studies:

While N-Butyrylglycine-¹³C₂,¹⁵N is primarily used for quantifying the endogenous analyte, understanding its own pharmacokinetic profile can be valuable in certain study designs. However, its main application in PK/TK studies is to ensure the analytical accuracy of N-Butyrylglycine measurements, which may be relevant as a safety biomarker.

3. Mechanism of Action Studies:

By providing a reliable method for quantifying N-Butyrylglycine, the use of N-Butyrylglycine-¹³C₂,¹⁵N can help elucidate a drug's mechanism of action. For instance, a significant change in N-Butyrylglycine levels following drug administration can provide evidence for the drug's interaction with specific metabolic enzymes or pathways.

4. Dose-Response Relationship Assessment:

Accurate quantification of the biomarker N-Butyrylglycine at different dose levels of a test compound is crucial for establishing a dose-response relationship. N-Butyrylglycine-¹³C₂,¹⁵N enables the generation of high-quality quantitative data necessary for these assessments.

Experimental Protocols

Protocol 1: Quantification of N-Butyrylglycine in Rodent Plasma

Objective: To accurately quantify the concentration of N-Butyrylglycine in plasma samples from a preclinical rodent study using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) and N-Butyrylglycine-¹³C₂,¹⁵N as an internal standard.

Materials:

  • N-Butyrylglycine analytical standard

  • N-Butyrylglycine-¹³C₂,¹⁵N internal standard (IS)

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Rodent plasma samples (collected with an appropriate anticoagulant, e.g., EDTA)

  • Microcentrifuge tubes

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1 mg/mL stock solution of N-Butyrylglycine in 50% ACN/water.

    • Prepare a 1 mg/mL stock solution of N-Butyrylglycine-¹³C₂,¹⁵N (IS) in 50% ACN/water.

  • Preparation of Working Solutions:

    • Calibration Standards: Serially dilute the N-Butyrylglycine stock solution with 50% ACN/water to prepare a series of calibration standards with concentrations ranging from 1 ng/mL to 1000 ng/mL.

    • Internal Standard Working Solution: Dilute the IS stock solution with ACN to a final concentration of 100 ng/mL.

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 50 µL of each plasma sample, calibration standard, and a blank (50% ACN/water), add 150 µL of the internal standard working solution (100 ng/mL in ACN). This will precipitate the plasma proteins.

    • Vortex each tube for 30 seconds.

    • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer 100 µL of the supernatant to a new microcentrifuge tube or a 96-well plate for UPLC-MS/MS analysis.

  • UPLC-MS/MS Analysis:

    • UPLC Conditions:

      • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent)

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

      • Flow Rate: 0.4 mL/min

      • Injection Volume: 5 µL

      • Gradient: Start with 5% B, hold for 0.5 min, ramp to 95% B over 3 min, hold for 1 min, return to 5% B in 0.1 min, and re-equilibrate for 1.4 min.

    • MS/MS Conditions (Positive Ion Mode):

      • Ionization Source: Electrospray Ionization (ESI)

      • Monitor the following MRM transitions (mass-to-charge ratio, m/z):

        • N-Butyrylglycine: Precursor ion > Product ion (e.g., 146.1 > 76.1)

        • N-Butyrylglycine-¹³C₂,¹⁵N (IS): Precursor ion > Product ion (e.g., 149.1 > 78.1)

      • Optimize collision energy and other source parameters for the specific instrument used.

  • Data Analysis:

    • Integrate the peak areas for both N-Butyrylglycine and the internal standard.

    • Calculate the peak area ratio (N-Butyrylglycine / IS).

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of N-Butyrylglycine in the unknown plasma samples using the regression equation from the calibration curve.

Data Presentation

Table 1: Calibration Curve Data for N-Butyrylglycine Quantification

Standard Concentration (ng/mL)N-Butyrylglycine Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
11,250500,0000.0025
56,300510,0000.0124
1012,800505,0000.0253
5064,500498,0000.1295
100130,000502,0000.2590
500655,000495,0001.3232
10001,320,000501,0002.6347
Regression Equation y = 0.0026x + 0.0001
Correlation Coefficient (r²) 0.9998

Table 2: Example N-Butyrylglycine Concentrations in a Preclinical Study

GroupAnimal IDN-Butyrylglycine Concentration (ng/mL)Standard Deviation
Vehicle Control 125.4± 2.1
228.1
323.9
Drug X (Low Dose) 445.8± 3.5
549.2
642.5
Drug X (High Dose) 778.9± 5.8
885.1
974.3

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is Add Internal Standard (N-Butyrylglycine-¹³C₂,¹⁵N) plasma->add_is vortex Vortex add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant uplc UPLC Separation supernatant->uplc msms MS/MS Detection uplc->msms integration Peak Integration msms->integration ratio Calculate Peak Area Ratio integration->ratio calibration Generate Calibration Curve ratio->calibration quantification Quantify Analyte calibration->quantification

Caption: Experimental workflow for N-Butyrylglycine quantification.

signaling_pathway drug Drug X enzyme Target Enzyme (e.g., Acyl-CoA Dehydrogenase) drug->enzyme Inhibition butyryl_coa Butyryl-CoA n_butyrylglycine N-Butyrylglycine butyryl_coa->n_butyrylglycine glycine Glycine glycine->n_butyrylglycine biomarker Biomarker Level Change n_butyrylglycine->biomarker

Caption: Hypothetical pathway showing Drug X effect on N-Butyrylglycine.

logical_relationship cluster_measurement Mass Spectrometry Measurement cluster_correction Correction for Variability cluster_quantification Accurate Quantification analyte_signal Analyte Signal (N-Butyrylglycine) ratio Peak Area Ratio (Analyte / IS) analyte_signal->ratio is_signal Internal Standard Signal (N-Butyrylglycine-¹³C₂,¹⁵N) is_signal->ratio concentration Accurate Concentration of N-Butyrylglycine ratio->concentration

Caption: Logic of using an internal standard for accurate quantification.

References

Troubleshooting & Optimization

Resolving Matrix Effects in N-Butyrylglycine LC-MS Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving matrix effects encountered during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of N-Butyrylglycine.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect N-Butyrylglycine analysis?

A1: A matrix effect is the alteration of the ionization efficiency of an analyte, such as N-Butyrylglycine, by co-eluting, undetected components in the sample matrix.[1] This can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can significantly compromise the accuracy, precision, and sensitivity of quantitative analyses.[1][2] In biological samples like plasma and urine, common interfering substances include salts, endogenous metabolites, and phospholipids (B1166683).[3]

Q2: My N-Butyrylglycine signal is showing poor reproducibility and accuracy in quality control (QC) samples. Could this be a matrix effect?

A2: Yes, poor reproducibility and accuracy are classic signs of matrix effects.[1] Because the composition of biological matrices can vary between individuals and collection times, the extent of ion suppression or enhancement can be inconsistent, leading to unreliable results.[3][4]

Q3: What are the primary sources of matrix effects in plasma and urine samples for N-Butyrylglycine analysis?

A3: In plasma , the major culprits are phospholipids, which are abundant components of cell membranes. They are known to co-extract with analytes and can cause significant ion suppression in the MS source. In urine , the matrix is highly complex and variable, containing high concentrations of salts (e.g., chlorides, sulfates, phosphates), urea, creatinine, and numerous other organic molecules that can interfere with ionization.[2][4][5]

Q4: How can I identify and quantify matrix effects in my N-Butyrylglycine assay?

A4: Two primary methods are used to assess matrix effects:

  • Post-Column Infusion: This is a qualitative method where a constant flow of N-Butyrylglycine solution is infused into the LC eluent after the analytical column but before the MS source. A blank, extracted matrix sample is then injected. Any dip or rise in the constant N-Butyrylglycine signal indicates regions of ion suppression or enhancement, respectively.

  • Post-Extraction Spiking: This quantitative method involves comparing the peak area of N-Butyrylglycine in a neat solution to its peak area in a blank matrix extract that has been spiked with the analyte after the extraction process. The ratio of these peak areas provides a quantitative measure of the matrix effect.[2]

Troubleshooting Guide

This guide provides solutions to common problems encountered during N-Butyrylglycine LC-MS analysis.

Problem: Significant Ion Suppression Observed

Solution 1: Optimize Sample Preparation

Effective sample preparation is the most critical step in mitigating matrix effects by removing interfering components before analysis.

  • For Plasma Samples:

    • Protein Precipitation (PPT): A simple and fast method, but often insufficient for removing phospholipids.

    • Liquid-Liquid Extraction (LLE): More effective at removing phospholipids and other interferences. A common approach for acidic analytes like N-Butyrylglycine is to acidify the plasma sample and extract with a water-immiscible organic solvent.[6]

    • Solid-Phase Extraction (SPE): Offers high selectivity in removing interfering compounds. Mixed-mode or polymeric sorbents can be effective for acylglycines.[1]

    • Phospholipid Depletion Plates: Specialized plates designed to selectively remove phospholipids from plasma samples, providing a very clean extract.

  • For Urine Samples:

    • Dilute-and-Shoot: The simplest approach, involving diluting the urine sample with the initial mobile phase. While quick, it may not be sufficient for highly concentrated or complex urine samples.[3]

    • Solid-Phase Extraction (SPE): Anion exchange or mixed-mode SPE can be used to effectively clean up urine samples and concentrate N-Butyrylglycine.[7][8]

Table 1: Comparison of Sample Preparation Techniques for N-Butyrylglycine Analysis

Sample Preparation MethodBiological MatrixEffectiveness in Reducing Matrix EffectsKey AdvantagesKey Disadvantages
Dilute-and-ShootUrineLow to ModerateSimple, fast, high-throughputMay be insufficient for complex matrices, leading to significant matrix effects.[3]
Protein Precipitation (PPT)PlasmaLow to ModerateSimple, fast, inexpensiveIneffective at removing phospholipids.
Liquid-Liquid Extraction (LLE)Plasma, UrineModerate to HighGood removal of phospholipids and salts.[6]Can be labor-intensive, may have lower analyte recovery.
Solid-Phase Extraction (SPE)Plasma, UrineHighHighly selective, provides clean extracts, can concentrate the analyte.[1][7]Requires method development, can be more time-consuming.
Phospholipid DepletionPlasmaVery HighSpecifically targets and removes phospholipids.Higher cost per sample.

Solution 2: Implement a Stable Isotope-Labeled Internal Standard (SIL-IS)

The use of a SIL-IS is the most effective way to compensate for matrix effects. A SIL-IS has nearly identical chemical and physical properties to N-Butyrylglycine and will co-elute, experiencing the same degree of ion suppression or enhancement. The ratio of the analyte to the SIL-IS remains constant, allowing for accurate quantification.

  • Recommended SIL-IS: N-Butyrylglycine-d2 is a commercially available stable isotope-labeled internal standard for N-Butyrylglycine.[9]

Solution 3: Optimize Chromatographic Conditions

Adjusting the LC method can help separate N-Butyrylglycine from co-eluting matrix components.

  • Gradient Elution: Employ a gradient elution profile that effectively separates the analyte from the early-eluting salts and late-eluting phospholipids.

  • Column Chemistry: Consider using a different column chemistry, such as a phenyl-hexyl or embedded polar group (EPG) column, which can offer different selectivity for both the analyte and matrix components.

  • Diverter Valve: Use a diverter valve to direct the initial, unretained portion of the injection (containing salts and other highly polar interferences) and the late-eluting components to waste instead of the MS source.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spiking

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike N-Butyrylglycine and its SIL-IS into the reconstitution solvent at a known concentration (e.g., mid-QC level).

    • Set B (Post-Spiked Matrix): Process at least six different lots of blank matrix (plasma or urine) through the entire sample preparation procedure. Spike N-Butyrylglycine and its SIL-IS into the final, clean extracts at the same concentration as Set A.

    • Set C (Pre-Spiked Matrix): Spike N-Butyrylglycine and its SIL-IS into the blank matrix before the sample preparation procedure at the same concentration as Set A.

  • Analyze all three sets of samples by LC-MS.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)

    • An MF of 1 indicates no matrix effect. An MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement.

  • Calculate the Recovery (RE):

    • RE (%) = [(Peak Area of Analyte in Set C) / (Peak Area of Analyte in Set B)] x 100

  • Calculate the Internal Standard-Normalized Matrix Factor:

    • IS-Normalized MF = (Peak Area Ratio of Analyte/IS in Set B) / (Peak Area Ratio of Analyte/IS in Set A)

    • This value should be close to 1 if the SIL-IS is effectively compensating for the matrix effect.

Protocol 2: Solid-Phase Extraction (SPE) for N-Butyrylglycine in Urine

This is a general protocol using a mixed-mode anion exchange SPE plate. Optimization will be required.

  • Sample Pre-treatment: Dilute 100 µL of urine with 400 µL of 2% formic acid in water.

  • Conditioning: Condition the SPE wells with 1 mL of methanol (B129727), followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the SPE plate.

  • Washing:

    • Wash with 1 mL of 0.1% formic acid in water to remove salts and polar interferences.

    • Wash with 1 mL of methanol to remove less polar interferences.

  • Elution: Elute N-Butyrylglycine with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing plasma Plasma Sample ppt Protein Precipitation (Acetonitrile) plasma->ppt spe Solid-Phase Extraction plasma->spe lle Liquid-Liquid Extraction plasma->lle phospholipid_removal Phospholipid Removal plasma->phospholipid_removal urine Urine Sample dilute Dilution (Mobile Phase) urine->dilute urine->spe lcms LC-MS/MS System ppt->lcms Supernatant dilute->lcms spe->lcms Eluate lle->lcms Organic Layer phospholipid_removal->lcms Flow-through data_proc Quantification using Stable Isotope-Labeled Internal Standard lcms->data_proc

Caption: Experimental workflow for N-Butyrylglycine analysis.

troubleshooting_logic start Poor Reproducibility/ Accuracy for N-Butyrylglycine q1 Is a Stable Isotope-Labeled Internal Standard (SIL-IS) being used? start->q1 no_is Implement a SIL-IS (e.g., N-Butyrylglycine-d2) q1->no_is No yes_is Continue Troubleshooting q1->yes_is Yes q2 How was the matrix effect quantified? yes_is->q2 assess_me Perform Post-Extraction Spiking Experiment q2->assess_me Not Quantified me_high Matrix Effect is High (>15% suppression/enhancement) q2->me_high Quantified assess_me->me_high q3 Is sample preparation adequate? me_high->q3 improve_sp Improve Sample Preparation: - Plasma: Use LLE, SPE, or Phospholipid Removal - Urine: Use SPE q3->improve_sp No sp_ok Sample Preparation is Optimized q3->sp_ok Yes q4 Is chromatography optimized? sp_ok->q4 optimize_chrom Optimize Chromatography: - Adjust Gradient - Use Diverter Valve q4->optimize_chrom No

Caption: Troubleshooting logic for matrix effects in N-Butyrylglycine analysis.

References

Improving peak shape and resolution for N-Butyrylglycine chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges with peak shape and resolution during the chromatographic analysis of N-Butyrylglycine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues in a question-and-answer format, offering systematic approaches to identify and resolve them.

Q1: My N-Butyrylglycine peak is showing significant tailing. What are the potential causes and how can I fix it?

A1: Peak tailing for N-Butyrylglycine, an acidic compound, is a common issue and can often be attributed to several factors. Here is a step-by-step guide to troubleshoot this problem:

  • Secondary Silanol (B1196071) Interactions: Residual, un-capped silanol groups on the silica-based stationary phase of your column can interact with the polar functional groups of N-Butyrylglycine, causing tailing.

    • Solution 1: Adjust Mobile Phase pH: N-Butyrylglycine has an estimated pKa of around 4.06.[1][2] To minimize silanol interactions, it is recommended to lower the mobile phase pH to at least two pH units below the analyte's pKa. A mobile phase pH of 2-3 is a good starting point.[3] This ensures that the carboxyl group of N-Butyrylglycine is fully protonated, reducing its polarity and interaction with the stationary phase.

    • Solution 2: Use an End-Capped Column: Employ a high-quality, end-capped C18 or C8 column. End-capping minimizes the number of accessible free silanols, thereby reducing peak tailing for polar and ionizable compounds.

    • Solution 3: Add a Competing Base (Use with Caution): In some cases, adding a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can help to saturate the active silanol sites and improve the peak shape of acidic compounds. However, this should be done judiciously as it can affect column longevity and is not always compatible with all detectors.

  • Column Overload: Injecting too much sample onto the column can saturate the stationary phase, leading to peak distortion, including tailing.

    • Solution: Reduce the injection volume or dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.

  • Column Contamination or Degradation: Accumulation of contaminants from the sample or mobile phase on the column inlet frit or within the packing material can lead to poor peak shape.

    • Solution: First, try flushing the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol) to remove potential contaminants. If this does not resolve the issue, and the column has been used extensively, it may be time to replace it. Using a guard column can help extend the life of your analytical column.

Q2: I am observing peak fronting for my N-Butyrylglycine peak. What could be the cause?

A2: Peak fronting is less common than tailing for acidic compounds like N-Butyrylglycine but can occur under certain conditions:

  • Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than your mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, resulting in a fronting peak.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If this is not feasible, use a solvent that is weaker than or of similar strength to the mobile phase.

  • Column Collapse: A sudden physical change in the column packing bed, often referred to as column collapse, can lead to peak fronting. This can be caused by operating the column outside its recommended pH or temperature range, or by sudden pressure shocks.

    • Solution: Ensure your mobile phase pH and operating temperature are within the column manufacturer's specifications. Always introduce the mobile phase to the column gradually to avoid pressure shocks. If you suspect column collapse, the column will likely need to be replaced.

Q3: The resolution between N-Butyrylglycine and an adjacent peak is poor. How can I improve the separation?

A3: Improving resolution requires optimizing the selectivity, efficiency, or retention of your chromatographic method.

  • Optimize Mobile Phase Composition:

    • Adjust Organic Solvent Percentage: In reversed-phase chromatography, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will increase the retention time of N-Butyrylglycine and may improve its separation from other components.

    • Change the Organic Solvent: Acetonitrile and methanol (B129727) have different selectivities. If you are using one, try switching to the other to see if it improves the resolution.

    • Modify Mobile Phase pH: As discussed for peak tailing, adjusting the pH can alter the retention time of ionizable compounds. A small change in pH can sometimes be enough to resolve co-eluting peaks.

  • Alter the Stationary Phase:

    • Change Column Chemistry: If you are using a C18 column, consider trying a C8 or a phenyl-hexyl column, which will offer different selectivities. For a polar compound like N-Butyrylglycine, a Hydrophilic Interaction Liquid Chromatography (HILIC) column could also be an option, providing a different separation mechanism.

  • Adjust Flow Rate and Temperature:

    • Lower the Flow Rate: Reducing the flow rate can increase the efficiency of the separation and improve resolution, although it will also increase the run time.

    • Optimize Column Temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which in turn can influence resolution. Experiment with temperatures in the range of 25-40°C to find the optimal condition.

Quantitative Data Summary

The following table summarizes the expected impact of various chromatographic parameters on the analysis of N-Butyrylglycine. This information can guide your method development and troubleshooting efforts.

ParameterChangeExpected Effect on N-Butyrylglycine PeakRationale
Mobile Phase pH Decrease (e.g., from 5.0 to 3.0)Increased retention time, improved peak symmetryN-Butyrylglycine is an acidic compound (pKa ≈ 4.06).[1][2] Lowering the pH below its pKa suppresses the ionization of the carboxyl group, making the molecule less polar and more retained on a reversed-phase column. This also minimizes interactions with residual silanols, reducing peak tailing.
Organic Solvent % Decrease (e.g., from 40% to 30% ACN)Increased retention time, potentially improved resolutionIn reversed-phase chromatography, a lower percentage of organic solvent in the mobile phase increases its polarity, leading to stronger retention of non-polar and moderately polar analytes.
Flow Rate Decrease (e.g., from 1.0 mL/min to 0.8 mL/min)Increased retention time, narrower peak width (improved efficiency)A lower flow rate allows for better mass transfer between the mobile and stationary phases, leading to a more efficient separation and sharper peaks.
Column Temperature Increase (e.g., from 25°C to 35°C)Decreased retention time, potentially sharper peaksHigher temperatures reduce the viscosity of the mobile phase, leading to faster elution. It can also improve mass transfer kinetics, resulting in narrower peaks. However, excessively high temperatures can degrade the column.
Ionic Strength Increase (e.g., by increasing buffer concentration)May improve peak shape for tailing peaksA higher ionic strength in the mobile phase can help to mask residual silanol activity on the stationary phase, leading to more symmetrical peaks for ionizable compounds.[4][5]

Experimental Protocols

Recommended Starting HPLC-UV Method for N-Butyrylglycine Analysis

  • HPLC System: A standard HPLC or UHPLC system with a UV detector.

  • Column: A high-quality, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 50% B

    • 10-12 min: 50% to 95% B

    • 12-14 min: Hold at 95% B

    • 14-15 min: 95% to 5% B

    • 15-20 min: Re-equilibration at 5% B

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the N-Butyrylglycine standard or sample in the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

Visualizations

The following diagrams illustrate key concepts related to the chromatography of N-Butyrylglycine.

G cluster_workflow Troubleshooting Workflow for Poor Peak Shape start Observe Poor Peak Shape (Tailing, Fronting, Broadening) q1 Is the peak tailing? start->q1 q2 Is the peak fronting? q1->q2 No a1 Decrease Mobile Phase pH (e.g., to pH 2.5-3.0) q1->a1 Yes a4 Ensure Sample Solvent is Weaker than Mobile Phase q2->a4 Yes a6 Optimize Mobile Phase Strength and Flow Rate q2->a6 No (Broad Peak) a2 Reduce Sample Concentration or Injection Volume a1->a2 a3 Use an End-Capped Column a2->a3 end Improved Peak Shape a3->end a5 Check for Column Voids or High Pressure a4->a5 a5->end a6->end

Caption: A logical workflow for troubleshooting common peak shape problems.

G cluster_interaction N-Butyrylglycine Interaction with Stationary Phase NBG N-Butyrylglycine (Analyte) C18 C18 Stationary Phase (Hydrophobic) NBG->C18 Primary Hydrophobic Interaction (Good Chromatography) Silanol Residual Silanol Group (Si-OH) NBG->Silanol Secondary Polar Interaction (Causes Peak Tailing)

Caption: Interactions of N-Butyrylglycine with a C18 stationary phase.

References

Technical Support Center: Quantification of Short-Chain Acylglycines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of short-chain acylglycines.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental workflow, from sample preparation to data analysis.

Issue 1: Poor Chromatographic Peak Shape (Tailing, Fronting, or Splitting)

Q: My chromatogram shows asymmetric or split peaks for my acylglycine standards and samples. What are the common causes and how can I fix this?

A: Poor peak shape is a frequent issue in liquid chromatography and can significantly impact the accuracy of quantification. The causes can be broadly categorized into column-related problems, mobile phase/sample mismatch, and system issues.

Common CausePotential SolutionDetailed Protocol/Action
Column Contamination/Degradation Flush or replace the column.Column Flushing Protocol: Disconnect the column from the detector. Flush with a sequence of solvents, starting with your mobile phase (without buffer salts), followed by water, then a strong organic solvent like isopropanol (B130326) or acetonitrile. Finally, equilibrate the column with the initial mobile phase conditions before reconnecting. Use a guard column to prolong the life of your analytical column.[1]
Strong Sample Solvent Dissolve the sample in the initial mobile phase.Solvent Dilution: If your sample is dissolved in a strong solvent (e.g., high percentage of organic), it can cause peak distortion.[1] Whenever possible, the sample solvent should match the initial mobile phase composition. If sample solubility is an issue, a small volume of a stronger solvent can be used, but the injection volume should be minimized.
Partially Blocked Inlet Frit Reverse flush the column or replace it.Sample Filtration: To prevent future blockages, filter all samples and mobile phases through a 0.22 µm or 0.45 µm filter before analysis.[1]
Column Overload Reduce injection volume or dilute the sample.Dilution Series: Prepare and inject a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10) to see if the peak shape improves with lower concentration.[1]
Extra-Column Volume Minimize tubing length and use appropriate fittings.System Audit: Systematically check all connections from the injector to the detector. Ensure tubing is cut cleanly and sits (B43327) properly within the fittings to avoid dead volume. Use tubing with a smaller internal diameter where possible.[1]
Issue 2: Inconsistent or Low Signal Intensity (Ion Suppression)

Q: I'm observing a significant drop in signal intensity for my analytes when analyzing biological samples compared to my standards in pure solvent. What could be causing this?

A: This phenomenon is likely due to matrix effects , specifically ion suppression .[2][3][4] In electrospray ionization (ESI), components of the biological matrix (salts, phospholipids (B1166683), etc.) can co-elute with your analytes of interest and compete for ionization, leading to a reduced signal for your target compounds.[2][3][4]

Common CausePotential SolutionDetailed Protocol/Action
Co-eluting Matrix Components Improve chromatographic separation or enhance sample cleanup.Method Development: Modify your LC gradient to better separate your acylglycines from the bulk of the matrix components. A slower, more shallow gradient can improve resolution. Sample Preparation: Implement a more rigorous sample preparation technique like solid-phase extraction (SPE) instead of a simple protein precipitation to remove a wider range of interfering compounds.[2]
High Salt Concentration in Sample Remove salts before injection.Desalting: Use an appropriate SPE sorbent or a dialysis/ultrafiltration step to remove excess salts from your sample extract before LC-MS analysis.
Phospholipid Contamination (in plasma/serum) Use specific sample preparation methods to remove phospholipids.Phospholipid Removal Plates/Cartridges: Employ specialized sample preparation products designed to deplete phospholipids from plasma and serum samples.
Inappropriate Mobile Phase Additives Optimize mobile phase composition.Additive Selection: While additives like formic acid or ammonium (B1175870) formate (B1220265) are often necessary for good chromatography and ionization, their concentration should be optimized. High concentrations of non-volatile additives can lead to ion suppression.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical method for quantifying short-chain acylglycines?

A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of short-chain acylglycines.[5] This technique offers high sensitivity, specificity, and throughput, which are crucial for analyzing these biomarkers in complex biological matrices like urine and plasma.[5] Gas chromatography-mass spectrometry (GC-MS) can also be used, but it often requires a derivatization step to make the acylglycines volatile.[6][7]

Q2: Why is the use of a stable isotope-labeled internal standard crucial?

A2: A stable isotope-labeled internal standard (SIL-IS) is essential for accurate and precise quantification.[5] The SIL-IS has a chemical behavior that is nearly identical to the analyte but has a different mass. By adding a known amount of the SIL-IS to each sample at the beginning of the sample preparation process, it can compensate for variability in sample extraction, matrix effects (ion suppression or enhancement), and instrument response.[5]

Q3: Can I distinguish between isomeric acylglycines with my current method?

A3: Distinguishing between isomeric acylglycines (e.g., n-butyrylglycine (B135169) and isobutyrylglycine) can be challenging. While tandem mass spectrometry (MS/MS) provides specificity, some isomers may produce identical fragment ions. In such cases, chromatographic separation is necessary to differentiate and accurately quantify them. If your current method does not resolve isomeric species, you may need to optimize your liquid chromatography conditions (e.g., change the column, mobile phase, or gradient).

Q4: My results for a patient with suspected Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency are ambiguous. What should I consider?

A4: In individuals with MCAD deficiency, you would expect to see significantly elevated levels of specific acylglycines, particularly n-hexanoylglycine and suberylglycine.[8][9] However, in asymptomatic individuals or during periods of metabolic stability, the levels of these biomarkers may be only mildly elevated or even within the normal range.[9] Therefore, it is important to consider the clinical context of the patient. Analysis of acylcarnitines and urine organic acids can provide complementary diagnostic information.[10] In some cases, molecular genetic testing of the ACADM gene is required for a definitive diagnosis.[9]

Quantitative Data

The following table provides reference ranges for a selection of short-chain acylglycines in urine. Note that these values are for guidance only, and ranges should be established by individual laboratories.

AcylglycineReference Range (mg/g Creatinine)
n-Propionylglycine≤ 2.25[11]
Isobutyrylglycine≤ 3.00[11]
n-Butyrylglycine≤ 2.50[11]
2-Methylbutyrylglycine≤ 2.00[11]
Isovalerylglycine≤ 8.00[11]
n-Hexanoylglycine≤ 2.00[11]
n-Octanoylglycine≤ 2.00[11]
Suberylglycine≤ 5.00[11]

Experimental Protocols

Protocol 1: Sample Preparation for Urinary Acylglycine Analysis by LC-MS/MS

This protocol is a general guideline and may require optimization for specific instruments and applications.

  • Sample Collection and Storage: Collect a random urine sample in a sterile container. Freeze the sample at -20°C or lower until analysis.

  • Internal Standard Spiking: Thaw the urine sample at room temperature and vortex to mix. In a microcentrifuge tube, combine 50 µL of urine supernatant with 450 µL of an internal standard working solution (e.g., a mixture of stable isotope-labeled acylglycines in 50% methanol/water).

  • Vortexing: Vortex the mixture for 10 seconds.

  • Transfer: Transfer the solution to an autosampler vial for LC-MS/MS analysis.

Protocol 2: General LC-MS/MS Parameters
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the acylglycines, followed by a re-equilibration step.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing urine_sample Urine Sample add_is Add Internal Standard urine_sample->add_is vortex Vortex add_is->vortex transfer Transfer to Vial vortex->transfer lc_separation LC Separation transfer->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification peak_integration->quantification

Caption: Experimental workflow for acylglycine quantification.

metabolic_pathway fatty_acid Fatty Acid acyl_coa Acyl-CoA fatty_acid->acyl_coa acylglycine Acylglycine acyl_coa->acylglycine beta_oxidation β-Oxidation acyl_coa->beta_oxidation glycine Glycine glycine->acylglycine excretion Urinary Excretion acylglycine->excretion acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa enzyme Glycine N-acyltransferase enzyme->acylglycine

Caption: Biosynthesis of short-chain acylglycines.

References

Troubleshooting poor recovery of N-Butyrylglycine during sample extraction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the sample extraction of N-Butyrylglycine, ensuring high recovery and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of N-Butyrylglycine that influence its extraction?

A1: N-Butyrylglycine is a polar molecule, which significantly impacts its behavior during extraction. Understanding its properties is crucial for selecting an appropriate extraction method.

Table 1: Chemical Properties of N-Butyrylglycine

PropertyValueSourceImplication for Extraction
logP~0.03[1][2]Indicates high polarity and preference for aqueous phases. Difficult to extract with non-polar organic solvents in LLE.
pKa (Strongest Acidic)~4.06[1][2]The carboxylic acid group will be deprotonated (negatively charged) at pH > 4.06. pH adjustment is critical for SPE and LLE.
Water Solubility17.6 g/L[1][2]High solubility in water makes it challenging to partition into an organic solvent during LLE.
Physiological Charge-1[1][2]At physiological pH (~7.4), it exists as a negatively charged ion, influencing its interaction with ion-exchange sorbents.
Q2: I am observing poor recovery of N-Butyrylglycine using a standard reversed-phase Solid-Phase Extraction (SPE) protocol. What are the likely causes and solutions?

A2: Poor recovery in reversed-phase SPE is a common issue for polar compounds like N-Butyrylglycine. The primary reason is its low affinity for non-polar sorbents.

Troubleshooting Workflow for Poor SPE Recovery

SPE_Selection cluster_rp Reversed-Phase / Mixed-Mode cluster_sax Strong Anion-Exchange analyte N-Butyrylglycine (pKa ~4.06) rp_sorbent Sorbent: Reversed-Phase or Mixed-Mode Cation Exchange analyte->rp_sorbent sax_sorbent Sorbent: Strong Anion-Exchange (SAX) analyte->sax_sorbent rp_ph Adjust Sample pH to ~2 (Analyte is Neutral) rp_sorbent->rp_ph Requires sax_ph Adjust Sample pH to > 6 (Analyte is Negative) sax_sorbent->sax_ph Requires

References

How to address isotopic interference in N-Butyrylglycine-13C2,15N analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing isotopic interference during the analysis of N-Butyrylglycine-13C2,15N.

Troubleshooting Guides

Issue 1: Inaccurate Quantification Due to Isotopic Crosstalk

Symptom: You observe a non-linear calibration curve, or the calculated concentrations of your analyte are unexpectedly high, especially at the lower end of the calibration range. This may be due to the contribution of the natural isotopes of N-Butyrylglycine to the mass channel of the internal standard (this compound).

Troubleshooting Steps:

  • Verify MRM Transitions: Ensure you are using the correct Multiple Reaction Monitoring (MRM) transitions for both the analyte and the internal standard.

    • N-Butyrylglycine: Precursor Ion (m/z) 146.1 → Product Ion (m/z) 76.1[1]

    • This compound (Predicted): Precursor Ion (m/z) 149.1 → Product Ion (m/z) 79.1

  • Assess Isotopic Contribution: The M+3 isotopologue of the unlabeled N-Butyrylglycine can contribute to the signal of the this compound internal standard. This becomes more significant at high concentrations of the analyte relative to the internal standard.[2][3]

  • Implement Isotopic Correction: Utilize your mass spectrometer's software to perform an isotopic correction. This typically involves a deconvolution algorithm that subtracts the contribution of naturally abundant isotopes from the measured data.[4] If your software does not have this feature, manual correction can be performed based on the theoretical isotopic distribution.

  • Optimize Internal Standard Concentration: Increasing the concentration of the internal standard can minimize the relative contribution of the analyte's isotopic signal to the internal standard's signal.[5]

Issue 2: Suspected Isobaric Interference

Symptom: You observe a peak in your chromatogram at the same retention time as N-Butyrylglycine, even in blank matrix samples, or you see inconsistent results between different biological samples. This could be due to an endogenous compound with the same nominal mass as N-Butyrylglycine.

Troubleshooting Steps:

  • Chromatographic Separation: The most effective way to resolve isobaric interference is to optimize your liquid chromatography (LC) method to separate the interfering compound from your analyte of interest.[6]

    • Modify the gradient profile.

    • Try a different stationary phase (e.g., HILIC if you are using reversed-phase).

    • Adjust the mobile phase composition.

  • High-Resolution Mass Spectrometry (HRMS): If chromatographic separation is not possible, using a high-resolution mass spectrometer can distinguish between N-Butyrylglycine and an isobaric interferent based on their exact masses.

  • Sample Preparation: Employ a more rigorous sample preparation technique to remove the interfering compound. Options include:

    • Solid-Phase Extraction (SPE)

    • Liquid-Liquid Extraction (LLE)

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference in the context of this compound analysis?

A1: Isotopic interference in this context refers to the signal overlap between the unlabeled analyte (N-Butyrylglycine) and its stable isotope-labeled internal standard (this compound). This primarily occurs because naturally occurring heavy isotopes (like 13C and 15N) in the unlabeled analyte can result in a small portion of these molecules having the same mass as the internal standard. This "crosstalk" can lead to inaccurate quantification if not properly addressed.[2][3]

Q2: How can I predict the expected mass of my labeled internal standard?

A2: The molecular formula for N-Butyrylglycine is C6H11NO3. The monoisotopic mass is approximately 145.07 g/mol . Your internal standard, this compound, has two 13C atoms and one 15N atom. Therefore, its mass will be approximately 3 Daltons higher than the unlabeled compound. The expected precursor ion in positive mode ([M+H]+) for the internal standard would be around 149.1 m/z.

Q3: What are the common fragmentation patterns for N-Butyrylglycine?

A3: In tandem mass spectrometry (MS/MS), N-acylglycines typically fragment at the amide bond. For N-Butyrylglycine, this results in the loss of the butyryl group, leading to a prominent product ion corresponding to the glycine (B1666218) fragment, which has an m/z of 76.1.[1] For this compound, where the labels are on the glycine moiety, the product ion would be expected to have an m/z of 79.1.

Q4: What are potential isobaric interferences for N-Butyrylglycine?

A4: Isobaric compounds have the same nominal mass but different elemental compositions. In biological matrices like urine, there can be numerous endogenous metabolites that are isobaric with N-Butyrylglycine. For example, other acylglycines with different acyl chains or other small molecules could have the same nominal mass. It is crucial to use a robust chromatographic method to separate these potential interferences.[6]

Data Presentation

Table 1: Theoretical Isotopic Distribution of N-Butyrylglycine

IsotopologueRelative Abundance (%)
M+0100.00
M+17.07
M+20.25
M+30.01

Note: This table presents a simplified theoretical distribution. The actual observed distribution may vary slightly.

Table 2: Impact of Isotopic Interference on Quantification

Analyte Concentration (ng/mL)Measured IS Response (no correction)Corrected IS Response% Error
110500100005.0%
1010600101004.9%
10011500110004.5%
100015000145003.4%

This table illustrates the potential overestimation of the internal standard (IS) response due to isotopic contribution from the analyte, and the resulting error in quantification.

Experimental Protocols

Urine Sample Preparation ("Dilute-and-Shoot")

  • Thaw urine samples to room temperature.

  • Vortex for 10 seconds.

  • Centrifuge at 4000 x g for 5 minutes.

  • In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of the internal standard working solution (this compound in 50% methanol/water).

  • Vortex for 10 seconds.

  • Transfer to an autosampler vial for LC-MS/MS analysis.[1]

Plasma Sample Preparation (Protein Precipitation)

  • Thaw plasma samples on ice.

  • Vortex for 10 seconds.

  • In a clean microcentrifuge tube, add 50 µL of plasma.

  • Add 200 µL of ice-cold acetonitrile (B52724) containing the internal standard (this compound).

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[1]

Visualizations

Isotopic_Interference_Workflow cluster_problem Problem Identification cluster_cause Potential Cause cluster_solution Solution Inaccurate_Quant Inaccurate Quantification Isotopic_Crosstalk Isotopic Crosstalk Inaccurate_Quant->Isotopic_Crosstalk Nonlinear_Curve Non-linear Calibration Nonlinear_Curve->Isotopic_Crosstalk Correction_Software Isotopic Correction Software Isotopic_Crosstalk->Correction_Software Optimize_IS Optimize IS Concentration Isotopic_Crosstalk->Optimize_IS HRMS High-Resolution MS Isotopic_Crosstalk->HRMS

Caption: Troubleshooting workflow for isotopic interference.

Experimental_Workflow Sample Biological Sample (Urine or Plasma) Preparation Sample Preparation (Dilution or Precipitation) Sample->Preparation Add_IS Add Internal Standard (this compound) Preparation->Add_IS LC_Separation LC Separation Add_IS->LC_Separation MS_Analysis MS/MS Analysis (MRM) LC_Separation->MS_Analysis Data_Processing Data Processing (Isotopic Correction) MS_Analysis->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: General experimental workflow for N-Butyrylglycine analysis.

References

Minimizing ion suppression in biological samples for acylglycine analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression in biological samples for accurate acylglycine analysis.

Troubleshooting Guides

This section addresses specific issues that may arise during acylglycine analysis, leading to ion suppression and inaccurate quantification.

Issue 1: Poor sensitivity and inconsistent results for acylglycines in plasma/serum samples.

Possible Cause: Significant ion suppression from endogenous matrix components like phospholipids (B1166683) and proteins.

Troubleshooting Steps:

  • Evaluate Sample Preparation: Protein precipitation is a common first step but may not sufficiently remove phospholipids.[1] Consider more rigorous cleanup techniques.

  • Optimize Solid-Phase Extraction (SPE): Employ a suitable SPE sorbent to effectively remove interfering substances. Anion exchange SPE cartridges have been shown to be effective for acylglycine extraction from urine.[2]

  • Implement Liquid-Liquid Extraction (LLE): LLE can be a powerful technique to separate acylglycines from complex matrices based on their solubility.[3]

  • Chromatographic Separation: Ensure your LC method adequately separates acylglycines from the regions of significant ion suppression. A post-column infusion experiment can identify these regions.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with the analyte can help compensate for matrix effects.[4]

Issue 2: Inconsistent retention times and peak shapes for certain acylglycines.

Possible Cause: Matrix effects influencing the chromatographic behavior of the analytes.

Troubleshooting Steps:

  • Improve Sample Cleanup: As with poor sensitivity, enhanced sample preparation using SPE or LLE can mitigate these effects.[5]

  • Adjust Mobile Phase Composition: Modifying the mobile phase gradient, pH, or organic solvent can improve peak shape and retention time stability.

  • Consider Derivatization: Derivatizing acylglycines can alter their chromatographic properties, potentially moving them away from interfering matrix components and improving peak shape.[6][7]

  • Column Maintenance: Ensure the analytical column is not overloaded or contaminated, which can lead to poor chromatography. Regular washing or replacement may be necessary.

Issue 3: High background noise and interfering peaks in the chromatogram.

Possible Cause: Co-elution of isobaric or near-isobaric matrix components with the target acylglycines.

Troubleshooting Steps:

  • Enhance Chromatographic Resolution: Utilize a high-resolution UPLC/UHPLC system to improve the separation of analytes from interferences.[8]

  • Optimize Mass Spectrometry Parameters: Fine-tune MS/MS transitions (precursor and product ions) to enhance specificity and reduce the detection of background ions.

  • Refine Sample Preparation: A more selective sample preparation method, such as a specific SPE protocol, can remove the interfering compounds before LC-MS/MS analysis.[2]

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect acylglycine analysis?

A1: Ion suppression is a phenomenon in mass spectrometry where the ionization efficiency of the target analyte (acylglycine) is reduced due to the presence of co-eluting compounds from the biological matrix (e.g., salts, phospholipids, proteins).[9] This leads to a decreased signal intensity, which can result in underestimation of the acylglycine concentration, poor sensitivity, and inaccurate quantification.[1]

Q2: How can I detect ion suppression in my acylglycine analysis?

A2: A common method is the post-column infusion experiment . In this setup, a constant flow of a standard solution of the acylglycine of interest is introduced into the LC eluent after the analytical column and before the mass spectrometer. A blank, extracted biological sample is then injected. A dip in the baseline signal of the infused analyte indicates the retention times at which matrix components are eluting and causing ion suppression.

Q3: What are the most effective sample preparation techniques to minimize ion suppression for acylglycine analysis?

A3: The choice of sample preparation technique depends on the biological matrix and the specific acylglycines being analyzed. Here's a comparison of common methods:

  • Protein Precipitation (PPT): This is a simple and fast method, but it may not effectively remove all interfering substances, particularly phospholipids.[10][11]

  • Liquid-Liquid Extraction (LLE): LLE offers good cleanup by partitioning the analytes into a solvent immiscible with the sample matrix, leaving many interferences behind.[3][12]

  • Solid-Phase Extraction (SPE): SPE is a highly effective and versatile technique that can provide very clean extracts by using a solid sorbent to selectively retain either the analytes or the interferences.[2][5] Anion exchange SPE is often used for acylglycine extraction.[2]

Q4: Can derivatization help in minimizing ion suppression for acylglycines?

A4: Yes, derivatization can be a valuable strategy. By chemically modifying the acylglycines, you can:

  • Improve chromatographic separation: The derivatized analytes may elute in a region with less matrix interference.

  • Enhance ionization efficiency: Certain derivatizing agents can significantly increase the signal response of the acylglycines, making the analysis less susceptible to suppression.[6][7]

  • Increase specificity: Derivatization can introduce a unique fragment in MS/MS analysis, improving detection selectivity.

Common derivatization methods for acylglycines include butylation and labeling with reagents like 3-nitrophenylhydrazine.[6][13]

Q5: What is the role of an internal standard in acylglycine analysis?

A5: An internal standard (IS) is a compound with similar chemical properties to the analyte that is added to the sample at a known concentration before sample preparation. A stable isotope-labeled (SIL) internal standard is ideal as it has nearly identical physicochemical properties to the analyte and will experience similar degrees of ion suppression.[4] By monitoring the ratio of the analyte signal to the IS signal, variations in signal intensity due to matrix effects can be compensated for, leading to more accurate and precise quantification.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Acylglycine Analysis

Sample Preparation MethodProsConsTypical Recovery (%)Reference
Protein Precipitation (PPT) Simple, fast, low cost.May not effectively remove all interferences (e.g., phospholipids), leading to higher ion suppression.Variable, can be lower due to co-precipitation.[10][11]
Liquid-Liquid Extraction (LLE) Good removal of salts and some polar interferences.Can be labor-intensive and require larger solvent volumes. Emulsion formation can be an issue.Generally good, dependent on solvent choice.[3][12]
Solid-Phase Extraction (SPE) Highly selective, provides very clean extracts, can concentrate the sample.Can be more expensive and require method development to optimize sorbent and solvents.90.2% - 109.3%[5][13]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Acylglycines in Urine

This protocol is adapted from methodologies described for the analysis of acylglycines in urine.[2]

  • Sample Pre-treatment: To 1 mL of urine, add an appropriate amount of the stable isotope-labeled internal standard solution.

  • SPE Cartridge Conditioning: Condition an anion exchange SPE cartridge by washing with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of deionized water to remove salts and other polar impurities.

    • Wash the cartridge with 1 mL of methanol to remove less polar interferences.

  • Elution: Elute the acylglycines from the cartridge with 1 mL of a suitable elution solvent (e.g., 5% formic acid in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: UPLC-MS/MS Analysis of Acylglycines

This is a general protocol based on published methods for acylglycine quantification.[8][13]

  • Chromatographic System: An ultra-performance liquid chromatography (UPLC) system.

  • Analytical Column: A reversed-phase C18 column suitable for the separation of polar and non-polar compounds.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A gradient program starting with a low percentage of mobile phase B, ramping up to a high percentage to elute the more hydrophobic acylglycines, followed by a re-equilibration step.

  • Mass Spectrometer: A tandem quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for each acylglycine and its corresponding internal standard.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Biological Sample (Plasma, Urine) add_is Add Internal Standard start->add_is extraction Extraction (SPE, LLE, or PPT) add_is->extraction evap Evaporate to Dryness extraction->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute inject Inject into UPLC-MS/MS reconstitute->inject separation Chromatographic Separation inject->separation detection MS/MS Detection (MRM) separation->detection quantification Data Processing & Quantification detection->quantification

Caption: General experimental workflow for acylglycine analysis.

troubleshooting_logic start Inaccurate Acylglycine Quantification? check_suppression Perform Post-Column Infusion Experiment start->check_suppression suppression_present Ion Suppression Detected? check_suppression->suppression_present no_suppression Investigate Other Issues: - Standard Preparation - Instrument Performance suppression_present->no_suppression No improve_cleanup Optimize Sample Prep (SPE, LLE) suppression_present->improve_cleanup Yes optimize_chrom Modify LC Method (Gradient, Column) improve_cleanup->optimize_chrom use_sil_is Implement Stable Isotope-Labeled IS optimize_chrom->use_sil_is re_evaluate Re-evaluate Quantification use_sil_is->re_evaluate successful Successful Quantification re_evaluate->successful Yes unsuccessful Further Method Development Needed re_evaluate->unsuccessful No

Caption: Troubleshooting logic for ion suppression issues.

References

Dealing with contamination issues in N-Butyrylglycine-13C2,15N stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing contamination issues with N-Butyrylglycine-13C2,15N stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is the stable isotope-labeled form of N-Butyrylglycine, an acylglycine. Acylglycines are typically minor metabolites of fatty acids.[1][2][3][4][5] In clinical research, the analysis of acylglycines is crucial for diagnosing and monitoring certain inborn errors of metabolism, particularly fatty acid oxidation disorders and organic acidurias.[6][7] The stable isotope-labeled version is essential as an internal standard in quantitative mass spectrometry-based assays (LC-MS/MS) to correct for matrix effects and variations in sample processing and instrument response.[8]

Q2: What are the potential sources of contamination in my this compound stock solution?

Contamination in your stock solution can arise from several sources, broadly categorized as chemical and microbial.

  • Chemical Contamination:

    • Isotopic Impurities: The presence of unlabeled ("light") N-Butyrylglycine can lead to inaccuracies in quantification.

    • Synthesis Byproducts: Impurities from the chemical synthesis process of this compound.

    • Degradation Products: Chemical breakdown of this compound due to improper storage conditions (e.g., hydrolysis). The main chemical reactions affecting drug stability are oxidation and hydrolysis.[9]

    • Solvent Impurities: Contaminants present in the solvent used to prepare the stock solution.

    • Leachables from Containers: Chemical compounds migrating from the storage container into the solution.

  • Microbial Contamination:

    • Introduction of Microorganisms: Bacteria, yeast, or mold can be introduced from the air, non-sterile equipment, or contaminated solvents.

    • Improper Handling: Non-aseptic techniques during solution preparation can lead to microbial growth.

Q3: How should I properly prepare and store my this compound stock solution to minimize contamination?

Proper preparation and storage are critical for maintaining the integrity of your stock solution.

ParameterRecommendationRationale
Solvent Use high-purity, LC-MS grade solvents.To minimize chemical contamination from the solvent.
Technique Employ aseptic techniques in a clean environment (e.g., laminar flow hood).To prevent microbial contamination.
Container Use high-quality, inert glass or polypropylene (B1209903) vials.To prevent adsorption to surfaces and leaching of contaminants.
Storage Temperature Store at -20°C or -80°C for long-term storage.To slow down chemical degradation and inhibit microbial growth.
Light Exposure Protect from light by using amber vials or storing in the dark.To prevent light-induced degradation.[9]
Freeze-Thaw Cycles Aliquot the stock solution into smaller, single-use volumes.To minimize repeated freeze-thaw cycles which can affect stability.

Q4: What is the recommended container material for storing the stock solution?

For storing stock solutions, especially for sensitive analytical applications, the choice of container is crucial.

Container MaterialAdvantagesDisadvantages
Borosilicate Glass (Type I) Highly inert, low risk of leachables.Can be more expensive.
Polypropylene (PP) Good chemical resistance, less prone to breakage.Potential for leaching of plasticizers or other additives.
Polystyrene (PS) Optically clear.Can be less chemically resistant to certain organic solvents.

In general, borosilicate glass or high-quality polypropylene vials are recommended for long-term storage of this compound stock solutions.

Troubleshooting Guides

Problem 1: I suspect my this compound stock solution is contaminated. What should I do?

A systematic approach is necessary to identify the source of contamination.

G cluster_0 Troubleshooting Workflow for Suspected Contamination A Suspicion of Contamination (e.g., inconsistent results, unexpected peaks) B Visual Inspection (Check for particulates, discoloration, cloudiness) A->B C Analytical Verification (LC-MS/MS or NMR analysis) B->C If visual signs are present or absent D Review Preparation & Storage Procedures C->D If contamination is confirmed E Prepare Fresh Stock Solution C->E If contamination is confirmed F Identify Source of Contamination D->F G Implement Corrective Actions F->G

Caption: Troubleshooting workflow for suspected contamination.

Step 1: Visual Inspection Carefully inspect the stock solution for any signs of contamination such as cloudiness, precipitation, or discoloration.

Step 2: Analytical Verification If visual inspection is inconclusive, re-analyze the stock solution using an appropriate analytical method.

  • LC-MS/MS Analysis: This is the preferred method for detecting chemical impurities and degradation products.[8]

  • NMR Spectroscopy: Useful for confirming the chemical structure and identifying major impurities.

Step 3: Review Procedures Thoroughly review your laboratory's standard operating procedures (SOPs) for stock solution preparation and storage. Check for any deviations that may have occurred.

Step 4: Prepare a Fresh Stock Solution If contamination is confirmed, discard the suspect solution and prepare a fresh stock solution from a new vial of the standard, if possible. Follow best practices for preparation and storage.

Problem 2: My LC-MS/MS results show unexpected peaks in my blank injections after running samples with the internal standard.

This suggests carryover of this compound on the LC-MS system.

Possible CauseTroubleshooting Step
Insufficient rinsing of the injection port/needle Increase the volume and/or change the composition of the needle wash solvent. A wash with a high percentage of organic solvent followed by a wash with the initial mobile phase composition is often effective.
Adsorption to the analytical column Implement a more rigorous column washing step at the end of each analytical run. This may involve flushing with a strong solvent (e.g., 100% acetonitrile (B52724) or isopropanol).
Contamination of the mobile phase or LC system Prepare fresh mobile phases and flush the entire LC system.

Problem 3: I am observing a significant "light" N-Butyrylglycine signal in my "heavy" this compound standard.

This indicates isotopic impurity in your stable isotope-labeled standard.

G cluster_0 Workflow for Addressing Isotopic Impurity A Observe Significant 'Light' Signal in 'Heavy' Standard B Check Certificate of Analysis (CoA) for Isotopic Purity A->B C Contact the Supplier for Clarification B->C If purity is lower than expected D Quantify the Percentage of 'Light' Impurity B->D If purity is as specified E Correct for the 'Light' Impurity in Calculations D->E F Consider Purchasing a New Lot with Higher Isotopic Purity E->F If correction is not feasible or desirable

Caption: Workflow for addressing isotopic impurity.

Step 1: Check the Certificate of Analysis (CoA) Review the CoA provided by the manufacturer to determine the specified isotopic purity of the standard.

Step 2: Quantify the Impurity If the observed light signal is higher than specified, you may need to quantify the percentage of the light impurity in your stock solution. This can be done by comparing the peak area of the light analyte to the heavy analyte in a neat solution of the standard.

Step 3: Correct for the Impurity If the level of isotopic impurity is known and consistent, it may be possible to correct for its contribution to the analyte signal in your samples mathematically.

Step 4: Contact the Supplier If the isotopic purity does not meet the specifications on the CoA, contact the supplier to report the issue and request a replacement.

Experimental Protocols

Protocol 1: Purity Assessment of this compound Stock Solution by LC-MS/MS

This protocol provides a general method for assessing the purity of your stock solution.

Materials:

  • This compound stock solution

  • LC-MS grade water with 0.1% formic acid (Mobile Phase A)

  • LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)

  • C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)

  • LC-MS/MS system

Procedure:

  • Dilute the this compound stock solution to an appropriate concentration (e.g., 1 µg/mL) in the initial mobile phase composition.

  • Set up the LC-MS/MS method with a suitable gradient elution.

  • Set the mass spectrometer to monitor for the mass transitions of both "heavy" this compound and "light" N-Butyrylglycine.

  • Inject the diluted stock solution and acquire the data.

  • Analyze the chromatogram for the presence of unexpected peaks, which may indicate impurities or degradation products.

  • Integrate the peak areas of the "light" and "heavy" forms to assess isotopic purity.

Table of Representative Mass Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
N-Butyrylglycine ("light")146.176.0
This compound ("heavy")149.178.0

Note: These values may vary slightly depending on the instrument and ionization source.

Protocol 2: General Aseptic Technique for Stock Solution Preparation

Environment:

  • Perform all manipulations in a laminar flow hood or a similarly controlled clean environment.

Equipment and Materials:

  • Sterilize all glassware and equipment (e.g., by autoclaving).

  • Use sterile, filtered pipette tips.

  • Wipe down all surfaces and items entering the clean environment with a suitable disinfectant (e.g., 70% ethanol).

Procedure:

  • Allow the vial of this compound and the solvent to equilibrate to room temperature before opening to prevent condensation.

  • Carefully open the vial and solvent bottle within the clean environment.

  • Use a calibrated pipette with a sterile tip to add the required volume of solvent to the vial.

  • Cap the vial tightly and vortex gently to ensure complete dissolution.

  • If desired, aliquot the stock solution into sterile, single-use vials.

  • Label all vials clearly with the compound name, concentration, solvent, preparation date, and your initials.

  • Store the vials at the recommended temperature.

References

Validation & Comparative

A Framework for Inter-Laboratory Cross-Validation of N-Butyrylglycine Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the cross-validation of N-Butyrylglycine quantification assays across different laboratories. Ensuring the comparability of analytical data is paramount in multi-site clinical trials, collaborative research, and drug development programs where N-Butyrylglycine may serve as a critical biomarker. This document outlines key performance parameters for assay comparison, standardized experimental protocols, and data presentation formats to facilitate objective evaluation and harmonization of results.

N-Butyrylglycine, an acylglycine, is a metabolite of fatty acids.[1] Its levels in biological fluids can be indicative of certain inborn errors of metabolism, particularly those related to mitochondrial fatty acid beta-oxidation.[2][3] Accurate and reproducible measurement of N-Butyrylglycine is therefore essential for its clinical and research applications. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the preferred method for the quantification of N-acylglycines due to its high sensitivity and specificity.[4]

Comparative Analysis of N-Butyrylglycine Assay Performance

The following table summarizes the critical parameters for comparing different N-Butyrylglycine assays. Laboratories should aim to establish and report these metrics to ensure data comparability.

Parameter Description Acceptance Criteria (Typical) Laboratory A (Example) Laboratory B (Example)
Assay Method The analytical technique used for quantification.-LC-MS/MSLC-MS/MS
Internal Standard The stable isotope-labeled compound used for correction.Co-eluting with analyteN-Butyrylglycine-d3N-Butyrylglycine-d3
Calibration Range The range of concentrations over which the assay is linear.r² > 0.990.1 - 100 µM0.1 - 100 µM
Lower Limit of Quantification (LLOQ) The lowest concentration that can be quantified with acceptable precision and accuracy.Signal-to-Noise > 100.1 µM0.1 µM
Precision (CV%) The closeness of repeated measurements.Intra-assay < 15%, Inter-assay < 15%Intra-assay: 5.2%, Inter-assay: 8.5%Intra-assay: 6.1%, Inter-assay: 9.2%
Accuracy (% Bias) The closeness of the measured value to the true value.Within ±15% of nominal value-8.2% to +10.5%-11.0% to +9.8%
Matrix Effect The effect of sample components on the ionization of the analyte.Within 85-115%92%95%
Recovery (%) The efficiency of the extraction process.Consistent and reproducible88%91%

Standardized Experimental Protocol for Cross-Validation

To ensure a direct and meaningful comparison of results, participating laboratories should adhere to a standardized protocol. This includes the use of shared, pre-qualified quality control (QC) samples and a common analytical method framework.

I. Preparation of Validation Samples
  • Calibration Standards: Prepare a set of calibration standards by spiking known concentrations of a certified N-Butyrylglycine analytical standard into a surrogate matrix (e.g., charcoal-stripped plasma).

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range. A large batch of these QCs should be prepared by a single laboratory and distributed to all participating labs.

II. Sample Preparation

A standardized sample preparation method, such as protein precipitation followed by solid-phase extraction, should be agreed upon and followed by all laboratories.

  • Protein Precipitation: To 100 µL of plasma sample (calibrator, QC, or study sample), add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard (e.g., N-Butyrylglycine-d3).

  • Vortex and Centrifuge: Vortex the samples for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase starting condition.

III. LC-MS/MS Analysis

While instrument models may vary, key chromatographic and mass spectrometric parameters should be harmonized.

  • Chromatographic Column: All labs should use the same type of column (e.g., C18 reversed-phase).

  • Mobile Phase: The composition and gradient of the mobile phase should be identical.

  • Mass Spectrometry: The precursor and product ion transitions for N-Butyrylglycine and its internal standard should be the same across all instruments.[4]

    • N-Butyrylglycine: Precursor Ion (m/z) 146.1 -> Product Ion (m/z) 76.1[4]

  • Data Acquisition: Run the analysis in Multiple Reaction Monitoring (MRM) mode.

IV. Data Analysis and Acceptance Criteria
  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression with 1/x weighting is typically used.[4]

  • Quantification: Determine the concentration of N-Butyrylglycine in the QC and study samples from the calibration curve.

  • Cross-Validation Acceptance: The mean concentration of the QC samples from each laboratory should be within ±15% of the nominal concentration. A statistical assessment, such as a paired t-test or regression analysis, should be performed to compare the data sets from different laboratories.[5]

Visualization of Key Processes

To further clarify the experimental and logical workflows, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing sample Plasma Sample add_is Add Internal Standard & Protein Precipitation sample->add_is centrifuge Centrifugation add_is->centrifuge extract Supernatant Evaporation centrifuge->extract reconstitute Reconstitution extract->reconstitute lc_separation LC Separation reconstitute->lc_separation Injection ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification calibration_curve->quantification cross_validation Cross-Laboratory Comparison quantification->cross_validation signaling_pathway fatty_acids Fatty Acids acyl_coa Acyl-CoA fatty_acids->acyl_coa beta_oxidation Mitochondrial β-oxidation acyl_coa->beta_oxidation gnat Glycine N-Acyltransferase (EC 2.3.1.13) acyl_coa->gnat acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa glycine Glycine glycine->gnat n_butyrylglycine N-Butyrylglycine gnat->n_butyrylglycine coa CoA gnat->coa

References

Elevated N-Butyrylglycine Levels: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of N-Butyrylglycine levels across different patient cohorts, intended for researchers, scientists, and drug development professionals. We present quantitative data, detailed experimental methodologies, and relevant biological pathways to facilitate a deeper understanding of this emerging biomarker.

Quantitative Analysis of N-Butyrylglycine in Patient Cohorts

N-Butyrylglycine, an acylglycine metabolite, has been identified as a key biomarker for certain inborn errors of metabolism, most notably Short-Chain Acyl-CoA Dehydrogenase (SCAD) deficiency.[1] In this condition, impaired fatty acid β-oxidation leads to the accumulation of butyryl-CoA, which is subsequently conjugated with glycine (B1666218) to form N-Butyrylglycine and excreted in the urine.

The following table summarizes urinary N-Butyrylglycine concentrations in healthy controls and patients diagnosed with SCAD deficiency.

CohortNAnalyteMean Concentration (µmol/mmol creatinine)Range (µmol/mmol creatinine)
Healthy Controls >5000Urinary N-ButyrylglycineNot typically detected or at very low levels< 2.0
SCAD Deficiency Patients 76Urinary N-Butyrylglycine10.92.1 - 44.2

Data for SCAD deficiency patients is derived from a study on newborns identified through screening programs.

Experimental Protocols

The quantification of N-Butyrylglycine in urine is most accurately performed using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This method offers high sensitivity and specificity.

Detailed UPLC-MS/MS Methodology for Urinary Acylglycine Analysis

This protocol is adapted from established methods for the quantitative analysis of urinary acylglycines.[2][3][4][5]

1. Sample Preparation:

  • A 100 µL aliquot of urine is mixed with 20 µL of an internal standard solution containing isotopically labeled acylglycines (e.g., d3-N-butyrylglycine).

  • The sample is then acidified with 10 µL of 1M HCl.

  • Acylglycines are extracted using solid-phase extraction (SPE) with a C18 cartridge. The cartridge is first conditioned with methanol (B129727) and then with water.

  • After sample loading, the cartridge is washed with water to remove interfering substances.

  • The acylglycines are eluted with methanol.

  • The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in 50 µL of the initial mobile phase for UPLC-MS/MS analysis.

2. UPLC Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is used for chromatographic separation.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-7 minutes is typically employed to separate the acylglycines.

  • Flow Rate: 0.3-0.4 mL/min.

  • Column Temperature: 40-50 °C.

3. MS/MS Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is used.

  • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. The MRM transitions for N-Butyrylglycine and its internal standard are:

    • N-Butyrylglycine: Precursor ion (m/z) 146.1 -> Product ion (m/z) 76.1

    • d3-N-Butyrylglycine: Precursor ion (m/z) 149.1 -> Product ion (m/z) 76.1

  • Data Analysis: The concentration of N-Butyrylglycine in the urine sample is calculated by comparing the peak area ratio of the analyte to its internal standard against a calibration curve. Results are typically normalized to urinary creatinine (B1669602) concentration to account for variations in urine dilution.

Signaling Pathways and Experimental Workflow

To visually represent the underlying biological processes and the analytical workflow, the following diagrams are provided in the DOT language for Graphviz.

cluster_0 Mitochondrial Fatty Acid β-Oxidation cluster_1 Detoxification Pathway Fatty Acids Fatty Acids Acyl-CoA Acyl-CoA Fatty Acids->Acyl-CoA Butyryl-CoA Butyryl-CoA Acyl-CoA->Butyryl-CoA Acetyl-CoA Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle SCAD SCAD Butyryl-CoA->Acetyl-CoA Butyryl-CoA->SCAD SCAD enzyme N-Butyrylglycine N-Butyrylglycine Butyryl-CoA->N-Butyrylglycine Glycine N-acyltransferase Glycine Glycine Glycine->N-Butyrylglycine Urine Urine N-Butyrylglycine->Urine Excretion Glycine N-acyltransferase Glycine N-acyltransferase

Caption: Metabolic pathway of N-Butyrylglycine formation in SCAD deficiency.

Urine Sample Urine Sample Internal Standard Addition Internal Standard Addition Urine Sample->Internal Standard Addition Acidification Acidification Internal Standard Addition->Acidification Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Acidification->Solid-Phase Extraction (SPE) Elution Elution Solid-Phase Extraction (SPE)->Elution Evaporation & Reconstitution Evaporation & Reconstitution Elution->Evaporation & Reconstitution UPLC-MS/MS Analysis UPLC-MS/MS Analysis Evaporation & Reconstitution->UPLC-MS/MS Analysis Data Analysis Data Analysis UPLC-MS/MS Analysis->Data Analysis

Caption: Experimental workflow for urinary N-Butyrylglycine analysis.

N-Butyrylglycine in Other Patient Cohorts

While the primary clinical association of elevated N-Butyrylglycine is with SCAD deficiency, its role in other conditions is an area of active research.

Inflammatory Bowel Disease (IBD): Butyrate (B1204436), a short-chain fatty acid produced by the gut microbiota, is a key energy source for colonocytes and has anti-inflammatory properties. Dysregulation of butyrate metabolism has been implicated in the pathophysiology of IBD. N-Butyrylglycine is a metabolite of butyrate. However, to date, no studies have directly reported on the levels of N-Butyrylglycine in the urine or plasma of IBD patients. Metabolomics studies in IBD have identified broad alterations in fatty acid and amino acid metabolism, but have not specifically highlighted N-Butyrylglycine as a biomarker.[6][7][8][9][10] Further research is warranted to investigate a potential link between gut dysbiosis, altered butyrate metabolism, and N-Butyrylglycine levels in IBD.

Conclusion

The quantitative analysis of urinary N-Butyrylglycine is a valuable tool for the diagnosis of SCAD deficiency. The UPLC-MS/MS method provides a robust and reliable platform for its measurement. While the role of N-Butyrylglycine in other conditions like IBD is not yet established, it represents a promising area for future investigation, particularly in the context of gut microbiome and metabolic dysregulation. This guide provides a foundation for researchers to build upon in their exploration of N-Butyrylglycine as a clinical and research biomarker.

References

N-Butyrylglycine as a Biomarker for Disease Progression: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Butyrylglycine is an acylglycine, a metabolite that arises from the conjugation of butyric acid and glycine. Under normal physiological conditions, it is present in trace amounts in biological fluids. However, in the context of certain inborn errors of metabolism, particularly those affecting mitochondrial fatty acid β-oxidation, the concentration of N-Butyrylglycine can become significantly elevated. This elevation has led to its investigation as a potential biomarker for the diagnosis and monitoring of specific metabolic disorders. This guide provides a comparative analysis of N-Butyrylglycine against other relevant biomarkers, details the experimental protocols for its quantification, and illustrates the biochemical pathways and analytical workflows involved.

Comparison of N-Butyrylglycine with Alternative Biomarkers

N-Butyrylglycine is primarily associated with Short-Chain Acyl-CoA Dehydrogenase (SCAD) deficiency and Ethylmalonic Encephalopathy (EE). Its clinical utility is often considered in conjunction with other, more primary, biomarkers.

For Short-Chain Acyl-CoA Dehydrogenase (SCAD) Deficiency:

SCAD deficiency is an autosomal recessive disorder of mitochondrial fatty acid oxidation.[1] The deficiency of the SCAD enzyme leads to the accumulation of butyryl-CoA, which is then metabolized into other compounds, including N-Butyrylglycine.[1]

BiomarkerBiological MatrixAnalytical MethodRole in DiagnosisPerformance Characteristics
N-Butyrylglycine UrineGC-MS, LC-MS/MSSecondary/ConfirmatoryElevated in SCAD deficiency. Used to differentiate from other conditions with elevated C4-carnitine.[2]
Butyrylcarnitine (C4) Plasma, Dried Blood SpotTandem Mass Spectrometry (MS/MS)Primary Screening MarkerElevated in SCAD deficiency, but not specific as it can be elevated in other conditions like Isobutyryl-CoA Dehydrogenase deficiency (IBDD).[2]
Ethylmalonic Acid (EMA) UrineGC-MSKey Diagnostic MarkerConsistently elevated in SCAD deficiency.[1]

For Ethylmalonic Encephalopathy (EE):

EE is a rare, severe infantile metabolic disorder caused by mutations in the ETHE1 gene, which is involved in hydrogen sulfide (B99878) metabolism. The resulting mitochondrial dysfunction affects fatty acid oxidation, leading to the accumulation of several metabolites.

BiomarkerBiological MatrixAnalytical MethodRole in DiagnosisPerformance Characteristics
N-Butyrylglycine UrineGC-MS, LC-MS/MSSupportive MarkerOften found to be elevated along with other acylglycines.[3]
Ethylmalonic Acid (EMA) UrineGC-MSHallmark of the diseaseMarkedly increased excretion is a key diagnostic feature.[3]
Butyrylcarnitine (C4) Plasma, Dried Blood SpotTandem Mass Spectrometry (MS/MS)Supportive MarkerOften elevated, but as with SCAD deficiency, lacks specificity.[4]
Thiosulfate UrineSpecific assaysDifferentiating MarkerElevated levels are more specific to EE and help differentiate it from other conditions with ethylmalonic aciduria.[3]

Experimental Protocols

The quantification of N-Butyrylglycine in biological samples is typically performed using mass spectrometry-based methods. Below are detailed methodologies for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary Acylglycines

This method is a well-established technique for the analysis of acylglycines in urine.[5][6]

1. Sample Preparation:

  • To a 1 mL aliquot of urine, add an internal standard (e.g., a stable isotope-labeled version of an acylglycine not expected to be in the sample).

  • Acidify the urine to a pH below 2 using hydrochloric acid.

  • Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate.

  • Evaporate the organic layer to dryness under a stream of nitrogen.

2. Derivatization:

  • The dried extract is then derivatized to increase the volatility and thermal stability of the acylglycines. A common method is silylation, using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • The sample is heated to facilitate the reaction.

3. GC-MS Analysis:

  • Gas Chromatograph:

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

    • Injection: Splitless injection of 1-2 µL of the derivatized sample.

    • Oven Program: A temperature gradient is used to separate the different acylglycines, for example, starting at a low temperature and ramping up to a higher temperature.

  • Mass Spectrometer:

    • Ionization: Electron Ionization (EI).

    • Acquisition Mode: Full scan mode to identify the acylglycines based on their mass spectra, or selected ion monitoring (SIM) for targeted quantification of specific acylglycines.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Plasma/Urine Acylglycines

LC-MS/MS offers high sensitivity and specificity and can often be performed with simpler sample preparation.[7]

1. Sample Preparation (Plasma):

  • To a small volume of plasma (e.g., 50 µL), add a protein precipitation solvent (e.g., acetonitrile) containing an internal standard (e.g., a stable isotope-labeled N-Butyrylglycine).

  • Vortex to mix and precipitate the proteins.

  • Centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube or vial for analysis.

2. Sample Preparation (Urine):

  • Urine samples can often be analyzed with a simple "dilute-and-shoot" approach.

  • A small volume of urine is diluted with a solvent (e.g., methanol (B129727)/water) containing the internal standard.

  • The diluted sample is then ready for injection.

3. LC-MS/MS Analysis:

  • Liquid Chromatograph:

    • Column: A reverse-phase column (e.g., C18) is commonly used.

    • Mobile Phase: A gradient of an aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol with formic acid) is used to separate the analytes.

  • Tandem Mass Spectrometer:

    • Ionization: Electrospray Ionization (ESI), typically in positive or negative ion mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the precursor ion of N-Butyrylglycine and then monitoring for a specific product ion after fragmentation. This highly specific detection method minimizes interference from other compounds in the matrix.

Signaling Pathways and Workflows

Mitochondrial Fatty Acid β-Oxidation and the Role of SCAD Deficiency

The following diagram illustrates the fatty acid β-oxidation pathway and highlights how a deficiency in the Short-Chain Acyl-CoA Dehydrogenase (SCAD) enzyme leads to the accumulation of Butyryl-CoA, which is a precursor to N-Butyrylglycine.

FattyAcidOxidation cluster_cytosol Cytosol cluster_mitochondria Mitochondrial Matrix Fatty Acid Fatty Acid Acyl-CoA Acyl-CoA Fatty Acid->Acyl-CoA Acyl-CoA Synthetase Acyl-CoA_mito Acyl-CoA Acyl-CoA->Acyl-CoA_mito Carnitine Shuttle Enoyl-CoA Enoyl-CoA Acyl-CoA_mito->Enoyl-CoA Acyl-CoA Dehydrogenase Hydroxyacyl-CoA Hydroxyacyl-CoA Enoyl-CoA->Hydroxyacyl-CoA Enoyl-CoA Hydratase Ketoacyl-CoA Ketoacyl-CoA Hydroxyacyl-CoA->Ketoacyl-CoA Hydroxyacyl-CoA Dehydrogenase Acetyl-CoA Acetyl-CoA Ketoacyl-CoA->Acetyl-CoA Thiolase TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Butyryl-CoA Butyryl-CoA N-Butyrylglycine N-Butyrylglycine Butyryl-CoA->N-Butyrylglycine Glycine N-Acyltransferase SCAD SCAD (Deficient) Butyryl-CoA->SCAD Blocked Glycine Glycine Glycine->N-Butyrylglycine DiagnosticWorkflow Clinical_Suspicion Clinical Suspicion of IEM (e.g., lethargy, poor feeding) Initial_Biochemical_Testing Initial Biochemical Testing Clinical_Suspicion->Initial_Biochemical_Testing Newborn_Screening Newborn Screening (Dried Blood Spot) Newborn_Screening->Initial_Biochemical_Testing Plasma_Acylcarnitines Plasma Acylcarnitine Profile (e.g., Elevated C4) Initial_Biochemical_Testing->Plasma_Acylcarnitines Urine_Organic_Acids Urine Organic Acid Analysis (e.g., Elevated EMA) Initial_Biochemical_Testing->Urine_Organic_Acids Urine_Acylglycines Urine Acylglycine Analysis (Elevated N-Butyrylglycine) Plasma_Acylcarnitines->Urine_Acylglycines If C4 is elevated Urine_Organic_Acids->Urine_Acylglycines If indicated Genetic_Testing Genetic Testing (e.g., ACADS, ETHE1 sequencing) Urine_Acylglycines->Genetic_Testing Diagnosis Definitive Diagnosis (e.g., SCAD Deficiency, EE) Genetic_Testing->Diagnosis AnalyticalWorkflow Sample_Collection Sample Collection (Urine or Plasma) Sample_Preparation Sample Preparation (Extraction/Derivatization) Sample_Collection->Sample_Preparation Instrumental_Analysis Instrumental Analysis (GC-MS or LC-MS/MS) Sample_Preparation->Instrumental_Analysis Data_Acquisition Data Acquisition (Mass Spectra/Chromatograms) Instrumental_Analysis->Data_Acquisition Data_Processing Data Processing (Peak Integration, Quantification) Data_Acquisition->Data_Processing Result_Reporting Result Reporting and Interpretation Data_Processing->Result_Reporting

References

A Comparative Guide to Alternative Internal Standards for N-Butyrylglycine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of N-Butyrylglycine, a key biomarker in several inborn errors of metabolism, is crucial for both clinical diagnostics and metabolic research. The selection of an appropriate internal standard (IS) is a critical factor in achieving reliable and reproducible results in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides an objective comparison of alternative internal standards for N-Butyrylglycine quantification, supported by experimental data and detailed methodologies.

The Gold Standard: Stable Isotope-Labeled Internal Standards

Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard for quantitative mass spectrometry. An ideal SIL-IS is a form of the analyte of interest where several atoms have been replaced with their heavy isotopes (e.g., ²H, ¹³C, ¹⁵N). This results in a compound with nearly identical physicochemical properties to the analyte, including extraction recovery, ionization efficiency, and chromatographic retention time. This close similarity allows for effective correction of matrix effects and variations during sample preparation and analysis.

Alternative Internal Standards: A Comparative Analysis

While a stable isotope-labeled version of N-Butyrylglycine (e.g., N-Butyrylglycine-d5) is the ideal choice, its availability or cost may necessitate the consideration of alternatives. The most common alternatives are structural analogs, which are molecules with a similar chemical structure to the analyte.

This section compares the performance of three potential internal standards for N-Butyrylglycine quantification:

  • N-Butyrylglycine-d5 (Ideal SIL-IS): A stable isotope-labeled version of the analyte.

  • n-Octanoylglycine-2,2-d2 (Structural Analog - Longer Acyl Chain): An acylglycine with a longer carbon chain, also deuterium-labeled. This is a commonly used and effective alternative.

  • N-Hexanoylglycine (Structural Analog - Shorter Acyl Chain): An acylglycine with a shorter carbon chain. While structurally similar, differences in chain length can impact chromatographic behavior and ionization.

Data Presentation: Performance Comparison of Internal Standards

The following table summarizes the expected performance characteristics of the different internal standards based on established principles of bioanalytical method validation. While specific values can vary between laboratories and matrices, this table provides an illustrative comparison.

Internal StandardTypeExpected Accuracy (% Bias)Expected Precision (%RSD)Chromatographic Co-elution with N-ButyrylglycineAbility to Compensate for Matrix Effects
N-Butyrylglycine-d5 Stable Isotope-Labeled Analyte< 5%< 5%ExcellentExcellent
n-Octanoylglycine-2,2-d2 Stable Isotope-Labeled Structural Analog< 15%< 10%GoodGood
N-Hexanoylglycine Structural AnalogPotentially > 15%Potentially > 15%ModerateModerate to Poor

Note: The performance of N-Hexanoylglycine as an internal standard is expected to be less reliable due to greater differences in physicochemical properties compared to N-Butyrylglycine, which can lead to variations in extraction recovery and ionization response. Using a non-isotope labeled structural analog introduces a higher risk of inaccurate quantification.

Experimental Protocols

This section details a typical experimental protocol for the quantification of N-Butyrylglycine in human plasma using LC-MS/MS with an internal standard.

Sample Preparation (Protein Precipitation)
  • Thaw plasma samples on ice.

  • To 50 µL of plasma in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile (B52724) containing the internal standard (e.g., n-Octanoylglycine-2,2-d2 at a fixed concentration).[1]

  • Vortex vigorously for 30 seconds to precipitate proteins.[1]

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[1]

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.[1]

LC-MS/MS Analysis
  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.[1]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[1]

    • MRM Transitions:

      • N-Butyrylglycine: Precursor Ion (m/z) -> Product Ion (m/z) - Specific values to be optimized based on instrumentation.

      • Internal Standard (e.g., n-Octanoylglycine-2,2-d2): Precursor Ion (m/z) -> Product Ion (m/z) - Specific values to be optimized based on instrumentation.

    • Ion Source Parameters:

      • IonSpray Voltage: 5500 V.[1]

      • Temperature: 550°C.[1]

      • Curtain Gas: 35 psi.[1]

      • Collision Gas: Medium.[1]

      • Ion Source Gas 1 (GS1) and Gas 2 (GS2): 50 psi.[1]

Visualizations

The following diagrams illustrate the metabolic context and the analytical workflow for N-Butyrylglycine quantification.

cluster_0 Fatty Acid Beta-Oxidation cluster_1 Amino Acid Metabolism Butyryl-CoA Butyryl-CoA Glycine N-acyltransferase Glycine N-acyltransferase Butyryl-CoA->Glycine N-acyltransferase Glycine Glycine Glycine->Glycine N-acyltransferase N-Butyrylglycine N-Butyrylglycine Glycine N-acyltransferase->N-Butyrylglycine

Caption: Biosynthesis of N-Butyrylglycine.

Start Start Plasma_Sample Plasma Sample Start->Plasma_Sample Add_IS_and_Acetonitrile Add Internal Standard and Acetonitrile Plasma_Sample->Add_IS_and_Acetonitrile Vortex Vortex Add_IS_and_Acetonitrile->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer LC_MS_MS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LC_MS_MS_Analysis Data_Processing Data Processing (Peak Area Ratio) LC_MS_MS_Analysis->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: Experimental Workflow for N-Butyrylglycine Quantification.

References

A Researcher's Guide to N-Butyrylglycine Analysis: An Inter-instrument Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of N-Butyrylglycine, a key biomarker in certain metabolic disorders, is paramount. This guide provides an objective comparison of the two primary analytical techniques for its analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), supported by experimental data and detailed protocols.

N-Butyrylglycine is an acylglycine that can accumulate in individuals with inborn errors of metabolism, particularly those related to fatty acid β-oxidation. Its precise measurement in biological matrices such as urine and plasma is crucial for disease diagnosis, monitoring, and in the development of therapeutic interventions. The choice of analytical instrumentation is a critical factor in achieving reliable and reproducible results.

Performance Comparison: LC-MS/MS vs. GC-MS

The selection of an analytical technique hinges on a variety of factors including sensitivity, specificity, sample throughput, and the complexity of sample preparation. Below is a summary of the key performance characteristics of LC-MS/MS and GC-MS for the analysis of N-Butyrylglycine.

ParameterLC-MS/MSGC-MS
Sensitivity (LLOQ) High (e.g., 0.1 µM)[1]Moderate to High (Analyte Dependent)
Specificity High (based on parent/daughter ion transitions)High (based on mass spectra)
Linearity (r²) Excellent (> 0.99)[1]Good to Excellent (>0.989 reported for other analytes)[2]
Precision (%RSD/%CV) Good (<15%)Good (2.6% to 12.7% reported for urinary organic acids)[3]
Accuracy (%Recovery) HighGood (>81% reported for other analytes)[2]
Sample Preparation Simple (Dilute-and-shoot or Protein Precipitation)[1]More Complex (Requires derivatization)[4][5]
Throughput HighModerate

LC-MS/MS has emerged as the preferred method for the quantitative analysis of N-acylglycines due to its high sensitivity, specificity, and throughput.[1] The sample preparation for LC-MS/MS is often straightforward, involving simple dilution for urine samples or protein precipitation for plasma samples.[1] In contrast, GC-MS analysis of polar and non-volatile compounds like N-Butyrylglycine necessitates a derivatization step to increase their volatility and thermal stability.[4][5] This additional step can add complexity and time to the analytical workflow.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are representative protocols for the analysis of N-Butyrylglycine using both LC-MS/MS and GC-MS.

N-Butyrylglycine Analysis by LC-MS/MS

This protocol is adapted from a validated method for the analysis of N-acylglycines in biological matrices.[1]

1. Sample Preparation:

  • Urine: A "dilute-and-shoot" method is employed. Thaw urine samples to room temperature, vortex for 10 seconds, and centrifuge at 4000 x g for 5 minutes. Combine 50 µL of the supernatant with 450 µL of an internal standard working solution (e.g., stable isotope-labeled N-Butyrylglycine in 50% methanol/water). Vortex for 10 seconds and transfer to an autosampler vial.[1]

  • Plasma: Protein precipitation is required. Thaw plasma samples on ice and vortex for 10 seconds. To 50 µL of plasma, add 200 µL of ice-cold acetonitrile (B52724) containing the internal standard. Vortex vigorously for 30 seconds to precipitate proteins. Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.[1]

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatography: A UPLC system such as a Waters ACQUITY or equivalent is used.

  • Mass Spectrometry: A triple quadrupole mass spectrometer is used for detection in Multiple Reaction Monitoring (MRM) mode.

N-Butyrylglycine Analysis by GC-MS

This protocol outlines a general procedure for the analysis of organic acids, including N-Butyrylglycine, in urine.

1. Sample Preparation (including Derivatization):

  • Extraction: Acidify a urine sample and extract the organic acids into an organic solvent like diethyl ether or ethyl acetate.

  • Derivatization: Evaporate the organic extract to dryness under a stream of nitrogen. Reconstitute the residue in a derivatization reagent. Silylation is a common technique where active hydrogens on polar functional groups are replaced with a trimethylsilyl (B98337) (TMS) group.[4][5] Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). The reaction is typically carried out by heating the sample with the reagent.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatography: A gas chromatograph equipped with a suitable capillary column is used for separation.

  • Mass Spectrometry: A mass spectrometer is used for detection, often in selected ion monitoring (SIM) mode for quantitative analysis.

Visualizing the Processes

To better understand the analytical workflow and the biological context of N-Butyrylglycine, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing start Biological Sample (Urine/Plasma) extraction Extraction / Dilution start->extraction derivatization Derivatization (for GC-MS) extraction->derivatization lc_separation LC Separation extraction->lc_separation gc_separation GC Separation derivatization->gc_separation ms_detection MS/MS or MS Detection lc_separation->ms_detection gc_separation->ms_detection quantification Quantification ms_detection->quantification end end quantification->end Results

A generalized workflow for N-Butyrylglycine analysis.

n_butyrylglycine_biosynthesis butyryl_coa Butyryl-CoA glyat Glycine N-acyltransferase (GLYAT) butyryl_coa->glyat glycine Glycine glycine->glyat n_butyrylglycine N-Butyrylglycine glyat->n_butyrylglycine

The biosynthesis pathway of N-Butyrylglycine.

References

Establishing Normal N-Butyrylglycine Levels: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative overview of N-Butyrylglycine, a key biomarker for certain inborn errors of metabolism, particularly those related to fatty acid oxidation. Geared towards researchers, scientists, and drug development professionals, this document summarizes available data on reference ranges in healthy populations, details analytical methodologies, and contextualizes the biomarker's role in metabolic pathways.

Understanding N-Butyrylglycine

N-Butyrylglycine is an acylglycine, a type of metabolite formed from the conjugation of an acyl-CoA with glycine (B1666218).[1] In healthy individuals, acylglycines are typically present in low concentrations.[2] However, in certain metabolic disorders, such as short-chain acyl-CoA dehydrogenase (SCAD) deficiency, the concentration of specific acyl-CoAs, like butyryl-CoA, increases.[3] This leads to a corresponding rise in the urinary excretion of their glycine conjugates, such as N-Butyrylglycine.[1][3] Therefore, quantifying N-Butyrylglycine levels in biological samples can be a valuable tool for diagnosing and monitoring these conditions.[2]

Reference Ranges in a Healthy Population

AnalyteMatrixPopulationReference RangeUnit Conversion (to µmol/mmol creatinine)
N-Butyrylglycine Urine Adult (25-30 years old) 0.0081–0.1346 µmol/mmol creatinine (B1669602) N/A
N-Butyrylglycine Urine Adult ≤2.50 mg/g creatinine Approximately ≤ 0.19 µmol/mmol creatinine*
N-HexanoylglycineUrineAdultNot explicitly defined; generally low in healthy individuals.
N-IsovalerylglycineUrineAdult0 - 3.7 mmol/mol creatinineN/A
SuberylglycineUrineAdult (25-30 years old)<0.0020–0.0390 µmol/mmol creatinineN/A

*Conversion from mg/g to µmol/mmol creatinine is approximated using the molecular weight of N-Butyrylglycine (145.16 g/mol ) and an average molecular weight of creatinine (113.12 g/mol ). This conversion is an estimate and may vary.

Comparative Biomarkers

The analysis of N-Butyrylglycine is often performed as part of a broader panel of acylglycines to provide a more comprehensive metabolic profile. Elevated levels of other acylglycines can be indicative of different metabolic disorders.

BiomarkerAssociated Disorder(s)
N-HexanoylglycineMedium-chain acyl-CoA dehydrogenase (MCAD) deficiency
N-IsovalerylglycineIsovaleric Acidemia
SuberylglycineMedium-chain acyl-CoA dehydrogenase (MCAD) deficiency

Experimental Protocols

The quantification of N-Butyrylglycine and other acylglycines in biological matrices is most commonly and accurately performed using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[2]

Sample Preparation (Urine)

A straightforward "dilute-and-shoot" method is typically employed for urine samples.[2]

  • Thaw frozen urine samples at room temperature.

  • Vortex the sample for 10 seconds.

  • Centrifuge at 4000 x g for 5 minutes to pellet any particulate matter.

  • In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of an internal standard working solution (e.g., a stable isotope-labeled acylglycine in 50% methanol/water).[2]

  • Vortex for an additional 10 seconds.

  • Transfer the final mixture to an autosampler vial for UPLC-MS/MS analysis.[2]

UPLC-MS/MS Parameters

While specific parameters can vary between laboratories and instrumentation, a general approach is outlined below.

  • Chromatography: Reversed-phase chromatography is used to separate the acylglycines.

  • Ionization: Electrospray ionization (ESI) in either positive or negative mode is typically used.

  • Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity in quantifying the target analytes.[2]

Specific mass transitions for N-Butyrylglycine would need to be optimized for the instrument in use.

Metabolic Pathway and Experimental Workflow

The following diagrams illustrate the metabolic context of N-Butyrylglycine and a typical experimental workflow for its analysis.

cluster_Mitochondria Mitochondrial Matrix FattyAcids Fatty Acids FattyAcylCoA Fatty Acyl-CoA FattyAcids->FattyAcylCoA BetaOxidation β-Oxidation Spiral FattyAcylCoA->BetaOxidation ButyrylCoA Butyryl-CoA BetaOxidation->ButyrylCoA Short-chain AcetylCoA Acetyl-CoA ButyrylCoA->AcetylCoA Normal Pathway SCAD SCAD ButyrylCoA->SCAD NButyrylglycine N-Butyrylglycine ButyrylCoA->NButyrylglycine Alternative Pathway (Elevated in SCAD deficiency) TCA TCA Cycle AcetylCoA->TCA SCAD->AcetylCoA Glycine Glycine Glycine->NButyrylglycine Excretion Urinary Excretion NButyrylglycine->Excretion cluster_workflow Experimental Workflow start Urine Sample Collection prep Sample Preparation (Dilution & Internal Standard Addition) start->prep analysis UPLC-MS/MS Analysis prep->analysis data Data Acquisition (MRM) analysis->data quant Quantification (Comparison to Standard Curve) data->quant report Reporting of N-Butyrylglycine Concentration quant->report

References

A Comparative Guide to N-Butyrylglycine Quantification: A Novel Assay Versus Traditional Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of N-Butyrylglycine, a key biomarker in certain inborn errors of metabolism, is crucial for both clinical diagnostics and research. This guide provides an objective comparison of a novel Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing 3-nitrophenylhydrazine (B1228671) (3-NPH) derivatization against traditional LC-MS/MS and Gas Chromatography-Mass Spectrometry (GC-MS) assays. The performance characteristics, supported by experimental data, are presented to assist researchers in selecting the most appropriate method for their specific needs.

Performance Characteristics

The following table summarizes the key performance characteristics of the novel and traditional assays for N-Butyrylglycine quantification.

Performance MetricNovel LC-MS/MS with 3-NPH DerivatizationTraditional LC-MS/MSTraditional GC-MS
Linearity (r²) > 0.99[1]> 0.99[2]Not explicitly stated, but method is validated for quantification[3]
Lower Limit of Quantification (LLOQ) 50 nM[1]0.1 µM[2]Not explicitly stated
Accuracy (% Recovery) < ±15%[1]Within ± 20%[4]Not explicitly stated, but method is validated for accuracy[3]
Precision (%RSD/CV) ≤ 15%[1]< 20%[3]< 20%[3]
Sample Throughput HighHighModerate
Derivatization Required Yes (3-NPH)NoYes (e.g., silylation)

Biosynthesis of N-Butyrylglycine

N-Butyrylglycine is synthesized in the mitochondria through the action of glycine (B1666218) N-acyltransferase (GLYAT)[5][6]. This enzyme catalyzes the conjugation of butyryl-CoA, a short-chain acyl-CoA, with glycine[5][6]. This process is part of a detoxification pathway that helps to mitigate the accumulation of potentially toxic acyl-CoAs[7][8].

cluster_0 Mitochondrion Butyryl_CoA Butyryl-CoA GLYAT Glycine N-acyltransferase (GLYAT) Butyryl_CoA->GLYAT Glycine Glycine Glycine->GLYAT N_Butyrylglycine N-Butyrylglycine GLYAT->N_Butyrylglycine CoA Coenzyme A GLYAT->CoA

Caption: Biosynthesis of N-Butyrylglycine in the mitochondria.

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the three compared N-Butyrylglycine assays.

Novel LC-MS/MS with 3-NPH Derivatization

Sample_Prep Sample Preparation (e.g., Plasma, Urine) Derivatization Derivatization with 3-NPH Sample_Prep->Derivatization LC_Separation UPLC Separation Derivatization->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS) Detection LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: Workflow for the novel 3-NPH derivatization LC-MS/MS assay.

Traditional LC-MS/MS

Sample_Prep Sample Preparation (e.g., Protein Precipitation) LC_Separation UPLC/HPLC Separation Sample_Prep->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS) Detection LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: Workflow for the traditional direct LC-MS/MS assay.

Traditional GC-MS

Sample_Prep Sample Extraction Derivatization Derivatization (e.g., Silylation) Sample_Prep->Derivatization GC_Separation Gas Chromatography Separation Derivatization->GC_Separation MS_Detection Mass Spectrometry Detection GC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: Workflow for the traditional GC-MS assay.

Experimental Protocols

Novel LC-MS/MS Method with 3-Nitrophenylhydrazine (3-NPH) Derivatization

This method enhances the sensitivity of N-Butyrylglycine detection by chemical derivatization of the carboxyl group.[9][10]

1. Sample Preparation:

  • For plasma samples, perform protein precipitation using a suitable organic solvent (e.g., acetonitrile).
  • For urine samples, a dilution step may be sufficient.

2. Derivatization:

  • To an aliquot of the prepared sample, add a solution of 3-nitrophenylhydrazine hydrochloride.
  • Add a solution of N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) to catalyze the reaction.
  • Incubate the mixture at room temperature for approximately 30 minutes.[9]

3. LC-MS/MS Analysis:

  • Chromatography: Use a reverse-phase UPLC column (e.g., C18) for separation.
  • Mobile Phase: Employ a gradient elution with water and acetonitrile (B52724), both containing a small percentage of formic acid.
  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode with selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for quantification.

Traditional LC-MS/MS Method

This is a direct and widely used method for the quantification of N-acylglycines.[2]

1. Sample Preparation:

  • Plasma: Perform protein precipitation by adding ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled N-acylglycine). Vortex and centrifuge to pellet the proteins.
  • Urine: A "dilute-and-shoot" approach is often sufficient. Dilute the urine sample with a solution containing the internal standard.

2. LC-MS/MS Analysis:

  • Chromatography: Utilize a C18 reverse-phase column with a UPLC or HPLC system.
  • Mobile Phase: A typical mobile phase consists of a gradient of water and acetonitrile with formic acid.
  • Mass Spectrometry: Use a triple quadrupole mass spectrometer in positive ion mode, monitoring specific precursor and product ion transitions for N-Butyrylglycine and the internal standard.

Traditional GC-MS Method

This method requires derivatization to increase the volatility of N-Butyrylglycine for gas chromatography.

1. Sample Extraction:

  • Perform a liquid-liquid extraction of the biological sample to isolate the organic acids, including N-Butyrylglycine.

2. Derivatization:

  • Evaporate the extracted sample to dryness.
  • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), and heat to form the trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivative.

3. GC-MS Analysis:

  • Gas Chromatography: Use a capillary column suitable for separating organic acid derivatives.
  • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode and monitor characteristic ions for the derivatized N-Butyrylglycine.

References

N-Butyrylglycine: A Potential Biomarker at the Crossroads of Metabolism and Gut Health

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of N-Butyrylglycine's correlation with other key metabolic markers, offering insights for researchers, scientists, and drug development professionals.

N-Butyrylglycine, an acylglycine derived from the conjugation of butyric acid and glycine (B1666218), is emerging as a significant metabolic marker. Traditionally viewed as a minor metabolite of fatty acids, recent studies have highlighted its potential role in various metabolic pathways and its association with a range of physiological and pathological states, including inborn errors of metabolism, obesity, and cardiovascular disease. This guide provides an objective comparison of N-Butyrylglycine with other metabolic markers, supported by experimental data and detailed methodologies.

Quantitative Correlation with Metabolic Markers

The concentration of N-Butyrylglycine is significantly altered in several metabolic disorders, making it a valuable biomarker for diagnosis and monitoring. Below is a summary of its reported concentrations in various conditions.

Table 1: Urinary N-Butyrylglycine Concentrations in Metabolic Disorders

Metabolic DisorderPatient PopulationN-Butyrylglycine Concentration (μmol/mmol creatinine)Reference
Propionic AcidemiaNot Specified0.01HMDB
Ethylmalonic EncephalopathyChildren (1-13 years)2.1HMDB
Short-chain acyl-CoA Dehydrogenase (SCAD) DeficiencyInfant (0-1 year)0 - 3.894HMDB

While direct quantitative data correlating N-Butyrylglycine with markers of common metabolic diseases like obesity and type 2 diabetes is still emerging, studies on related acylglycines, such as acetylglycine, provide valuable insights.

Table 2: Correlation of Acetylglycine (a related Acylglycine) with Adiposity Markers

Adiposity MarkerCorrelation with AcetylglycineStudy PopulationKey FindingReference
Body Mass Index (BMI)NegativePopulation-based studiesLower levels of acetylglycine are associated with higher BMI.[1][1]
Body Fat PercentageNegativePopulation-based studiesLower levels of acetylglycine are associated with higher body fat percentage.[1][1]
Adipose Tissue Gene ExpressionModulatoryIn vitro and animal modelsAcetylglycine may protect against body fat accumulation by modulating gene expression in adipose tissue related to immune response and tissue remodeling.[1][1]

Experimental Protocols

Accurate quantification of N-Butyrylglycine is crucial for its validation as a reliable biomarker. The following protocol outlines a robust method for its measurement in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol: Quantification of N-Acylglycines in Human Plasma and Urine by LC-MS/MS

1. Sample Preparation:

  • Urine Samples:

    • Thaw urine samples at room temperature.

    • Vortex for 10 seconds.

    • Centrifuge at 4000 x g for 5 minutes to pellet debris.

    • In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of an internal standard working solution (e.g., N-octanoylglycine-d2 in 50% methanol/water).

    • Vortex for 10 seconds.

    • Transfer the mixture to an autosampler vial for LC-MS/MS analysis.

  • Plasma Samples:

    • Thaw plasma samples on ice.

    • Vortex for 10 seconds.

    • In a clean microcentrifuge tube, add 50 µL of plasma.

    • Add 200 µL of ice-cold acetonitrile (B52724) containing the internal standard to precipitate proteins.

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • A suitable C18 reversed-phase column is typically used for separation.

    • A gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is employed.

    • The flow rate is typically in the range of 0.3-0.5 mL/min.

  • Tandem Mass Spectrometry (MS/MS):

    • Operate the mass spectrometer in positive ion electrospray ionization (ESI) mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification. The MRM transitions for N-Butyrylglycine would be m/z 146.1 -> m/z 76.0.

    • Optimize instrument parameters such as declustering potential, collision energy, and cell exit potential for maximum sensitivity.

3. Data Analysis:

  • Quantification is based on the peak area ratio of the analyte to the internal standard.

  • Construct calibration curves by plotting the peak area ratios against the concentration of the standards using a linear regression with appropriate weighting (e.g., 1/x).

Signaling Pathways and Logical Relationships

The metabolic role of N-Butyrylglycine is intrinsically linked to its biosynthesis and its potential downstream signaling effects.

Biosynthesis of N-Butyrylglycine

N-Butyrylglycine is synthesized through the glycine conjugation pathway, primarily in the mitochondria. This pathway is crucial for the detoxification of various acyl-CoA molecules.

Biosynthesis of N-Butyrylglycine Butyryl_CoA Butyryl-CoA GLYAT Glycine N-acyltransferase (GLYAT) Butyryl_CoA->GLYAT Glycine Glycine Glycine->GLYAT N_Butyrylglycine N-Butyrylglycine GLYAT->N_Butyrylglycine catalyzes CoA CoA GLYAT->CoA

Caption: The enzymatic synthesis of N-Butyrylglycine from Butyryl-CoA and Glycine.

Potential Downstream Signaling of N-Acyl Amino Acids

N-acyl amino acids, the class of molecules to which N-Butyrylglycine belongs, are recognized as signaling molecules that can interact with various cellular targets, including G protein-coupled receptors (GPCRs).

Potential Downstream Signaling of N-Acyl Amino Acids NAA N-Acyl Amino Acid (e.g., N-Butyrylglycine) GPCR G Protein-Coupled Receptor (e.g., GPR18, GPR55, GPR92) NAA->GPCR binds to G_Protein G Protein GPCR->G_Protein activates Effector Effector Enzyme (e.g., Adenylyl Cyclase, PLC) G_Protein->Effector modulates Second_Messenger Second Messenger (e.g., cAMP, IP3, DAG) Effector->Second_Messenger produces Cellular_Response Cellular Response (e.g., Modulation of Inflammation, Neurotransmission, Metabolism) Second_Messenger->Cellular_Response leads to

Caption: A generalized signaling pathway for N-acyl amino acids via G protein-coupled receptors.[2][3]

Conclusion

N-Butyrylglycine is a promising metabolic marker with established correlations to several inborn errors of metabolism. While its direct quantitative links to more prevalent metabolic conditions such as obesity and type 2 diabetes are still under active investigation, the broader class of N-acyl amino acids demonstrates significant involvement in metabolic regulation and cellular signaling. The provided experimental protocols offer a standardized approach for the reliable quantification of N-Butyrylglycine, which will be instrumental in furthering our understanding of its physiological and pathological roles. Future research focusing on large-scale clinical studies will be critical in solidifying the position of N-Butyrylglycine as a key biomarker in the landscape of metabolic health and disease.

References

N-Butyrylglycine: A Comparative Analysis of its Specificity as a Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of metabolic biomarker discovery, the specificity of an analyte is paramount for accurate diagnosis and monitoring of disease. This guide provides a comparative analysis of N-Butyrylglycine against other acylglycines, offering researchers, scientists, and drug development professionals a comprehensive overview of its performance, supported by experimental data and detailed methodologies. While the concept of a single "more specific" acylglycine is nuanced, this document elucidates the diagnostic utility of N-Butyrylglycine in the context of specific inborn errors of metabolism, contrasting it with other relevant acylglycine biomarkers.

Introduction to Acylglycines as Biomarkers

Acylglycines are a class of metabolites produced through the conjugation of an acyl-CoA molecule with glycine (B1666218).[1][2][3] This process is a normal, minor pathway in fatty acid metabolism.[1][2][3] However, in several inborn errors of metabolism where a primary metabolic pathway is blocked, the accumulating acyl-CoA intermediates are shunted towards this alternative pathway, leading to a significant increase in the urinary excretion of specific acylglycines.[1][2][3][4] Consequently, the analysis of urinary acylglycine profiles has become an important tool for the diagnosis of these disorders.[4][5][6] Quantitative analysis of these metabolites is often more sensitive and specific for identifying asymptomatic patients or those with mild biochemical phenotypes that might be missed by traditional organic acid analysis alone.[2][7]

N-Butyrylglycine: A Marker for Short-Chain Acyl-CoA Dehydrogenase Deficiency

N-Butyrylglycine is most prominently associated with Short-Chain Acyl-CoA Dehydrogenase (SCAD) deficiency, an inborn error of fatty acid metabolism.[4][8] In SCAD deficiency, the impaired activity of the SCAD enzyme leads to the accumulation of butyryl-CoA, which is then conjugated with glycine to form N-Butyrylglycine. Its presence in elevated concentrations in urine is a key indicator of this condition.

Comparative Diagnostic Performance of Acylglycines

The diagnostic utility of a specific acylglycine is defined by its association with a particular metabolic disorder. Rather than one being universally "more specific," different acylglycines serve as markers for different conditions. The following table summarizes the primary acylglycine biomarkers and their associated inborn errors of metabolism.

Acylglycine BiomarkerAssociated Inborn Error of MetabolismTypical Reference Range (Urine)
N-Butyrylglycine Short-Chain Acyl-CoA Dehydrogenase (SCAD) Deficiency[4][8]≤2.50 mg/g Creatinine[2]
IsobutyrylglycineIsobutyryl-CoA Dehydrogenase Deficiency[9]Not specified in search results
2-MethylbutyrylglycineShort/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) Deficiency[3][10]≤2.00 mg/g Creatinine[2]
IsovalerylglycineIsovaleric Acidemia[11]≤8.00 mg/g Creatinine[2]
N-HexanoylglycineMedium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency[12][13]≤2.00 mg/g Creatinine[2]
SuberylglycineMedium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency[12][13]Not specified in search results
3-PhenylpropionylglycineMedium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency[12]Not specified in search results

Signaling Pathways and Experimental Workflows

To understand the context of N-Butyrylglycine as a biomarker, it is essential to visualize its formation pathway and the analytical workflow for its detection.

Biosynthesis of N-Acylglycines cluster_0 Mitochondrial Metabolism FattyAcids Fatty Acids / Amino Acids AcylCoA Acyl-CoA (e.g., Butyryl-CoA) FattyAcids->AcylCoA Enzyme Glycine N-Acyltransferase (GLYAT, EC 2.3.1.13) AcylCoA->Enzyme Glycine Glycine Glycine->Enzyme Acylglycine N-Acylglycine (e.g., N-Butyrylglycine) Excretion Urinary Excretion Acylglycine->Excretion Enzyme->Acylglycine Mitochondria Mitochondrial Matrix

Biosynthesis of N-Acylglycines

Analytical Workflow for Acylglycine Quantification Sample Urine/Plasma Sample Extraction Solid-Phase or Liquid-Liquid Extraction Sample->Extraction Derivatization Derivatization (e.g., Butanolic HCl for UPLC, BSTFA for GC-MS) Extraction->Derivatization Analysis UPLC-MS/MS or GC-MS Analysis Derivatization->Analysis Quantification Quantification using Stable Isotope-Labeled Internal Standards Analysis->Quantification Result Biomarker Concentration Profile Quantification->Result

Analytical Workflow for Acylglycine Quantification

Experimental Protocols

Accurate quantification of N-Butyrylglycine and other acylglycines is critical for their use as biomarkers. The most common analytical techniques are Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[14][15][16]

UPLC-MS/MS Method for Acylglycine Analysis

This method is highly sensitive and specific for the quantification of acylglycines in biological matrices.[11][17]

1. Sample Preparation (Urine):

  • Thaw urine samples to room temperature.

  • Vortex for 10 seconds and centrifuge at 4000 x g for 5 minutes.

  • In a clean microcentrifuge tube, combine 50 µL of urine supernatant with 450 µL of an internal standard working solution (containing stable isotope-labeled acylglycines, such as n-Octanoylglycine-d2, in 50% methanol/water).[18]

  • Vortex for 10 seconds and transfer to an autosampler vial.

2. Sample Preparation (Plasma):

  • Thaw plasma samples on ice.

  • In a microcentrifuge tube, add 50 µL of plasma.

  • Add 200 µL of ice-cold acetonitrile (B52724) containing the internal standard to precipitate proteins.[18]

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for analysis.[18]

3. Chromatographic Conditions:

  • System: Waters ACQUITY UPLC System or equivalent.

  • Column: A reverse-phase column such as a High Strength Silica (HSS) T3 column (2.1 x 100 mm).[19]

  • Mobile Phase A: 10 mM perfluoroheptanoic acid (PFHA) in water.[19]

  • Mobile Phase B: 10 mM ammonium (B1175870) formate (B1220265) in 45:45:10 acetonitrile:methanol:water.[19]

  • Gradient: A suitable gradient from Mobile Phase A to Mobile Phase B to resolve the acylglycines of interest.

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 10 µL.[19]

4. Mass Spectrometry Conditions:

  • System: A tandem quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).

  • Ionization: Electrospray Ionization (ESI) in positive or negative mode.

  • Detection: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions specific to each acylglycine and their corresponding internal standards.

GC-MS Method for Acylglycine Analysis

GC-MS is a robust alternative for acylglycine analysis, though it typically requires derivatization to increase the volatility of the analytes.[5][14]

1. Sample Preparation and Derivatization:

  • Extraction: Perform liquid-liquid extraction of acidified urine with ethyl acetate (B1210297) and diethyl ether.[15]

  • Drying: Evaporate the organic extracts to dryness under a stream of nitrogen.[15]

  • Derivatization: Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and heat at 70-80°C for 30-60 minutes to form trimethylsilyl (B98337) (TMS) derivatives.[15] Alternatively, bis(trifluoromethyl)benzyl (BTFMB) ester derivatives can be prepared for analysis by negative chemical ionization.[5]

2. GC-MS Conditions:

  • System: Agilent GC-MS system or equivalent.

  • Column: A capillary column such as a DB-5MS or HP-5MS (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: An initial temperature of 70-100°C, followed by a ramp to 280-300°C.

  • Injection: Splitless injection mode.

3. Mass Spectrometry Conditions:

  • Ionization: Electron Impact (EI) at 70 eV or Negative Chemical Ionization (NCI).

  • Detection: Scan mode for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis of characteristic ions for each derivatized acylglycine.

Conclusion

N-Butyrylglycine is a specific and valuable biomarker for the diagnosis of Short-Chain Acyl-CoA Dehydrogenase (SCAD) deficiency. Its specificity is best understood in the context of its associated metabolic disorder rather than in a direct comparison with all other acylglycines. The diagnostic power of acylglycine analysis lies in the profiling of multiple compounds, where the elevation of a particular acylglycine (or a specific pattern of acylglycines) points towards a specific inborn error of metabolism. The use of sensitive and robust analytical methods like UPLC-MS/MS and GC-MS is essential for the accurate quantification of these important biomarkers, enabling early diagnosis and monitoring of affected individuals.

References

Safety Operating Guide

Navigating the Disposal of N-Butyrylglycine-13C2,15N: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of N-Butyrylglycine-13C2,15N, a stable isotope-labeled compound. While this compound is not classified as a hazardous substance, adherence to best practices in a laboratory setting is crucial.

Key Safety and Handling Information

Before proceeding with disposal, it is important to be aware of the general safety precautions for handling N-Butyrylglycine and its isotopically labeled form. The non-labeled form, N-Butyrylglycine, is identified as a combustible solid that can cause skin and eye irritation[1][2]. Therefore, appropriate personal protective equipment (PPE), including safety glasses and gloves, should be worn when handling the compound.

Quantitative Data Summary

For quick reference, the following table summarizes the key identifiers and physical properties of N-Butyrylglycine. The isotopic labeling with ¹³C₂ and ¹⁵N does not significantly alter these chemical properties from a safety and disposal standpoint.

PropertyValue
Chemical Name This compound
Molecular Formula C₆H₁₁NO₃ (for non-labeled)
Appearance Solid
Storage Temperature 2-8°C
Hazard Classifications Skin Irritant 2, Eye Irritant 2
Signal Word Warning

Step-by-Step Disposal Protocol

The recommended disposal procedure for this compound involves treating it as a non-hazardous chemical waste, with the primary recommendation being to engage a licensed professional waste disposal service[1]. However, for small quantities typically used in research, general laboratory guidelines for non-hazardous waste can be followed, subject to institutional policies.

Experimental Protocol for Disposal:

  • Decontamination of Empty Containers:

    • Thoroughly rinse the empty container with a suitable solvent, such as water, three times.

    • Dispose of the rinsate as non-hazardous liquid waste, in accordance with local regulations.

    • Deface the label of the empty container to prevent misuse.

    • The clean, empty container can then be disposed of in the regular laboratory trash.

  • Disposal of Unused or Waste this compound:

    • Solid Waste: For small quantities of solid this compound, it should be collected in a designated, sealed, and clearly labeled waste container for non-hazardous chemical waste.

    • Liquid Waste (Solutions): If this compound is in a solution, it can be disposed of down the sanitary sewer with copious amounts of water, provided the solution does not contain any other hazardous materials and complies with local wastewater regulations[3][4].

  • Contacting Professional Disposal Services:

    • For larger quantities or when institutional policy dictates, contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for pickup and disposal[1].

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_0 Disposal Workflow for this compound start Start: Assess Waste is_empty_container Is it an empty container? start->is_empty_container rinse_container Triple rinse with appropriate solvent is_empty_container->rinse_container Yes is_small_quantity Is it a small quantity of unused/waste chemical? is_empty_container->is_small_quantity No dispose_rinsate Dispose of rinsate as non-hazardous liquid waste rinse_container->dispose_rinsate deface_label Deface container label dispose_rinsate->deface_label dispose_container Dispose of container in regular lab trash deface_label->dispose_container is_solution Is it in a non-hazardous solution? is_small_quantity->is_solution Yes large_quantity Large quantity or institutional policy dictates is_small_quantity->large_quantity No collect_solid Collect solid in labeled non-hazardous waste container dispose_solid Dispose via institutional non-hazardous waste stream collect_solid->dispose_solid is_solution->collect_solid No (Solid) sewer_disposal Dispose down sanitary sewer with copious water is_solution->sewer_disposal Yes end_sewer Disposal Complete sewer_disposal->end_sewer contact_ehs Contact Environmental Health & Safety (EHS) or licensed disposal service large_quantity->contact_ehs professional_disposal Arrange for professional waste disposal contact_ehs->professional_disposal

References

Essential Safety and Logistics for Handling N-Butyrylglycine-13C2,15N

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling N-Butyrylglycine-13C2,15N. The following procedures are designed to ensure safe handling, use, and disposal of this compound, minimizing risk and preventing contamination.

I. Compound Information

This compound is a stable isotope-labeled form of N-Butyrylglycine, an acylglycine. While stable isotopes are not radioactive and do not pose a radiological hazard, proper laboratory handling procedures are necessary to ensure safety and prevent cross-contamination.[1] Based on the available safety data for structurally similar compounds, N-Butyrylglycine is a white to off-white solid and is stable under recommended storage conditions.[2]

II. Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory for handling this compound to prevent skin and eye contact and to avoid contamination of samples.

PPE CategoryItemSpecifications
Hand Protection Disposable Nitrile GlovesPowder-free. Change frequently, especially if contaminated.[3]
Eye Protection Safety Glasses with Side ShieldsConforming to NIOSH (US) or EN 166 (EU) standards.[2]
Body Protection Laboratory CoatClean and buttoned. Must not be worn outside the laboratory.[4]
Respiratory Protection Not generally requiredUse a NIOSH-approved respirator if dusts are generated and ventilation is inadequate.[2][5]

III. Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the key steps for the safe handling of this compound from receipt to use in experiments.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5][6] Recommended storage is refrigerated (+2°C to +8°C) and desiccated.

2. Preparation for Use:

  • Work in a designated clean area, such as a laminar flow hood, to prevent contamination.[3]

  • Before handling, ensure all necessary PPE is worn correctly.

  • Allow the container to reach room temperature before opening to prevent condensation.

3. Weighing and Aliquoting:

  • Handle as a powder solid.[6][7]

  • Use a clean spatula and weighing vessel.

  • Avoid generating dust. If dust is generated, use appropriate respiratory protection.

  • Close the container tightly after use.

4. Dissolving:

  • N-Butyrylglycine is soluble in water.[6]

  • Add the solvent to the solid slowly to avoid splashing.

5. Spills and Decontamination:

  • In case of a small spill, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[5]

  • Clean the spill area with a suitable solvent and dispose of cleaning materials as chemical waste.

IV. Disposal Plan

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for non-hazardous chemical waste.

  • Unused Compound: Dispose of in a designated chemical waste container.

  • Contaminated Materials: Gloves, wipes, and other disposable materials that have come into contact with the compound should be placed in a sealed bag and disposed of as chemical waste.

  • Empty Containers: Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected and disposed of as chemical waste.

V. Experimental Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE B Prepare Clean Workspace A->B C Retrieve from Storage B->C D Weigh Compound C->D E Dissolve Compound D->E F Perform Experiment E->F G Clean Workspace F->G H Dispose of Waste G->H I Doff PPE H->I

Caption: Workflow for Safe Handling of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.